Product packaging for 1-Heptacosanol(Cat. No.:CAS No. 2004-39-9)

1-Heptacosanol

Cat. No.: B1215234
CAS No.: 2004-39-9
M. Wt: 396.7 g/mol
InChI Key: ULCZGKYHRYJXAU-UHFFFAOYSA-N
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Description

Heptacosan-1-ol is a very long-chain primary fatty alcohol that is heptacosane in which one of the terminal methyl hydrogens has been replaced by a hydroxy group. It has a role as a plant metabolite, a marine metabolite and an algal metabolite.
1-Heptacosanol has been reported in Euphorbia granulata, Sigesbeckia glabrescens, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H56O B1215234 1-Heptacosanol CAS No. 2004-39-9

Properties

IUPAC Name

heptacosan-1-ol
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InChI

InChI=1S/C27H56O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28/h28H,2-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ULCZGKYHRYJXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H56O
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DSSTOX Substance ID

DTXSID20173861
Record name 1-Heptacosanol
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Molecular Weight

396.7 g/mol
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CAS No.

2004-39-9
Record name 1-Heptacosanol
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Foundational & Exploratory

An In-depth Technical Guide to 1-Heptacosanol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Heptacosanol, a long-chain saturated fatty alcohol, is a naturally occurring compound found in various plant waxes and marine organisms. It is a member of the policosanol family, a group of compounds recognized for their potential health benefits. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its analysis and for the evaluation of its bioactivities are presented, along with diagrams illustrating experimental workflows and potential signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development and the life sciences.

Chemical Structure and Physicochemical Properties

This compound is a straight-chain primary fatty alcohol with a 27-carbon backbone.[1][2][3] Its structure consists of a hydroxyl group attached to the terminal carbon of a heptacosane chain.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name Heptacosan-1-ol[4][5]
Synonyms n-Heptacosanol
CAS Number 2004-39-9
Molecular Formula C₂₇H₅₆O
Molecular Weight 396.73 g/mol
Appearance White to off-white solid/powder
Melting Point 62-64 °C
Boiling Point 420.2 ± 8.0 °C at 760 mmHg
Density 0.8 ± 0.1 g/cm³
Solubility Practically insoluble in water. Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Flash Point 137.4 °C
pKa (Strongest Acidic) 16.84 (Predicted)
logP (Octanol-Water Partition Coefficient) 10.13 - 13.30 (Predicted/Estimated)

Biological Activities and Potential Mechanisms of Action

This compound has been identified as a bioactive compound with several potential therapeutic properties, primarily antimicrobial and antioxidant activities. It is also being investigated for anti-inflammatory, lipid-lowering, and neuroprotective effects, often as a component of policosanol mixtures.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties. It has shown significant anticandidal activity against various Candida species. Studies on extracts containing this compound have shown inhibition of both Gram-positive (e.g., Enterococcus faecalis, Staphylococcus aureus) and Gram-negative bacteria. The antimicrobial mechanism of long-chain fatty alcohols is thought to be related to their ability to disrupt the bacterial cell membrane, with activity potentially increasing with the length of the carbon chain.

Antioxidant Activity

The antioxidant properties of long-chain fatty alcohols like this compound are attributed to the hydrogen-donating ability of their hydroxyl group, which can neutralize free radicals. In vitro assays have confirmed the radical scavenging activity of compounds in this class. This activity is concentration-dependent.

Potential Anti-inflammatory, Lipid-Lowering, and Neuroprotective Effects

While direct evidence for this compound is still emerging, studies on related long-chain fatty alcohols and policosanol mixtures suggest potential in several other therapeutic areas:

  • Anti-inflammatory: Octacosanol, a major component of policosanol, has been shown to reduce leukocyte influx and levels of the pro-inflammatory cytokine TNF-α in animal models. The mechanism may involve the inhibition of pathways dependent on pro-inflammatory cytokines.

  • Lipid-Lowering: Hexacosanol has been found to reduce plasma and hepatic cholesterol by activating AMP-activated protein kinase (AMPK), which in turn inhibits HMG-CoA reductase activity and suppresses the transcription factor SREBP-2, a key regulator of cholesterol biosynthesis. Policosanol mixtures have been reported to lower total and LDL cholesterol.

  • Neuroprotective: The antioxidant properties of these compounds suggest a potential neuroprotective role by mitigating oxidative stress, a key factor in neurodegenerative diseases. General neuroprotective pathways activated by phytochemicals include the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) and PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B) signaling pathways, which upregulate endogenous antioxidant defenses and promote cell survival.

Experimental Protocols

Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of this compound from a plant matrix.

1. Sample Preparation and Extraction:

  • Homogenize the dried plant material into a fine powder.
  • Perform a Soxhlet extraction or maceration with a suitable organic solvent (e.g., hexane, ethyl acetate, or a mixture of hexane and isopropanol).
  • Concentrate the resulting extract under reduced pressure using a rotary evaporator.
  • For samples containing esterified alcohols, perform saponification by refluxing the extract with an ethanolic potassium hydroxide solution (e.g., 12% w/v KOH in ethanol) at 60°C for 1.5 hours.
  • After cooling, extract the unsaponifiable matter (containing free fatty alcohols) with a non-polar solvent like petroleum ether or hexane.
  • Wash the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent.

2. Derivatization:

  • The polar hydroxyl group of this compound makes it less volatile. Derivatization to a trimethylsilyl (TMS) ether is required for GC analysis.
  • Dissolve the dried extract in a suitable solvent (e.g., pyridine or toluene).
  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).
  • Incubate the mixture at 60°C for 20-30 minutes to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for nonpolar compounds (e.g., DB-5ms, HP-5ms).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Injector Temperature: 280-300°C.
  • Oven Temperature Program: Initial temperature of 150°C (hold for 2 min), ramp up to 300°C at a rate of 5-10°C/min, and hold for 10-15 minutes.
  • Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 50-600.
  • Identification: Compare the mass spectrum and retention time of the derivatized sample with that of an authentic this compound standard and with mass spectral libraries (e.g., NIST).

DPPH Radical Scavenging Assay (Antioxidant Activity)

This spectrophotometric assay measures the ability of a compound to act as a free radical scavenger.

1. Reagent Preparation:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). Store in the dark.
  • Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, ethanol).
  • Prepare a positive control, such as ascorbic acid or Trolox.

2. Assay Procedure:

  • In a 96-well plate or cuvettes, add a specific volume of the this compound solution (and controls) to the DPPH solution.
  • Include a blank containing only the solvent and the DPPH solution.
  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
  • Measure the absorbance at 517 nm using a spectrophotometer.

3. Calculation:

  • The percentage of radical scavenging activity is calculated using the following formula:
  • % Scavenging = [(A_blank - A_sample) / A_blank] * 100
  • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

Agar Disc Diffusion Method (Antimicrobial Activity)

This method assesses the ability of a compound to inhibit the growth of a microorganism.

1. Preparation of Inoculum and Media:

  • Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL).
  • Prepare Mueller-Hinton agar (MHA) for bacteria or a suitable agar for fungi (e.g., Sabouraud Dextrose Agar) and pour into sterile Petri dishes to a uniform thickness (approx. 4 mm).

2. Inoculation and Disc Placement:

  • Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates with the microbial suspension to create a lawn.
  • Allow the plates to dry for a few minutes.
  • Prepare sterile paper discs (6 mm in diameter) impregnated with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
  • Using sterile forceps, place the discs onto the inoculated agar surface, ensuring firm contact.
  • Include a positive control disc (e.g., a standard antibiotic) and a negative control disc (solvent only).

3. Incubation and Measurement:

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters.
  • The size of the zone of inhibition correlates with the antimicrobial activity of the compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Identification & Quantification cluster_bioassay Biological Activity Assessment plant_material Plant Material extraction Solvent Extraction (e.g., Hexane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract saponification Saponification (Optional, for esters) saponification->crude_extract Unsaponifiable Fraction crude_extract->saponification derivatization Derivatization (TMS Ether) crude_extract->derivatization antioxidant Antioxidant Assay (e.g., DPPH) crude_extract->antioxidant antimicrobial Antimicrobial Assay (Disc Diffusion) crude_extract->antimicrobial gcms GC-MS Analysis derivatization->gcms identification Identification (vs. Standard/Library) gcms->identification activity_results Bioactivity Data identification->activity_results Correlate with Pure Compound antioxidant->activity_results antimicrobial->activity_results

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Biological Activities

biological_activities cluster_established Established Activities cluster_potential Potential Activities (based on related compounds) heptacosanol This compound antimicrobial Antimicrobial heptacosanol->antimicrobial disrupts cell membrane antioxidant Antioxidant heptacosanol->antioxidant donates H atom from -OH group anti_inflammatory Anti-inflammatory heptacosanol->anti_inflammatory may inhibit pro-inflammatory cytokines (e.g., TNF-α) lipid_lowering Lipid-Lowering heptacosanol->lipid_lowering may activate AMPK, suppress SREBP-2 neuroprotective Neuroprotective antioxidant->neuroprotective reduces oxidative stress

Caption: Reported and potential biological activities of this compound.

Potential Neuroprotective Signaling Pathway

neuroprotection_pathway cluster_nrf2 Proposed Nrf2/ARE Antioxidant Pathway heptacosanol This compound ros Oxidative Stress (e.g., ROS) heptacosanol->ros Scavenges keap1 Keap1 ros->keap1 Oxidizes nrf2 Nrf2 keap1->nrf2 Inhibits nucleus Nucleus nrf2->nucleus Translocates are ARE (Antioxidant Response Element) antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD, GPx) are->antioxidant_enzymes Upregulates Transcription antioxidant_enzymes->ros Neutralizes neuroprotection Neuroprotection antioxidant_enzymes->neuroprotection

Caption: A potential neuroprotective mechanism via the Nrf2/ARE pathway.

References

The Botanical Treasury: Unearthing Natural Sources of 1-Heptacosanol

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Heptacosanol, a 27-carbon long-chain saturated fatty alcohol, is a naturally occurring plant metabolite found in the epicuticular wax of various plant species.[1] This lipophilic compound plays a crucial role in protecting plants against environmental stressors such as water loss, UV radiation, and pathogen invasion.[1] Beyond its structural and protective functions in the botanical realm, this compound has garnered significant interest from the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural plant sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and an exploration of its role in plant biology. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising bioactive compound.

Plant Sources of this compound

This compound is distributed across a diverse range of plant families. It is a common constituent of plant waxes, which form a protective layer on the cuticle of leaves, stems, and fruits.[1] The concentration of this compound can vary significantly depending on the plant species, the specific plant part, the developmental stage of the plant, and the environmental conditions in which it is grown.

Several studies have identified and quantified the presence of this compound in various plants. For instance, it has been reported in species from the genera Euphorbia, Agave, Ricinus, and Senna.[2][3] Notable concentrations have also been found in the epicuticular wax of sugarcane (Saccharum officinarum) and in the leaves of the green tea plant (Camellia sinensis).

Quantitative Data on this compound in Various Plant Sources

The following table summarizes the quantitative data available on the concentration of this compound in different plant species and their respective parts. This compilation allows for a comparative analysis of potential high-yield sources for this compound.

Plant SpeciesFamilyPlant PartExtraction Solvent/MethodConcentration of this compoundReference(s)
Protea caffraProteaceaeTwigsMethanol followed by fractionation with ethyl acetate70.57% of the hot ethyl acetate sub-fraction
Corbichonia decumbensLophiocarpaceaeStemEthyl acetate17.35% of the extract
Hibiscus syriacusMalvaceaeFlowersHydro-methanolic extraction15.3% of the identified compounds in the extract
Salix viminalisSalicaceaeLeavesMethanol8.99% of the chemical constituents
Morettia phillaeanaBrassicaceaeLeavesn-hexaneNot explicitly quantified, but present in epicuticular wax
Saccharum officinarum (Sugarcane)PoaceaeWaxNot specified<3% of policosanol mixture

Note: The concentrations reported are often within specific fractions or extracts and may not represent the percentage in the dry weight of the plant material. Direct comparisons should be made with caution, considering the variability in extraction and analytical methods.

Experimental Protocols

The extraction and quantification of this compound from plant matrices are critical steps for research and development. The following sections outline the general methodologies employed in the cited literature.

Extraction of this compound from Plant Material

The choice of solvent and extraction technique is paramount for efficiently isolating this compound. Due to its nonpolar nature, solvents with low polarity are generally preferred.

1. Surface Wax Extraction (for Epicuticular Waxes):

  • Objective: To selectively extract compounds present on the surface of the plant cuticle.

  • Protocol:

    • Fresh plant material (e.g., leaves) is briefly immersed in a nonpolar solvent such as n-hexane for a short duration (e.g., 90 seconds).

    • This brief immersion minimizes the extraction of intracellular lipids.

    • The resulting extract, containing the epicuticular waxes, is then filtered to remove any solid plant debris.

    • The solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the crude wax extract.

2. Soxhlet Extraction:

  • Objective: To exhaustively extract lipids from dried and powdered plant material.

  • Protocol:

    • The dried and finely ground plant material is placed in a thimble within a Soxhlet apparatus.

    • A suitable solvent (e.g., acetone, methanol, or ethyl acetate) is heated in the distillation flask.

    • The solvent vapor travels to the condenser, liquefies, and drips into the thimble containing the plant material.

    • Once the solvent reaches a certain level, it siphons back into the distillation flask, carrying the extracted compounds.

    • This process is repeated for several hours (e.g., 12 hours) to ensure complete extraction.

    • The solvent is then evaporated to obtain the crude extract.

3. Maceration:

  • Objective: A simple and widely used method for extracting bioactive compounds.

  • Protocol:

    • The pulverized plant tissue is soaked in a solvent (e.g., 100% methanol) in a sealed container.

    • The mixture is agitated on a rotary shaker for an extended period (e.g., 15 hours).

    • The extract is then filtered to separate the plant residue from the liquid extract.

    • The filtrate is centrifuged to remove any remaining fine particles.

    • The supernatant is collected for further analysis.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable analytical technique for the identification and quantification of this compound in plant extracts.

  • Principle: GC separates volatile and semi-volatile compounds in a mixture based on their boiling points and interactions with the stationary phase of the column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification.

  • Sample Preparation:

    • The crude extract is often derivatized to increase the volatility of the long-chain alcohols. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the hydroxyl group to a trimethylsilyl (TMS) ether.

    • The derivatized sample is then dissolved in a suitable solvent (e.g., chloroform) for injection into the GC-MS system.

  • GC-MS Parameters (Example):

    • Column: HP-5 capillary column (30 m x 0.25 mm x 0.25 µm) or similar.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: An initial temperature of 80°C, ramped up to 320°C at a rate of 10°C/min, and held at 320°C for 15 minutes.

    • Injector and Detector Temperature: Typically set higher than the final oven temperature.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Identification and Quantification:

    • The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard.

    • Quantification is typically performed by creating a calibration curve using a series of known concentrations of a this compound standard. The peak area of this compound in the sample is then used to determine its concentration.

Signaling Pathways and Biological Role in Plants

Currently, there is a lack of specific research detailing the direct involvement of this compound in plant signaling pathways. However, as a major component of epicuticular wax, its primary role is in forming a protective barrier. The biosynthesis of very-long-chain fatty acids, the precursors to this compound, is a well-studied pathway. This pathway involves a series of fatty acid elongase (FAE) complexes.

While a specific signaling pathway for this compound is not yet elucidated, its presence and the integrity of the wax layer can indirectly influence plant signaling in response to environmental cues. For example, a compromised wax layer can lead to increased water loss and pathogen susceptibility, triggering stress-related signaling cascades in the plant.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the extraction, identification, and quantification of this compound from plant sources.

experimental_workflow plant_material Plant Material (e.g., leaves, stems) extraction Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (Optional) crude_extract->fractionation derivatization Derivatization (e.g., Silylation) crude_extract->derivatization Direct Analysis purified_fraction Purified Fraction fractionation->purified_fraction purified_fraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis identification Identification (Retention Time, Mass Spectrum) gcms_analysis->identification quantification Quantification (Calibration Curve) gcms_analysis->quantification data_analysis Data Analysis & Reporting identification->data_analysis quantification->data_analysis

Caption: A generalized workflow for the analysis of this compound from plant sources.

Conclusion

This compound is a widespread plant metabolite with significant potential for various applications, including in the pharmaceutical industry. This guide has provided a comprehensive overview of its natural sources, with a focus on quantitative data and detailed experimental protocols for its extraction and analysis. While the direct role of this compound in plant signaling remains an area for future research, its importance as a structural component of the protective epicuticular wax is well-established. The information presented herein aims to facilitate further investigation into this promising natural compound and accelerate its potential translation into therapeutic applications.

References

An In-depth Technical Guide to 1-Heptacosanol (CAS Number: 2004-39-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Heptacosanol, a 27-carbon saturated long-chain primary fatty alcohol, is a naturally occurring compound found in a variety of plant waxes and marine organisms. It is increasingly being investigated for its potential pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analytical methods for this compound. It further delves into its known biological activities, offering detailed experimental protocols and exploring potential mechanisms of action to support further research and drug development endeavors.

Physicochemical Properties

This compound is a white, waxy solid at room temperature. Its long aliphatic chain renders it practically insoluble in water but soluble in organic solvents. A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C27H56O[1][2][3]
Molecular Weight 396.73 g/mol [1][2]
CAS Number 2004-39-9
Melting Point 62-64 °C
Boiling Point 420.2 °C at 760 mmHg
Density 0.841 g/cm³
Flash Point 137.4 °C
LogP 9.75
Refractive Index 1.457
Vapor Pressure 8.09E-09 mmHg at 25°C

Synthesis, Purification, and Analysis

Synthesis

While this compound is naturally abundant, chemical synthesis can provide a pure, controlled source for research. A general approach to synthesizing long-chain fatty alcohols involves the reduction of the corresponding fatty acid or its ester.

Experimental Protocol: A General Method for the Synthesis of Long-Chain Fatty Alcohols

This protocol describes a general method for the synthesis of long-chain fatty alcohols, which can be adapted for this compound starting from heptacosanoic acid or its methyl ester.

  • Esterification (if starting from fatty acid):

    • Dissolve heptacosanoic acid in an excess of methanol containing a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for several hours to drive the reaction to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the acid catalyst and remove the excess methanol under reduced pressure.

    • Extract the methyl heptacosanoate with an organic solvent (e.g., diethyl ether) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.

  • Reduction of the Ester:

    • Dissolve the methyl heptacosanoate in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution while maintaining a low temperature (e.g., 0 °C).

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC until all the starting ester has been consumed.

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Purification

Purification of this compound, whether from natural extracts or synthetic routes, is typically achieved through recrystallization or chromatography.

Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., acetone, ethanol, or a mixture of hexane and ethyl acetate).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Experimental Protocol: Purification from Natural Extracts

  • Extraction: Extract the dried and powdered plant material with a suitable organic solvent (e.g., hexane, chloroform, or ethanol) using a Soxhlet apparatus or maceration.

  • Saponification: Concentrate the crude extract and saponify the residue by refluxing with an alcoholic solution of potassium hydroxide (KOH) to hydrolyze any esters.

  • Fractionation: Partition the saponified mixture between an organic solvent (e.g., hexane) and water. The non-polar fraction containing the fatty alcohols is separated.

  • Chromatography: Further purify the fatty alcohol fraction using column chromatography on silica gel, eluting with a gradient of non-polar to moderately polar solvents (e.g., hexane-ethyl acetate).

  • Recrystallization: The fractions containing this compound, as identified by TLC, are combined, and the final purification is achieved by recrystallization as described above.

Analytical Methods

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of this compound.

  • Sample Preparation: The sample is typically derivatized to a more volatile trimethylsilyl (TMS) ether by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to elute the compound, for example, starting at a lower temperature and ramping up to a higher temperature.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern is compared to a reference spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

  • ¹H NMR: The spectrum will show a characteristic triplet for the methylene protons adjacent to the hydroxyl group (CH₂-OH), a broad singlet for the hydroxyl proton (-OH), a triplet for the terminal methyl group (CH₃), and a large multiplet for the numerous methylene groups in the long alkyl chain.

  • ¹³C NMR: The spectrum will show a distinct signal for the carbon attached to the hydroxyl group (C-OH), a signal for the terminal methyl carbon, and a series of signals for the methylene carbons.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities in preclinical studies.

Antimicrobial Activity

This compound has been shown to possess antibacterial and antifungal properties.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in medium without the compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions for the test microorganism.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mechanism of Action

The precise antimicrobial mechanism of this compound is not fully elucidated but is thought to involve its interaction with the microbial cell membrane. As a long-chain fatty alcohol, it can insert into the lipid bilayer, disrupting its structure and function. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial_Mechanism This compound This compound Microbial_Cell_Membrane Microbial Cell Membrane This compound->Microbial_Cell_Membrane Interaction Disruption Membrane Disruption Microbial_Cell_Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Proposed antimicrobial mechanism of this compound.
Antioxidant Activity

This compound has been reported to exhibit antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • In a 96-well plate, add different concentrations of the this compound solution to the DPPH solution.

  • Include a control (DPPH solution with solvent only) and a blank (solvent only).

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration.

Mechanism of Action

The antioxidant activity of long-chain fatty alcohols like this compound is attributed to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them. This action helps to mitigate oxidative stress, which is implicated in numerous disease processes.

Antioxidant_Mechanism This compound This compound (R-OH) Neutralized_Radical Neutralized Radical (XH) This compound->Neutralized_Radical H• donation Alcohol_Radical Alcohol Radical (R-O•) This compound->Alcohol_Radical Free_Radical Free Radical (X•) Free_Radical->Neutralized_Radical

Hydrogen atom donation by this compound to neutralize free radicals.
Anti-inflammatory and Anticancer Potential

Preliminary studies suggest that this compound and related long-chain fatty alcohols may possess anti-inflammatory and anticancer properties. For instance, the related compound octacosanol has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α. In the context of cancer, some long-chain alkanes, which are structurally similar to fatty alcohols, have been investigated for their ability to overcome multidrug resistance in cancer cells. However, the specific signaling pathways and mechanisms of action for this compound in these areas require further investigation.

Potential Anti-inflammatory Signaling Pathway

A plausible, though not yet definitively proven, anti-inflammatory mechanism for long-chain fatty alcohols could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway Pro_inflammatory_Cytokines Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines Heptacosanol This compound Heptacosanol->NF_kB_Pathway Inhibition

Hypothetical inhibition of the NF-κB pathway by this compound.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a long-chain fatty alcohol with promising biological activities that warrant further investigation. This technical guide has provided a foundational understanding of its properties, synthesis, analysis, and known biological effects. The detailed experimental protocols and proposed mechanisms of action are intended to serve as a valuable resource for researchers and drug development professionals, facilitating future studies to unlock the full therapeutic potential of this natural compound. Further research is particularly needed to elucidate the specific signaling pathways involved in its anti-inflammatory and potential anticancer effects.

References

Heptacosan-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Heptacosan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptacosan-1-ol is a long-chain saturated fatty alcohol with the molecular formula C27H56O.[1][2][3] It is found in various natural sources, including plants and marine organisms.[1] This document provides a comprehensive overview of the molecular and physical properties of heptacosan-1-ol, along with a detailed experimental protocol for its extraction and analysis. Additionally, its known biological activities are summarized, and a plausible signaling pathway for its anti-inflammatory effects is presented. This guide is intended for researchers and professionals in the fields of chemistry, biology, and drug development.

Molecular and Physicochemical Properties

Heptacosan-1-ol is a white, waxy solid at room temperature. Its fundamental molecular and physical characteristics are summarized in the tables below.

Table 1: Molecular Properties of Heptacosan-1-ol
PropertyValueSource
Molecular FormulaC27H56O[1]
Molecular Weight396.73 g/mol
IUPAC NameHeptacosan-1-ol
CAS Number2004-39-9
Table 2: Physicochemical Data of Heptacosan-1-ol
PropertyValueSource
Melting Point81-83 °C
Boiling Point499.8 ± 13.0 °C at 760 mmHg
Density0.824 ± 0.06 g/cm³
SolubilityInsoluble in water; Soluble in chloroform

Spectroscopic Data

The structural elucidation of heptacosan-1-ol is supported by various spectroscopic techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for the identification of heptacosan-1-ol. The electron ionization (EI) mass spectrum of heptacosan-1-ol does not typically show a prominent molecular ion peak due to fragmentation. Key fragments are observed from the loss of water (M-18) and subsequent alkyl chain fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR and ¹³C-NMR spectra of heptacosan-1-ol are characteristic of a long-chain primary alcohol.

  • ¹H-NMR: The spectrum is dominated by a large signal around 1.25 ppm corresponding to the methylene (-CH₂-) protons of the long alkyl chain. A triplet at approximately 3.64 ppm is characteristic of the methylene group attached to the hydroxyl group (-CH₂OH), and a triplet at around 0.88 ppm corresponds to the terminal methyl (-CH₃) group.

  • ¹³C-NMR: The spectrum shows a peak for the carbon attached to the hydroxyl group at approximately 63.1 ppm. The terminal methyl carbon appears at around 14.1 ppm, and a series of peaks between 22.7 and 32.0 ppm correspond to the methylene carbons of the alkyl chain.

Experimental Protocols

Extraction and Isolation of Heptacosan-1-ol from Cassia grandis

The following protocol is a representative method for the extraction and isolation of heptacosan-1-ol from a natural source, adapted from the literature.

3.1.1. Materials and Equipment

  • Dried and powdered stem bark of Cassia grandis

  • Ethanol (96%)

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

3.1.2. Extraction Procedure

  • The powdered stem bark of Cassia grandis is subjected to solid-liquid extraction with 96% ethanol.

  • The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • The crude extract is then suspended in water and partitioned successively with n-hexane and ethyl acetate.

3.1.3. Purification Procedure

  • The n-hexane and ethyl acetate fractions are concentrated separately.

  • The concentrated extracts are subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Fractions are collected and monitored by TLC.

  • Fractions containing the compound of interest are combined and concentrated.

  • Further purification can be achieved by recrystallization from a suitable solvent system to yield pure heptacosan-1-ol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

3.2.1. Instrumentation

  • A gas chromatograph interfaced with a mass spectrometer (e.g., Perkin-Elmer GC Clarus 500 system).

  • A fused silica capillary column (e.g., Elite-1, 30 m x 0.25 mm ID x 1 µm df, composed of 100% Dimethyl polysiloxane).

3.2.2. GC-MS Conditions

  • Carrier Gas: Helium at a constant flow of 1 ml/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 110 °C for 2 min, then increase at 10 °C/min to 200 °C, followed by an increase at 5 °C/min to 280 °C, and hold for 9 min.

  • Mass Spectrometer: Operated in EI mode at 70 eV, with a scan interval of 0.5 seconds and a mass range of 45 to 450 Da.

Biological Activity

Heptacosan-1-ol has been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity: It has shown activity against various bacteria and fungi.

  • Antioxidant Activity: Like other long-chain alcohols, it is believed to possess antioxidant properties.

  • Anti-inflammatory Activity: Studies on related long-chain hydrocarbons suggest potential anti-inflammatory effects, possibly through the modulation of key signaling pathways.

Plausible Anti-inflammatory Signaling Pathway

While the precise molecular mechanisms of heptacosan-1-ol are still under investigation, its anti-inflammatory effects may be mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. The diagram below illustrates a plausible mechanism.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK_activation MAPK Activation TLR4->MAPK_activation IKK IKK Activation TLR4->IKK Heptacosanol Heptacosan-1-ol Heptacosanol->MAPK_activation Inhibition Heptacosanol->IKK Inhibition AP1 AP-1 MAPK_activation->AP1 Transcription Gene Transcription AP1->Transcription IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Transcription Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Transcription->Inflammatory_Mediators

Caption: Plausible anti-inflammatory mechanism of Heptacosan-1-ol.

Conclusion

Heptacosan-1-ol is a naturally occurring long-chain fatty alcohol with defined physicochemical and spectroscopic properties. Its presence in various botanicals and its reported biological activities, particularly its potential anti-inflammatory and antioxidant effects, make it a molecule of interest for further research in drug discovery and development. The experimental protocols provided herein offer a basis for its extraction, isolation, and analysis, facilitating future investigations into its therapeutic potential.

References

The Pivotal Role of 1-Heptacosanol in Plant Cuticular Wax: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The plant cuticle serves as the primary protective barrier against a multitude of environmental stressors. A critical component of this barrier is the cuticular wax, a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives. Among these, long-chain primary alcohols play a significant role in determining the physical and chemical properties of the cuticle. This technical guide provides an in-depth exploration of the biological role of 1-heptacosanol, a 27-carbon primary alcohol, in the constitution and function of plant cuticular wax. We will delve into its biosynthesis, its contribution to the structural integrity and barrier function of the cuticle, and present detailed methodologies for its extraction and analysis.

Biosynthesis of this compound and Other Very-Long-Chain Primary Alcohols

The synthesis of this compound and other very-long-chain primary alcohols is a multi-step process primarily occurring in the endoplasmic reticulum (ER) of epidermal cells.[1] The pathway begins with the synthesis of C16 and C18 fatty acids in the plastids.[2] These are then transported to the ER and elongated by a series of enzymes known as the fatty acid elongase (FAE) complex.[2] The resulting very-long-chain acyl-CoAs are then channeled into one of two main pathways: the alkane-forming pathway or the alcohol-forming pathway.[2]

The alcohol-forming pathway is responsible for the production of this compound. In this pathway, a fatty acyl-CoA reductase (FAR) catalyzes the reduction of the very-long-chain acyl-CoA to a primary alcohol.[1] These primary alcohols can then be further esterified with fatty acids to form wax esters by wax synthases.

Biosynthesis of Very-Long-Chain Primary Alcohols cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum C16/C18 Acyl-ACP C16/C18 Acyl-ACP C16/C18 Acyl-CoA C16/C18 Acyl-CoA C16/C18 Acyl-ACP->C16/C18 Acyl-CoA LACS C16/C18 Acyl-ACP->C16/C18 Acyl-CoA VLCFA-CoA (C20-C34) VLCFA-CoA (C20-C34) C16/C18 Acyl-CoA->VLCFA-CoA (C20-C34) FAE Complex (KCS, KCR, HCD, ECR) Primary Alcohols (e.g., this compound) Primary Alcohols (e.g., this compound) VLCFA-CoA (C20-C34)->Primary Alcohols (e.g., this compound) FAR (e.g., CER4) Wax Esters Wax Esters VLCFA-CoA (C20-C34)->Wax Esters Primary Alcohols (e.g., this compound)->Wax Esters WSD1

Biosynthesis of very-long-chain primary alcohols.

Biological Role of this compound in Plant Cuticle Wax

This compound, as a constituent of the cuticular wax matrix, contributes significantly to the overall function of the plant cuticle. The primary roles of cuticular waxes are to prevent non-stomatal water loss, protect against UV radiation, and act as a first line of defense against pathogens and insects.

Primary alcohols, including this compound, are integral to the formation of the hydrophobic barrier of the cuticle. They are found in both the epicuticular wax, which forms the outermost crystalline layer, and the intracuticular wax, which is embedded within the cutin polymer. Studies have shown that primary alcohols tend to accumulate to higher percentages in the intracuticular wax layer. The specific composition and arrangement of these wax components influence the permeability of the cuticle. While alkanes are often the most dominant class of wax components, primary alcohols can be the major constituent in the leaves of some species, such as wheat. The presence and abundance of specific chain-length alcohols, like this compound, can therefore fine-tune the protective properties of the cuticle in a species- and organ-specific manner. For instance, in wheat, leaves contain more primary alcohols than stems, with octacosan-1-ol being a major component.

Quantitative Analysis of this compound and Other Primary Alcohols

The amount of this compound and other primary alcohols in plant cuticular wax varies significantly between species, organs, and developmental stages. The following table summarizes available quantitative data for primary alcohols in the cuticular wax of several key plant species. Data for this compound is sparse, as analyses often group primary alcohols or focus on the most abundant even-chain homologs.

Plant SpeciesOrganTotal Primary Alcohols (µg/cm²)This compound (or related C27 alcohol)Reference
Arabidopsis thalianaLeaf0.19Present, but minor component
Triticum aestivum (Wheat)Flag Leaf Blade~10 (dominant class)6-methylheptacosan-1-ol detected
Zea mays (Maize)Juvenile Leaf~70% of total waxC27 alkane detected, suggesting precursor presence
Sorghum bicolorDeveloping Stem~65% of total wax-
Nicotiana glauca (Tree Tobacco)Leaf<10% of total wax-
Quercus suber (Cork Oak)Leaf1.1% of total wax-

Experimental Protocols

The analysis of this compound and other cuticular wax components requires a multi-step process involving extraction, derivatization, and chromatographic analysis.

Cuticular Wax Extraction

The most common method for extracting epicuticular and intracuticular waxes is solvent extraction.

  • Materials:

    • Fresh plant tissue (e.g., leaves, stems)

    • Chloroform or n-hexane (analytical grade)

    • Glass vials with Teflon-lined caps

    • Internal standard (e.g., n-tetracosane) dissolved in the extraction solvent

    • Nitrogen gas stream for solvent evaporation

  • Procedure:

    • Measure the surface area of the plant material.

    • Immerse the plant material in a known volume of the extraction solvent containing the internal standard for a brief period (30-60 seconds) to minimize extraction of intracellular lipids.

    • Gently agitate the vial during immersion.

    • Remove the plant material from the solvent.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization of Primary Alcohols

To increase the volatility of primary alcohols for gas chromatography, the hydroxyl group is typically derivatized to a trimethylsilyl (TMS) ether.

  • Materials:

    • Dried wax extract

    • Pyridine (anhydrous)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Heating block or oven

  • Procedure:

    • To the dried wax extract, add 50 µL of pyridine and 50 µL of BSTFA (+1% TMCS).

    • Seal the vial tightly and heat at 70-80°C for 30-60 minutes.

    • Cool the sample to room temperature before injection into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for separating and identifying the individual components of the complex wax mixture.

  • Typical GC-MS Parameters:

    • Injector Temperature: 280-300°C

    • Carrier Gas: Helium at a constant flow of ~1.5 mL/min

    • Oven Temperature Program: Initial temperature of 50-80°C, hold for 2 minutes, ramp up to 320°C at a rate of 5-10°C/min, and a final hold at 320°C for 10-20 minutes.

    • MS Detector: Electron ionization (EI) mode with a scanning range of m/z 50-600.

  • Quantification: The amount of each wax component is determined by comparing its peak area to the peak area of the known amount of the internal standard (e.g., n-tetracosane). The results are typically expressed as µg of wax component per unit of surface area (cm²).

Experimental Workflow for Cuticular Wax Analysis A Plant Material Collection (e.g., Leaf) B Surface Area Measurement A->B C Wax Extraction (Chloroform/Hexane + Internal Standard) B->C D Solvent Evaporation (Nitrogen Stream) C->D E Derivatization (Silylation) (BSTFA + TMCS, Heat) D->E F GC-MS Analysis E->F G Data Analysis (Identification and Quantification) F->G

References

The Presence of 1-Heptacosanol in Marine Algae: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the occurrence of 1-heptacosanol, a long-chain fatty alcohol, in various marine algae. The document is intended for researchers, scientists, and drug development professionals interested in the potential of marine-derived bioactive compounds. It summarizes quantitative data, details relevant experimental protocols, and visualizes key workflows and potential biological pathways.

Introduction

Marine algae are a rich and diverse source of bioactive compounds with significant potential for pharmaceutical and nutraceutical applications. Among these are long-chain fatty alcohols, such as this compound, which have garnered interest for their potential biological activities. This guide focuses specifically on the reported presence and quantification of this compound in marine algal species, providing a foundational resource for further research and development.

Quantitative Occurrence of this compound in Marine Algae

The current body of scientific literature provides limited, yet specific, quantitative data on the concentration of this compound in marine algae. The available information, primarily derived from Gas Chromatography-Mass Spectrometry (GC-MS) analysis, is summarized below.

Algal SpeciesPhylumTissue/ExtractConcentration of this compoundReference
Caulerpa peltataChlorophyta (Green Algae)Chloroform Extract10.52% of total extract[1]
Padina gymnosporaPhaeophyceae (Brown Algae)Not SpecifiedPresent (Quantification not provided)[2]

Note: The concentration in Caulerpa peltata is reported as a percentage of the chloroform extract, not the total dry weight of the alga.

Experimental Protocols

The identification and quantification of this compound in marine algae typically involve solvent extraction followed by chromatographic analysis. The following is a generalized protocol based on methodologies cited in the literature.

Sample Preparation and Extraction
  • Collection and Preparation: Fresh marine algae samples are collected and thoroughly washed with seawater to remove epiphytes and debris. The samples are then typically shade-dried or freeze-dried to a constant weight and ground into a fine powder.

  • Solvent Extraction: A non-polar or semi-polar solvent is used for the extraction of lipids and other lipophilic compounds, including long-chain fatty alcohols.

    • Soxhlet Extraction: A weighed amount of the dried algal powder is placed in a thimble and extracted with a solvent such as chloroform, hexane, or ethyl acetate for several hours.

    • Maceration: The algal powder is soaked in a chosen solvent (e.g., methanol, ethanol) for an extended period (24-72 hours) with occasional agitation. The mixture is then filtered.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Analysis and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most common method for the identification and quantification of this compound.

    • Sample Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, the hydroxyl group of this compound can be derivatized, for example, by silylation to form a trimethylsilyl (TMS) ether.

    • GC Separation: The extract or derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature is programmed to increase gradually to separate the different components of the extract based on their boiling points and polarity.

    • MS Detection and Identification: As components elute from the GC column, they enter the mass spectrometer. The mass spectrum of each component is generated and compared with a reference library (e.g., NIST) to identify the compounds. The retention time and mass spectrum of a this compound standard are used for confirmation.

    • Quantification: The concentration of this compound can be determined by creating a calibration curve with known concentrations of a this compound standard and comparing the peak area of the sample to this curve.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Algal Biomass Collection B Washing & Drying A->B C Grinding to Powder B->C D Solvent Extraction (e.g., Chloroform) C->D E Filtration D->E F Concentration (Rotary Evaporation) E->F G GC-MS Analysis F->G H Compound Identification (Mass Spectra Library) G->H I Quantification (Calibration Curve) H->I

Figure 1: Generalized experimental workflow for the extraction and analysis of this compound from marine algae.

Potential Signaling Pathways

To date, there is a lack of direct scientific evidence specifically elucidating the signaling pathways affected by this compound derived from marine algae. However, studies on policosanols, a class of long-chain fatty alcohols that includes this compound, from other natural sources have suggested potential biological activities. For instance, research on policosanols has indicated an influence on the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.

It is hypothesized that this compound, upon entering a cell, could potentially modulate the activity of upstream kinases that regulate AMPK, or interact with other components of metabolic signaling cascades. The activation of AMPK can lead to a variety of downstream effects, including the inhibition of anabolic pathways (such as fatty acid and cholesterol synthesis) and the activation of catabolic pathways (such as fatty acid oxidation).

Given that various compounds from marine algae have been shown to modulate the AMPK signaling pathway, it is plausible that this compound could also interact with this critical cellular regulator.[3][4] Further research is necessary to confirm this hypothesis and to explore other potential signaling pathways that may be influenced by this compound from marine sources.

Putative_Signaling_Pathway cluster_cell Cellular Environment This compound This compound Upstream_Kinases Upstream Kinases (e.g., LKB1, CAMKK2) This compound->Upstream_Kinases Potential Modulation (Hypothesized) AMPK AMPK Downstream_Targets Downstream Targets (e.g., ACC, SREBP-1c) AMPK->Downstream_Targets Regulates Upstream_Kinases->AMPK Activates

Figure 2: Hypothesized involvement of this compound with the AMPK signaling pathway.

Conclusion

The presence of this compound in marine algae, particularly at a significant concentration in species like Caulerpa peltata, suggests that these organisms are a promising source for this bioactive compound. While quantitative data across a broader range of species is currently limited, the established analytical protocols provide a clear path for future research in this area. The potential interaction of this compound with key cellular signaling pathways, such as the AMPK pathway, warrants further investigation to unlock its therapeutic potential. This guide serves as a foundational resource to stimulate and direct future studies into the occurrence and biological significance of this compound in marine algae.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Heptacosanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptacosanol is a long-chain saturated fatty alcohol with the chemical formula C₂₇H₅₆O.[1][2][3] As a naturally occurring compound, it is found in various plant waxes, insects, and marine organisms.[4][5] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a technical resource for researchers and professionals in the fields of chemistry, biology, and pharmacology. The information compiled herein is crucial for its application in research, particularly in studies related to its biological activities, which include antimicrobial and antioxidant effects.

Chemical Identity

IdentifierValue
IUPAC Name Heptacosan-1-ol
Synonyms n-Heptacosanol, Heptacosyl alcohol
CAS Number 2004-39-9
Molecular Formula C₂₇H₅₆O
Molecular Weight 396.73 g/mol
Chemical Structure CH₃(CH₂)₂₅CH₂OH

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and formulation in various experimental and developmental settings.

PropertyValueSource
Appearance White to off-white solid
Melting Point 62-64 °C
Boiling Point 420.2 °C at 760 mmHg
Density 0.8 g/cm³
Solubility Insoluble in water; Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Chemical and Spectroscopic Properties

The chemical and spectroscopic data are vital for the identification and characterization of this compound.

PropertyValueSource
LogP (Octanol-Water Partition Coefficient) 13.3
Polar Surface Area 20.23 Ų
Refractive Index 1.457
Flash Point 137.4 °C

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are provided below. These protocols are based on standard laboratory techniques for long-chain fatty alcohols.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

  • Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to about 1-2°C per minute to allow for accurate temperature reading.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Mineral oil or silicone oil

  • Bunsen burner or heating mantle

Procedure:

  • Place a small amount of this compound into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Fill the Thiele tube with a high-boiling point oil (e.g., mineral oil) to a level above the side arm.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil.

  • Gently heat the side arm of the Thiele tube with a small flame or heating mantle.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Continue heating until a continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipettes

Procedure:

  • Dissolve a small amount of this compound (typically 5-10 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to an NMR tube using a pipette.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aliphatic protons, and a relaxation delay of 1-5 seconds.

  • Acquire the ¹³C NMR spectrum. This will generally require a larger number of scans than the ¹H spectrum.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak (e.g., 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

Expected Spectral Data:

  • ¹H NMR (CDCl₃): A triplet at ~3.64 ppm (corresponding to the -CH₂OH protons), a multiplet at ~1.56 ppm (protons on the carbon beta to the hydroxyl group), a broad singlet at ~1.25 ppm (the long chain of methylene protons), and a triplet at ~0.88 ppm (the terminal methyl group protons).

  • ¹³C NMR (CDCl₃): A peak at ~63.1 ppm (for the -CH₂OH carbon), and a series of peaks between ~14.1 and ~32.9 ppm corresponding to the aliphatic carbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty alcohol analysis (e.g., DB-5ms)

  • Helium carrier gas

  • Syringe for sample injection

Procedure:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • Set the GC-MS operating conditions. A typical temperature program would start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the high-boiling point alcohol.

  • The injector temperature is typically set to 250°C and the ion source temperature to around 200-230°C.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The sample is vaporized and carried through the column by the helium gas, where it is separated from other components.

  • The separated this compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented.

  • The mass-to-charge ratio of the resulting ions is measured to produce a mass spectrum.

Expected Mass Spectrum: The mass spectrum will show a molecular ion peak (M⁺) at m/z 396, although it may be weak or absent. Characteristic fragment ions for long-chain alcohols will be observed.

Biological Activity and Experimental Workflow

This compound has demonstrated antimicrobial and antioxidant properties. While specific signaling pathways are not yet well-defined, its biological activity warrants further investigation. A general experimental workflow for the extraction, isolation, and analysis of this compound from a plant source is depicted below.

Experimental_Workflow cluster_extraction 1. Extraction cluster_isolation 2. Isolation and Purification cluster_characterization 3. Structural Characterization cluster_activity 4. Biological Activity Assays plant_material Plant Material (e.g., leaves, bark) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., Hexane, Ethanol) drying->extraction filtration Filtration to remove solid residue extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractions Fraction Collection chromatography->fractions tlc Thin Layer Chromatography (TLC) for fraction analysis fractions->tlc pure_compound Isolated this compound tlc->pure_compound Pooling of pure fractions nmr NMR Spectroscopy (¹H and ¹³C) pure_compound->nmr gcms GC-MS Analysis pure_compound->gcms ftir FTIR Spectroscopy pure_compound->ftir antimicrobial Antimicrobial Assays (e.g., MIC determination) pure_compound->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH assay) pure_compound->antioxidant

Caption: Experimental workflow for the extraction, isolation, characterization, and biological evaluation of this compound.

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The compiled data and methodologies serve as a valuable resource for researchers and professionals engaged in the study and application of this long-chain fatty alcohol. Further research into its biological mechanisms of action is encouraged to fully elucidate its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to the Therapeutic Potential of Long-Chain Fatty Alcohols

1-Heptacosanol, a 27-carbon saturated long-chain fatty alcohol, and its chemical relatives are emerging as a class of bioactive lipids with significant therapeutic potential. Found in various natural sources, including plants, marine algae, and insects, these molecules are gaining attention within the scientific community for their diverse pharmacological activities.[1] This technical guide provides a comprehensive review of this compound and related fatty alcohols, offering researchers, scientists, and drug development professionals a detailed overview of their properties, biological activities, and underlying mechanisms of action.

Physicochemical Properties of this compound and Related Fatty Alcohols

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, formulation, and interaction with biological systems.

PropertyThis compoundReference Fatty Alcohol (1-Octacosanol)
Molecular Formula C27H56OC28H58O
Molecular Weight 396.73 g/mol 410.77 g/mol
Melting Point 81-83 °C83-85 °C
Boiling Point 499.5 °C at 760 mmHg513.9 °C at 760 mmHg
Density 0.824 g/cm³0.826 g/cm³
Appearance White to off-white solidWaxy solid
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Practically insoluble in water.Soluble in chloroform. Insoluble in water.

Synthesis and Purification of this compound

The synthesis of high-purity this compound is crucial for accurate biological evaluation. While it can be isolated from natural sources, chemical synthesis offers a more controlled and scalable approach.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a general strategy for the synthesis of a long-chain fatty alcohol like this compound using a Grignard reaction, a powerful tool for carbon-carbon bond formation.

Materials:

  • 1-Bromohexacosane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Paraformaldehyde

  • Hydrochloric acid (10%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of 1-bromohexacosane in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, forming hexacosylmagnesium bromide.

  • Reaction with Formaldehyde: The Grignard reagent is cooled in an ice bath, and paraformaldehyde is added portion-wise. The reaction mixture is stirred at room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of 10% hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient, followed by recrystallization from a suitable solvent system like ethanol/acetone to afford pure this compound.

Experimental Workflow: Purification

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Product->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Recrystallization Recrystallization (e.g., Ethanol/Acetone) Solvent_Evaporation->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Purification workflow for this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery.

Antimicrobial Activity

Long-chain fatty alcohols, including this compound, have demonstrated notable antimicrobial properties.[1] Their mechanism of action is often attributed to their ability to disrupt the integrity of microbial cell membranes.

Proposed Antimicrobial Mechanism:

Antimicrobial_Mechanism Heptacosanol This compound Membrane Bacterial Cell Membrane Heptacosanol->Membrane Intercalation Disruption Membrane Disruption (Increased Fluidity, Pore Formation) Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, Metabolites) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a nutrient broth.

  • Serial Dilution: Two-fold serial dilutions of the this compound stock solution are made in a 96-well microtiter plate containing the nutrient broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

MicroorganismMIC of Plant Extract containing this compound (mg/mL)
Enterococcus faecalis0.078[1]
Staphylococcus aureus0.63[1]
Escherichia coli>2.5[1]
Klebsiella pneumoniae>2.5

Note: The provided MIC values are for a plant extract containing this compound and other compounds. Further studies are required to determine the MIC of pure this compound.

Antioxidant Activity

The antioxidant properties of this compound are another area of active research. It is hypothesized that its long aliphatic chain allows it to intercalate into lipid membranes, where it can scavenge free radicals and protect against oxidative damage.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Add different concentrations of the this compound solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Antidiabetic and Nematicidal Potential

Preliminary studies suggest that this compound may possess antidiabetic and nematicidal properties. The antidiabetic effects of related fatty acids are thought to involve the modulation of insulin signaling pathways. The nematicidal action is likely due to the disruption of the nematode's cuticle and cell membranes. Further research is needed to elucidate the specific mechanisms of this compound in these contexts.

Proposed Antidiabetic Signaling Pathway Involvement:

Antidiabetic_Pathway Fatty_Alcohols Long-Chain Fatty Alcohols (e.g., this compound) Insulin_Receptor Insulin Receptor Fatty_Alcohols->Insulin_Receptor Modulation of Signaling IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Potential involvement in insulin signaling.

Conclusion and Future Directions

This compound and related long-chain fatty alcohols represent a promising class of molecules with diverse biological activities. Their antimicrobial, antioxidant, and potential antidiabetic and nematicidal properties warrant further in-depth investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive structure-activity relationship studies, and evaluating their efficacy and safety in preclinical and clinical settings. The detailed methodologies and data presented in this guide provide a solid foundation for advancing the scientific understanding and therapeutic application of these fascinating natural products.

References

Potential Therapeutic Effects of 1-Heptacosanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the therapeutic effects of 1-Heptacosanol is limited in publicly available scientific literature. This guide synthesizes information on the broader class of long-chain fatty alcohols, particularly Policosanol (a mixture containing this compound) and Octacosanol, to infer potential therapeutic avenues and provide a framework for future research. The experimental protocols and signaling pathways described are standard methodologies for evaluating the bioactivities discussed and may be applicable to the study of this compound.

Introduction

This compound is a long-chain saturated fatty alcohol with the chemical formula C₂₇H₅₆O. It is a naturally occurring compound found in various plant waxes.[1][2][3] While research specifically targeting this compound is sparse, its presence in policosanol mixtures, which have been studied for their therapeutic properties, suggests that it may contribute to the observed biological effects.[4] This document outlines the potential anti-inflammatory, antioxidant, and neuroprotective effects of this compound, drawing parallels from studies on closely related compounds.

Potential Therapeutic Effects and Mechanisms of Action

The therapeutic potential of long-chain fatty alcohols is thought to stem from their influence on cellular membranes and signaling pathways. The primary areas of interest for this compound research include its potential anti-inflammatory, antioxidant, and neuroprotective properties.

Anti-Inflammatory and Antinociceptive Effects

Long-chain fatty alcohols have demonstrated anti-inflammatory and pain-reducing (antinociceptive) effects in preclinical studies. The proposed mechanisms involve the modulation of inflammatory mediators and receptor signaling.

Quantitative Data from Studies on Related Compounds:

CompoundAssayModelDosageEffectReference
PolicosanolIL-6 ProductionAdult Zebrafish (CML-induced inflammation)Co-injection of rHDL-PolicosanolSignificant suppression of IL-6 production[5]
PolicosanolSurvivabilityAdult Zebrafish (CML-induced inflammation)Co-injection of rHDL-PolicosanolIncreased survivability to ~85%
PolicosanolGliosis (Iba1 expression)5xFAD Mice5 mg/kg/day (oral) for 4 monthsSignificant decrease in Iba1 expression in cortex and hippocampus

CML: Carboxymethyllysine; rHDL: reconstituted High-Density Lipoproteins; IL-6: Interleukin-6; Iba1: Ionized calcium-binding adapter molecule 1.

Antioxidant Effects

The antioxidant activity of long-chain fatty alcohols is a key area of investigation, with evidence suggesting they can mitigate oxidative stress.

Quantitative Data from Studies on Related Compounds:

CompoundAssayIC₅₀ ValueReference
Policosanol (from Parkia)DPPH Radical Scavenging-High correlation noted
Ascorbic Acid (Standard)DPPH Radical ScavengingVaries (e.g., < 10 µg/mL)
Vitamin E (Standard)DPPH Radical ScavengingVaries (e.g., ~40 µg/mL)

IC₅₀: Half-maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl.

Neuroprotective Effects

Studies on policosanol suggest a potential neuroprotective role, particularly in the context of neurodegenerative diseases like Alzheimer's. The proposed mechanisms include the reduction of amyloid plaques and mitigation of oxidative stress.

Quantitative Data from Studies on Related Compounds:

CompoundAssayModelDosageEffectReference
PolicosanolAmyloid Plaque Number5xFAD Mice5 mg/kg/day (oral) for 4 months57.00 ± 16.24 (vs. 99.40 ± 22.01 in vehicle) in cortex
PolicosanolAβ₁₋₄₂ Levels5xFAD Mice5 mg/kg/day (oral) for 4 months2.38 ± 0.41 ng/mg (vs. 4.81 ± 0.78 ng/mg in vehicle) in cortex
PolicosanolLatency Time (Passive Avoidance)5xFAD Mice5 mg/kg/day (oral) for 4 monthsSignificant increase in latency time

Aβ₁₋₄₂: Amyloid-beta peptide 1-42.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potential therapeutic effects of this compound.

Acetic Acid-Induced Writhing Test (Antinociceptive Activity)

This widely used method assesses peripheral analgesic activity by inducing visceral pain with acetic acid.

Materials:

  • Male ICR mice (23 ± 3 g)

  • 1% Acetic acid solution in distilled water

  • Test compound (this compound) dissolved in a suitable vehicle

  • Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)

  • Vehicle control

  • Observation chambers

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice for at least one week. Randomly divide animals into control, standard, and test groups (n=5-8 per group).

  • Drug Administration: Administer the vehicle, standard drug, or test compound at various doses via the chosen route (e.g., oral or intraperitoneal).

  • Pre-treatment Period: Allow for a pre-treatment time of 30-60 minutes for drug absorption.

  • Induction of Writhing: Administer 1% acetic acid solution (10 ml/kg body weight) intraperitoneally to each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions, trunk twisting, and hind limb stretching) for a 10-20 minute period.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

DPPH Radical Scavenging Assay (Antioxidant Activity)

This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compound (this compound)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0. This solution is light-sensitive and should be freshly prepared and kept in the dark.

  • Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and the standard antioxidant in a suitable solvent. Create a series of dilutions from the stock solutions.

  • Reaction Setup: In a 96-well plate, add a specific volume of each dilution of the test sample or standard to different wells. Add an equal volume of the DPPH working solution to each well to initiate the reaction. A blank well should contain only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Plot the percentage of scavenging against the concentration to determine the IC₅₀ value.

Morris Water Maze (Neuroprotective Effects - Spatial Learning and Memory)

This test assesses hippocampal-dependent spatial learning and memory in rodents.

Materials:

  • Circular water tank (90-150 cm in diameter)

  • Escape platform (10-15 cm in diameter)

  • Water made opaque with non-toxic white paint

  • Video tracking system and software

  • Distinct visual cues placed around the room

Procedure:

  • Setup: Fill the tank with water (21-25°C) to a level that submerges the platform by 1-2 cm. Place the platform in a fixed location in one of the four quadrants of the tank. Ensure prominent visual cues are visible from within the tank.

  • Acquisition Phase (Training):

    • For several consecutive days (e.g., 4-5 days), conduct multiple trials per day for each animal.

    • In each trial, place the mouse in the water at one of the four designated start locations, facing the tank wall.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-120 seconds), gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds before removing it for an inter-trial interval.

    • Record the escape latency (time to find the platform) and path length for each trial using the tracking software.

  • Probe Trial (Memory Test):

    • 24 hours after the final acquisition trial, remove the platform from the tank.

    • Place the mouse in the tank at a novel start position and allow it to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the exact former location of the platform.

  • Data Analysis: Analyze the escape latency and path length across training days to assess learning. In the probe trial, a significant preference for the target quadrant indicates good spatial memory.

Signaling Pathways

While no signaling pathways have been definitively elucidated for this compound, studies on related long-chain fatty alcohols and the therapeutic areas of interest suggest potential interactions with the following pathways.

TNF-α Signaling Pathway in Inflammation

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine. Inhibition of its signaling cascade is a common target for anti-inflammatory drugs. Long-chain fatty alcohols may exert anti-inflammatory effects by modulating this pathway.

TNF_alpha_Pathway cluster_0 Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activate RIP1->IKK_complex Activate I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates (Inhibits) NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Heptacosanol This compound (Potential Target) Heptacosanol->IKK_complex Potential Inhibition NF_kappa_B_nuc NF-κB NF_kappa_B_nuc->Inflammatory_Genes Induces

Caption: Potential modulation of the TNF-α signaling pathway by this compound.

α2-Adrenergic Receptor Signaling in Antinociception

The α2-adrenergic receptor is a G-protein coupled receptor involved in regulating neurotransmitter release. Agonism at this receptor can lead to reduced pain signaling. Some analgesics act through this pathway.

Alpha2_Adrenergic_Pathway Norepinephrine Norepinephrine Alpha2_AR α2-Adrenergic Receptor (Gi) Norepinephrine->Alpha2_AR Binds Gi_protein Gi Protein Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ion_Channel Ca²⁺ Channels PKA->Ion_Channel Inhibits Phosphorylation Neurotransmitter_Release Reduced Neurotransmitter Release (Pain Signal) Ion_Channel->Neurotransmitter_Release Leads to Heptacosanol This compound (Potential Agonist) Heptacosanol->Alpha2_AR Potential Activation

Caption: Hypothetical activation of the α2-adrenergic signaling pathway by this compound.

Conclusion

While direct evidence remains to be established, the existing literature on policosanol and other long-chain fatty alcohols provides a strong rationale for investigating this compound as a potential therapeutic agent. Its purported anti-inflammatory, antioxidant, and neuroprotective effects warrant further in-depth preclinical evaluation. The experimental protocols and pathway analyses presented in this guide offer a foundational framework for researchers to systematically explore the therapeutic potential of this compound. Future studies should focus on isolating this compound to high purity and conducting rigorous in vitro and in vivo experiments to elucidate its specific mechanisms of action and dose-response relationships.

References

Unveiling the Antibacterial Potential of 1-Heptacosanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptacosanol, a long-chain saturated fatty alcohol with the chemical formula C₂₇H₅₆O, has garnered attention for its putative antibacterial properties. As a naturally occurring compound found in various plant waxes and other biological sources, its potential as a novel antimicrobial agent is an area of growing interest. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antibacterial activity of this compound, with a focus on quantitative data, experimental protocols, and potential mechanisms of action.

Quantitative Antibacterial Activity of this compound

The demonstrated antibacterial efficacy of pure this compound is, at present, primarily documented against specific plant pathogenic bacteria. A key study investigating the antimicrobial components of Hibiscus syriacus flower extract provides the most direct quantitative evidence of its activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Plant Pathogenic Bacteria

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) in µg/mL
Erwinia amylovoraNegative500
Erwinia vitivoraNegative250

It is noteworthy that this study also tested the flower extract of Hibiscus syriacus, which contains 15.3% this compound, and found MIC values of 500 µg/mL against E. amylovora and 250 µg/mL against E. vitivora.[1] This suggests that this compound is a significant contributor to the extract's antibacterial properties against these pathogens.

While data on pure this compound against a broader range of bacteria, particularly human pathogens, is scarce, some studies on plant extracts containing this compound offer indirect evidence. For instance, a hot ethyl acetate sub-fraction of Protea caffra twigs, which was found to be rich in this compound, was suggested to be responsible for the observed inhibition of Enterococcus faecalis and Staphylococcus aureus. However, specific MIC values for the pure compound were not determined in this study.

A study on a related long-chain fatty alcohol, 1-octacosanol, using a disc diffusion assay, indicated some level of antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. While not providing precise MIC values, this suggests that very long-chain fatty alcohols may possess a broader spectrum of activity that warrants further quantitative investigation.

Contextualizing Activity: The Role of Carbon Chain Length

Research into the antibacterial properties of long-chain fatty alcohols has revealed a strong correlation between the length of the aliphatic carbon chain and the level of antimicrobial activity. A pivotal study on the effects of various fatty alcohols on Staphylococcus aureus demonstrated that alcohols with 12 and 13 carbons (1-dodecanol and 1-tridecanol) exhibited the highest antibacterial activity.[2] Conversely, the same study reported that 1-heptadecanol (a C17 alcohol) and longer chain alcohols had "hardly any" antimicrobial activity against S. aureus.[2] This finding presents a critical consideration for the putative broad-spectrum antibacterial efficacy of this compound (a C27 alcohol) and suggests that its activity may be highly specific to certain bacterial species or that its mechanism of action differs from that of shorter-chain fatty alcohols.

Experimental Protocols

The assessment of the antibacterial activity of a lipophilic and poorly soluble compound like this compound requires specific methodological considerations. The following outlines a generalized experimental protocol based on standard antimicrobial susceptibility testing methods, adapted for such compounds.

Preparation of this compound Stock Solution

Due to its low solubility in aqueous media, a stock solution of this compound should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a high concentration. It is crucial to determine the non-inhibitory concentration of the chosen solvent on the test bacteria by running appropriate controls.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Materials:

    • 96-well microtiter plates

    • Sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

    • Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL)

    • This compound stock solution

    • Positive control (a known antibiotic)

    • Negative control (growth medium with solvent)

    • Growth control (growth medium with bacteria)

  • Procedure:

    • Dispense the bacterial growth medium into the wells of the 96-well plate.

    • Perform serial two-fold dilutions of the this compound stock solution across the wells to achieve a range of final concentrations. Ensure the final solvent concentration remains constant and non-inhibitory in all wells.

    • Add the standardized bacterial inoculum to each well.

    • Include positive, negative, and growth controls on the same plate.

    • Incubate the plates at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Diffusion Assay (Qualitative Assessment)

The agar diffusion method can be used for a qualitative assessment of antibacterial activity.

  • Materials:

    • Petri dishes with solidified agar medium (e.g., Mueller-Hinton Agar)

    • Standardized bacterial inoculum

    • Sterile filter paper discs

    • This compound solution

  • Procedure:

    • Evenly spread the standardized bacterial inoculum onto the surface of the agar plate.

    • Impregnate sterile filter paper discs with a known concentration of the this compound solution.

    • Place the discs onto the inoculated agar surface.

    • Incubate the plates at the optimal temperature for the test bacterium for 18-24 hours.

    • The presence of a zone of inhibition around the disc indicates antibacterial activity. The diameter of this zone provides a qualitative measure of the compound's efficacy.

Putative Mechanism of Action

The precise molecular mechanism by which this compound exerts its antibacterial effects has not been elucidated. However, based on studies of other long-chain fatty alcohols, a primary proposed mechanism involves the disruption of the bacterial cell membrane.

Membrane Disruption

Long-chain fatty alcohols are amphipathic molecules that can intercalate into the lipid bilayer of bacterial cell membranes. This insertion can lead to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components such as ions and metabolites, ultimately resulting in cell death. The length and saturation of the fatty alcohol's carbon chain are critical factors influencing its ability to perturb the membrane structure.

It is hypothesized that this compound's very long carbon chain may allow for specific interactions with the complex cell envelopes of certain bacteria, such as the plant pathogens Erwinia amylovora and Erwinia vitivora, leading to the observed inhibitory effects. The differences in cell wall and membrane composition between various bacterial species could explain the potential for a narrow spectrum of activity.

Currently, there is no direct evidence to suggest that this compound inhibits specific bacterial signaling pathways. Research in this area is warranted to fully understand its mode of action.

Visualizing the Workflow and Potential Mechanism

Experimental Workflow for Antibacterial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation read_mic Determine MIC (Visual Inspection) incubation->read_mic

Caption: Workflow for MIC determination of this compound.

Postulated Mechanism of Action: Membrane Disruption

mechanism_of_action cluster_bacterium Bacterial Cell membrane Cell Membrane (Lipid Bilayer) disruption Membrane Disruption & Increased Permeability membrane->disruption cytoplasm Cytoplasm heptacosanol This compound heptacosanol->membrane Intercalation leakage Leakage of Intracellular Contents disruption->leakage death Cell Death leakage->death

Caption: Putative mechanism of this compound via membrane disruption.

Conclusion and Future Directions

The available evidence suggests that this compound possesses antibacterial activity, particularly against the plant pathogens Erwinia amylovora and Erwinia vitivora. However, the broader spectrum of its activity, especially against clinically relevant human pathogens, remains largely unexplored. The conflicting data regarding the efficacy of very long-chain fatty alcohols highlight the need for further systematic investigation.

Future research should focus on:

  • Broad-Spectrum Screening: Conducting comprehensive MIC testing of pure this compound against a diverse panel of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

  • Mechanism of Action Studies: Investigating the precise molecular interactions of this compound with bacterial membranes and exploring potential effects on intracellular targets and signaling pathways.

  • Synergy Studies: Evaluating the potential for synergistic effects when this compound is combined with conventional antibiotics.

A deeper understanding of the antibacterial properties of this compound will be crucial in determining its potential for development as a novel therapeutic agent.

References

Methodological & Application

Application Note: Quantitative Analysis of 1-Heptacosanol in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 1-Heptacosanol, a long-chain fatty alcohol with potential therapeutic properties, in various plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are designed to ensure high sensitivity, specificity, and reproducibility for the accurate quantification of this compound in complex plant matrices.

Introduction

This compound (C27H56O) is a long-chain saturated fatty alcohol found in the epicuticular waxes of many plant species.[1] Preliminary research suggests that this compound may possess various pharmacological activities, making it a molecule of interest for drug development and phytopharmaceutical research. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further investigation of its biological activities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] However, the analysis of long-chain alcohols like this compound by GC-MS presents challenges due to their low volatility and high polarity.[3] Derivatization is a necessary step to convert the polar hydroxyl group into a less polar, more volatile functional group, thereby improving chromatographic resolution and detection sensitivity.[4] This application note details a robust silylation-based derivatization method followed by GC-MS analysis for the quantitative determination of this compound.

Principle of the Method

The overall workflow for the GC-MS analysis of this compound in plant extracts involves three main stages:

  • Extraction: The first step is the efficient extraction of lipids, including this compound, from the plant matrix. This is typically achieved using organic solvents. For accurate quantification of total this compound, a saponification (alkaline hydrolysis) step is often included to release the alcohol from its esterified forms (waxes).[5]

  • Derivatization: The hydroxyl group of this compound is chemically modified through silylation to increase its volatility and thermal stability. This is commonly achieved by reacting the extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether derivative.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The components of the sample are separated based on their boiling points and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the peak area is used for quantification against a known standard.

Quantitative Data of this compound in Plant Extracts

The following table summarizes the reported concentrations of this compound in various plant species, as determined by GC-MS analysis. This data can serve as a reference for researchers working with these or similar plant materials.

Plant SpeciesPart of PlantExtraction MethodDerivatization MethodThis compound ConcentrationReference
Hippophae salicifoliaBerriesChloroform:Methanol ExtractionSilylation (TMS derivative)Detected, concentration varies by region
Leontice ewersmanniiAerial Partsn-Hexane ExtractionNot SpecifiedIdentified as a constituent
Euphorbia speciesWhole PlantMethanolic ExtractionNot SpecifiedIdentified in various species
Rumex crispusRootNot SpecifiedNot SpecifiedIdentified as a principal compound
Gomphrena decumbensWhole PlantEthanolic ExtractionNot SpecifiedIdentified as a major bioactive compound
Commiphora decumbensStemEthyl-acetate ExtractionNot Specified17.35% of the extract
Cassia peltata-Chloroform ExtractionNot Specified10.52% of the extract

Experimental Protocols

Plant Material Preparation
  • Drying: Dry the plant material (e.g., leaves, stems, roots) at a controlled temperature (typically 40-60°C) in a hot air oven until a constant weight is achieved to remove moisture.

  • Grinding: Grind the dried plant material into a fine powder using a laboratory mill or a mortar and pestle. This increases the surface area for efficient extraction.

  • Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation of phytochemicals.

Extraction of this compound

This protocol describes a general solvent extraction method. The choice of solvent may need to be optimized based on the specific plant matrix.

  • Sample Weighing: Accurately weigh approximately 5-10 g of the dried, powdered plant material into a conical flask.

  • Solvent Addition: Add a suitable organic solvent or solvent mixture. A common choice is a 2:1 (v/v) mixture of chloroform and methanol. Add 100 mL of the solvent mixture to the flask.

  • Extraction: Macerate the mixture by shaking it on an orbital shaker at room temperature for 24-48 hours. Alternatively, use modern extraction techniques like ultrasonication (30-60 minutes) or Soxhlet extraction (6-8 hours) to improve efficiency.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

  • Drying: Dry the crude extract completely under a gentle stream of nitrogen gas.

Saponification (Optional, for total this compound)

To quantify both free and esterified this compound, a saponification step is required.

  • Reagent Preparation: Prepare a 1 M solution of potassium hydroxide (KOH) in 95% ethanol.

  • Hydrolysis: Dissolve the dried crude extract in 50 mL of the ethanolic KOH solution. Reflux the mixture at 80°C for 1 hour with constant stirring.

  • Extraction of Unsaponifiables: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of distilled water and 50 mL of n-hexane. Shake vigorously and allow the layers to separate.

  • Collection: Collect the upper hexane layer, which contains the unsaponifiable matter (including this compound). Repeat the hexane extraction two more times.

  • Washing: Combine the hexane extracts and wash them with 10% ethanol-water solution until the washings are neutral.

  • Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and then evaporate the solvent to dryness under a stream of nitrogen.

Derivatization: Silylation

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ether derivative.

  • Sample Preparation: Transfer a known amount (approximately 1-5 mg) of the dried extract (from step 4.2 or 4.3) into a 2 mL reaction vial with a PTFE-lined cap.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized this compound. These may require optimization for your specific instrument and column.

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp 1: Increase to 280°C at 10°C/min, hold for 10 minutes

    • Ramp 2: Increase to 300°C at 5°C/min, hold for 15 minutes

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Scan Range: m/z 50-600

  • Data Acquisition: Full Scan and/or Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

Quantification
  • Calibration Curve: Prepare a series of standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Derivatize these standards using the same procedure as the samples.

  • Internal Standard: For improved accuracy, add a suitable internal standard (e.g., 1-Eicosanol) to both the standards and samples before derivatization.

  • Analysis: Analyze the derivatized standards and samples by GC-MS.

  • Calculation: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. Determine the concentration of this compound in the samples from this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Saponification cluster_derivatization Derivatization cluster_analysis Analysis plant_material Plant Material drying Drying (40-60°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Chloroform:Methanol) grinding->extraction saponification Saponification (Optional) (1M KOH in Ethanol, 80°C) extraction->saponification derivatization Silylation (BSTFA + 1% TMCS, 60-70°C) extraction->derivatization If Saponification is Skipped extract_cleanup Liquid-Liquid Extraction (Hexane) saponification->extract_cleanup extract_cleanup->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

logical_relationship start Start sample_prep Sample Preparation start->sample_prep extraction Extraction sample_prep->extraction hydrolysis_check Total Alcohol Quantification? extraction->hydrolysis_check saponification Saponification hydrolysis_check->saponification Yes derivatization Derivatization (Silylation) hydrolysis_check->derivatization No saponification->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis quantification Quantification gcms_analysis->quantification end End quantification->end

Caption: Decision process for this compound analysis.

References

Application Notes and Protocols for the Extraction of 1-Heptacosanol from Sugarcane Wax

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sugarcane wax, a byproduct of sugar production, is a rich source of policosanols, a mixture of long-chain aliphatic primary alcohols with recognized health benefits.[1] Among these, 1-heptacosanol (C27H56O), a 27-carbon fatty alcohol, is a constituent of interest for its potential pharmacological activities, including antimicrobial and antioxidant effects.[2][3][4] This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from sugarcane wax, intended for use by researchers, scientists, and professionals in drug development.

Sugarcane wax is a complex matrix primarily composed of long-chain hydrocarbons, fatty acids, alcohols, and esters.[5] The extraction and isolation of this compound, therefore, necessitates multi-step processes, often involving a critical saponification stage to liberate the alcohol from its esterified form. The subsequent application of various extraction and chromatographic techniques allows for the purification and quantification of this valuable bioactive compound.

Data Presentation: Comparative Analysis of Extraction Methodologies

The choice of extraction method significantly impacts the yield of crude wax and the purity of the resulting policosanol fraction. The following tables summarize quantitative data from various studies, offering a comparative overview of different techniques for extracting policosanols, including this compound, from sugarcane-derived materials.

Table 1: Comparison of Crude Wax Yield from Sugarcane Filter Cake

Extraction MethodKey ParametersCrude Wax Yield (%)Reference(s)
Soxhlet ExtractionSolvent: n-Hexane; Time: 8 hours9.03
Accelerated Solvent Extraction (ASE)Solvent: 95% Ethanol; Temperature: 100°C; Flushing Volume: 100%13.32
Supercritical Fluid Extraction (SFE)Fluid: CO₂ with 10% Ethanol co-solvent; Pressure: 200 bar; Temperature: 80°C5.46

Table 2: Composition of Policosanols in Sugarcane Wax

Policosanol ComponentChemical FormulaContent Range in Policosanol Fraction (mg/g)Reference(s)
1-TetracosanolC₂₄H₅₀O0.1 - 20
1-HexacosanolC₂₆H₅₄O30.0 - 100.0
This compound C₂₇H₅₆O 1.0 - 30.0
1-OctacosanolC₂₈H₅₈O600.0 - 700.0
1-NonacosanolC₂₉H₆₀O1.0 - 20.0
1-TriacontanolC₃₀H₆₂O100.0 - 150.0
1-DotriacontanolC₃₂H₆₆O50.0 - 100.0
1-TetratriacontanolC₃₄H₇₀O1.0 - 50.0

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the extraction and purification of this compound from sugarcane wax.

Protocol 1: Saponification followed by Solvent Extraction

This is a fundamental and widely used method to liberate fatty alcohols from their esterified form in the crude wax.

Materials and Equipment:

  • Sugarcane press mud or filter cake

  • Drying oven

  • Grinder or mill

  • Soxhlet apparatus

  • Cellulose extraction thimbles

  • Solvents: Acetone, 95% Ethanol, Petroleum Ether

  • Sodium Hydroxide (NaOH), powdered

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

Part A: Crude Wax Extraction (Soxhlet)

  • Sample Preparation: Dry the sugarcane press mud or filter cake in an oven at 60-80°C to a constant weight. Grind the dried material to a fine powder (e.g., to pass through a 40-mesh sieve).

  • Initial Defatting: Place 10.0 g of the dried powder into a cellulose thimble and extract with 200 mL of acetone in a Soxhlet extractor for 6-8 hours to remove chlorophyll and fats.

  • Residue Collection: After extraction, remove the thimble and allow the residue to air-dry to remove any remaining acetone.

Part B: Saponification

  • Reaction Setup: Transfer the defatted residue to a 250 mL round-bottom flask. Add 100 mL of 95% ethanol and 4 g of powdered sodium hydroxide.

  • Reflux: Connect the flask to a reflux condenser and heat the mixture to 80°C using a heating mantle with continuous stirring. Reflux for 6 hours.

  • Cooling: After the reflux period, cool the mixture to approximately 50°C.

Part C: Extraction and Purification of Policosanols

  • Solvent Extraction: Transfer the cooled saponified mixture to a separatory funnel. Add 200 mL of petroleum ether and shake vigorously. Allow the layers to separate and collect the upper petroleum ether layer. Repeat the extraction two more times with fresh 200 mL portions of petroleum ether.

  • Crystallization: Combine the three petroleum ether extracts and cool the solution to 4°C for at least 4 hours to induce crystallization of the policosanols.

  • Isolation: Filter the cold solution through a filter paper to collect the precipitated white solid (policosanol mixture).

  • Drying: Air-dry the collected filtrate cake to obtain the purified policosanol powder.

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a green technology that utilizes supercritical CO₂ as a solvent, offering high selectivity and reduced use of organic solvents.

Materials and Equipment:

  • Dried and ground sugarcane filter cake

  • Supercritical Fluid Extractor system

  • High-purity CO₂

  • Co-solvent (e.g., absolute ethanol)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Load approximately 100 g of dried and ground sugarcane filter cake into the SFE extraction vessel.

  • System Parameters:

    • Suspend the sample in 500 mL of absolute ethanol within the extraction vial.

    • Set the extraction temperature to 50°C and the pressure to 30 MPa.

    • Set the CO₂ flow rate to 30 L/h.

  • Extraction: Perform the extraction for 2 hours.

  • Collection: Collect the extracted wax in a cooled separator maintained at 25°C.

  • Solvent Removal: The collected extract will be a mixture of wax and ethanol. Remove the ethanol using a rotary evaporator to obtain the crude wax.

  • Further Purification: The crude wax obtained can be further purified by saponification as detailed in Protocol 1 to yield the policosanol fraction.

Protocol 3: Accelerated Solvent Extraction (ASE)

ASE utilizes elevated temperatures and pressures to increase the efficiency of solvent extraction.

Materials and Equipment:

  • Dried sugarcane filter cake

  • Accelerated Solvent Extractor (ASE) system

  • Extraction cells

  • 95% Ethanol

  • Distilled water

  • Filtration apparatus

  • Cold chamber or refrigerator

  • Drying oven

Procedure:

  • Sample Preparation: Load the dried sugarcane filter cake into the ASE extraction cells.

  • Extraction Parameters:

    • Solvent: 95% Ethanol.

    • Temperature: 100°C.

    • Solvent Flushing Volume: 100% of the extraction cell volume.

    • Perform the extraction for the desired number of cycles (typically 1-2 cycles).

  • Precipitation: Collect the extract and adjust its volume to two-folds with distilled water.

  • Solidification: Place the diluted extract in a cold chamber at 3-5°C for 5-8 hours to solidify the crude wax.

  • Isolation: Filter the cold solution to separate the precipitated crude wax.

  • Drying: Dry the collected wax in an oven at 50°C overnight.

  • Further Purification: The resulting crude wax can be subjected to saponification (Protocol 1) for the isolation of the policosanol fraction.

Protocol 4: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials and Equipment:

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • This compound standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvents (e.g., Chloroform, Heptane)

  • Autosampler vials

  • Heating block or oven

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent like chloroform. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the extracted policosanol powder and dissolve it in a known volume of chloroform.

  • Derivatization:

    • Transfer an aliquot of the sample or standard solution to a vial.

    • Add the derivatizing agent (e.g., 200 µL of BSTFA to 100 µL of sample).

    • Heat the mixture at 50-80°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 0.5-1 µL) of the derivatized sample into the GC-MS.

    • GC Conditions (example):

      • Oven Program: Start at 80°C, ramp up to 320°C at a rate of 10°C/min, and hold at 320°C for 15 minutes.

      • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: Acquire data over a suitable mass range (e.g., m/z 50-600).

  • Quantification: Identify the this compound-TMS peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for the extraction and purification of this compound from sugarcane wax involves several key stages, from raw material preparation to the final purified product.

Extraction_Workflow A Sugarcane Press Mud / Filter Cake B Drying & Grinding A->B C Crude Wax Extraction B->C e.g., Soxhlet, SFE, ASE D Saponification (Alkaline Hydrolysis) C->D E Solvent Extraction of Non-saponifiables D->E F Crystallization & Filtration E->F G Purified Policosanol Fraction (containing this compound) F->G H Quantification (GC-MS) G->H I This compound Data H->I

General workflow for this compound extraction.
Logical Relationship of Purification Steps

The purification process is a logical sequence of steps designed to separate the desired fatty alcohols from other components of the crude wax.

Purification_Logic CrudeWax Crude Sugarcane Wax (Esters, Fatty Acids, Alcohols, etc.) Saponification Saponification (NaOH/Ethanol) CrudeWax->Saponification SaponifiedMix Saponified Mixture (Fatty Alcohol, Soaps, Glycerol) Saponification->SaponifiedMix Extraction Liquid-Liquid Extraction (e.g., Petroleum Ether) SaponifiedMix->Extraction OrganicPhase Organic Phase (Fatty Alcohols) Extraction->OrganicPhase Soluble AqueousPhase Aqueous Phase (Soaps, Glycerol) Extraction->AqueousPhase Insoluble PurifiedPolicosanols Purified Policosanols OrganicPhase->PurifiedPolicosanols via Crystallization

Logical flow of the saponification and purification process.
Potential Biological Activity of Policosanols

While a specific signaling pathway for this compound is not well-established, policosanols, in general, are known for their cholesterol-lowering effects. This diagram illustrates a simplified, hypothetical pathway based on the known effects of policosanols.

Policosanol_Pathway Policosanols Policosanols (including this compound) HMG_CoA_Reductase HMG-CoA Reductase Activity Policosanols->HMG_CoA_Reductase Inhibits LDL_C LDL-C (Bad Cholesterol) Breakdown Policosanols->LDL_C Increases Platelet_Aggregation Platelet Aggregation Policosanols->Platelet_Aggregation Decreases Cholesterol_Synthesis Cholesterol Synthesis in Liver HMG_CoA_Reductase->Cholesterol_Synthesis Decreases Blood_LDL_C Blood LDL-C Levels LDL_C->Blood_LDL_C Decreases Cardiovascular_Health Improved Cardiovascular Health Blood_LDL_C->Cardiovascular_Health Platelet_Aggregation->Cardiovascular_Health

Hypothesized pathway of policosanol's effect on cholesterol.

References

Synthesis of 1-Heptacosanol for Research Applications: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Heptacosanol, a 27-carbon long-chain saturated fatty alcohol, has garnered significant interest in various research fields due to its potential biological activities, including antimicrobial and antioxidant properties. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound for research purposes. Three primary synthetic routes are presented: the Wittig reaction, Grignard reaction, and the reduction of heptacosanoic acid. Furthermore, this document outlines the known biological activities of this compound and proposes a potential mechanism for its antimicrobial action, supported by a signaling pathway diagram. All quantitative data are summarized in tables for clarity, and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound (C₂₇H₅₆O) is a long-chain primary alcohol with a molecular weight of 396.73 g/mol . While naturally occurring in some plant waxes and marine organisms, chemical synthesis provides a reliable and scalable source for research applications, ensuring high purity and characterization. Its long aliphatic chain confers unique physicochemical properties that are believed to be responsible for its biological activities. This document serves as a comprehensive guide for the laboratory-scale synthesis and purification of this compound, enabling researchers to produce this compound for further investigation.

Synthetic Protocols

Three distinct and reliable methods for the synthesis of this compound are detailed below. Each protocol is accompanied by a summary of expected yields and purity, where available from analogous reactions, to aid in the selection of the most suitable method for a given research need.

Synthesis via Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, which can then be reduced to afford the desired long-chain alcohol. This method offers good control over the carbon chain length.

Experimental Protocol:

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.1 eq) to anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 1-bromohexacosane (1.0 eq) in anhydrous THF to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours. The formation of a white precipitate, the phosphonium salt, will be observed.

    • Filter the phosphonium salt, wash with cold anhydrous THF, and dry under vacuum.

  • Wittig Reaction:

    • Suspend the dried phosphonium salt in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Cool the suspension to -78°C (dry ice/acetone bath).

    • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

    • After stirring for 1 hour at -78°C, add a solution of formaldehyde (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Reduction and Work-up:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude alkene (1-heptacosene).

    • Dissolve the crude alkene in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the catalyst through a pad of Celite and concentrate the solvent to yield crude this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 100:0 to 90:10) to isolate the pure this compound.

    • Alternatively, recrystallization from a suitable solvent such as ethanol or acetone can be employed for purification.

Quantitative Data (Estimated):

ParameterValue
Yield 60-75% (overall)
Purity >98% (after purification)
Melting Point 81-83 °C

Experimental Workflow Diagram:

Wittig_Synthesis cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Reduction & Purification A 1-Bromohexacosane + Triphenylphosphine B Hexacosyltriphenylphosphonium bromide A->B THF, RT, 24h C Phosphonium Ylide B->C n-BuLi, THF, -78°C E 1-Heptacosene C->E Formaldehyde, THF, -78°C to RT D Formaldehyde F This compound (Crude) E->F H2, Pd/C, Ethanol G This compound (Pure) F->G Column Chromatography or Recrystallization

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Synthesis via Grignard Reaction

The Grignard reaction provides a versatile method for forming carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound. This approach is well-suited for the synthesis of long-chain alcohols.

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 eq) under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 1-bromohexacosane (1.0 eq) in anhydrous diethyl ether or THF.

    • Add a small amount of the alkyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

    • Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Slowly add a solution of formaldehyde (1.2 eq) in anhydrous diethyl ether or THF from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) or by recrystallization from ethanol.

Quantitative Data (Estimated):

ParameterValue
Yield 70-85%
Purity >98% (after purification)
Melting Point 81-83 °C

Experimental Workflow Diagram:

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Work-up & Purification A 1-Bromohexacosane + Magnesium B Hexacosylmagnesium bromide A->B Anhydrous Ether/THF, Reflux D Alkoxide Intermediate B->D Formaldehyde, Ether/THF, 0°C to RT C Formaldehyde E This compound (Crude) D->E aq. NH4Cl F This compound (Pure) E->F Column Chromatography or Recrystallization

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Synthesis via Reduction of Heptacosanoic Acid

The direct reduction of a long-chain carboxylic acid offers a straightforward route to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Experimental Protocol:

  • Reduction Reaction:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

    • In the dropping funnel, place a solution of heptacosanoic acid (1.0 eq) in anhydrous THF.

    • Cool the LiAlH₄ suspension to 0°C in an ice bath.

    • Slowly add the heptacosanoic acid solution dropwise to the stirred LiAlH₄ suspension. Vigorous gas evolution (hydrogen) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours to ensure complete reduction.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C.

    • Carefully and sequentially quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). This procedure should result in a granular precipitate that is easy to filter.

    • Filter the mixture through a pad of Celite and wash the precipitate thoroughly with diethyl ether or THF.

    • Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization from ethanol or acetone. Column chromatography can also be used if necessary.

Quantitative Data (Estimated):

ParameterValue
Yield 85-95%
Purity >99% (after recrystallization)
Melting Point 81-83 °C

Experimental Workflow Diagram:

Reduction_Synthesis cluster_step1 Step 1: Reduction cluster_step2 Step 2: Work-up & Purification A Heptacosanoic Acid C Aluminum Alkoxide Complex A->C Anhydrous Ether/THF, 0°C to Reflux B Lithium Aluminum Hydride B->C D This compound (Crude) C->D Fieser Workup (H2O, NaOH, H2O) E This compound (Pure) D->E Recrystallization

Caption: Workflow for the synthesis of this compound via reduction of heptacosanoic acid.

Biological Activities and Potential Mechanisms

This compound has been reported to exhibit several biological activities, with antimicrobial and antioxidant effects being the most prominent.

Antimicrobial Activity

Long-chain alcohols, including this compound, are known to possess antimicrobial properties against a range of bacteria. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane. The long, lipophilic alkyl chain of this compound can intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.

Proposed Antimicrobial Signaling Pathway:

Antimicrobial_Pathway cluster_interaction Cell Membrane Interaction cluster_disruption Membrane Disruption & Consequences cluster_outcome Cellular Outcome Heptacosanol This compound Membrane Bacterial Cell Membrane (Lipid Bilayer) Heptacosanol->Membrane Intercalation Disruption Loss of Membrane Integrity Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeability->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action of this compound.

Antioxidant Activity

The antioxidant properties of this compound are likely attributed to its ability to quench reactive oxygen species (ROS), thereby mitigating oxidative stress. While the precise signaling pathway is not fully elucidated for this compound specifically, long-chain alcohols may exert their antioxidant effects by donating a hydrogen atom from the hydroxyl group to neutralize free radicals, thus terminating radical chain reactions.

Conclusion

This document provides a detailed overview of the synthesis of this compound for research purposes, offering three robust and adaptable protocols. The choice of synthetic route will depend on the available starting materials, desired scale, and specific experimental requirements. The information on the biological activities and the proposed mechanism of antimicrobial action provides a foundation for further investigation into the therapeutic potential of this long-chain alcohol. The provided protocols and diagrams are intended to facilitate the production and study of this compound in a research setting.

Application Note: Protocol for TMS Derivatization of 1-Heptacosanol for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, long-chain alcohols such as 1-heptacosanol possess low volatility and high polarity due to their hydroxyl group. These characteristics lead to poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the GC inlet.

To overcome these challenges, derivatization is employed to modify the analyte's chemical structure. Trimethylsilylation (TMS) is a common and effective derivatization technique where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (-Si(CH₃)₃) group.[1] This process increases the volatility and thermal stability of this compound, making it amenable to GC analysis with improved peak shape and sensitivity.[2] This application note provides a detailed protocol for the TMS derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by GC-Mass Spectrometry (GC-MS) analysis.

Experimental Workflow

The overall process involves dissolving the this compound sample, performing the derivatization reaction under controlled heating, and finally analyzing the resulting TMS-ether by GC-MS.

G Experimental Workflow for TMS Derivatization and GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Weigh 1 mg of This compound B Dissolve in 200 µL Anhydrous Pyridine A->B C Add 100 µL of BSTFA + 1% TMCS B->C D Vortex and Heat (60°C for 45 min) C->D E Cool to Room Temperature D->E F Inject 1 µL into GC-MS System E->F G Data Acquisition and Analysis F->G

Caption: Workflow for this compound derivatization and analysis.

Derivatization Reaction

The derivatization reaction proceeds via the silylation of the primary alcohol group of this compound by BSTFA, with TMCS acting as a catalyst to enhance the silylating power of the reagent.[3]

G TMS Derivatization of this compound reactant1 CH₃(CH₂)₂₅CH₂-OH This compound product1 CH₃(CH₂)₂₅CH₂-O-Si(CH₃)₃ This compound-TMS Ether reactant1->product1  + reactant2 CF₃C(=NSi(CH₃)₃)OSi(CH₃)₃ BSTFA catalyst TMCS (Catalyst) catalyst:s->product1:s

Caption: Chemical reaction for the trimethylsilylation of this compound.

Detailed Experimental Protocol

4.1 Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (or other anhydrous aprotic solvent like Dichloromethane, Hexane)

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

  • Vortex mixer

  • Heating block or oven

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Critical Precaution: Silylating reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to ensure the reaction proceeds to completion. The procedure should be performed in a fume hood, as the reagents are toxic.

4.2 Derivatization Procedure

  • Sample Preparation: Accurately weigh approximately 1.0 mg of this compound into a 2 mL GC vial. If the sample is in a solution, evaporate the solvent completely under a gentle stream of nitrogen.

  • Dissolution: Add 200 µL of anhydrous pyridine to the vial. Vortex for 30 seconds to ensure the sample is fully dissolved.

  • Reagent Addition: Using a dry microsyringe, add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is crucial for driving the reaction to completion.

  • Reaction: Tightly cap the vial and vortex for 10 seconds. Place the vial in a heating block or oven set to 60°C for 45 minutes. Heating ensures the complete derivatization of the long-chain alcohol.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature before opening.

  • Analysis: The sample is now ready for injection into the GC-MS system. If the concentration is too high, it can be further diluted with an anhydrous aprotic solvent like hexane.

Data Presentation and Expected Results

The derivatized sample is analyzed by GC-MS to confirm the formation of the TMS-ether and to quantify the this compound.

Table 1: GC-MS Analysis Parameters

ParameterSetting
GC System Standard Gas Chromatograph
Column Low-bleed capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane)
Inlet Splitless mode, 1.0 min purge time
Inlet Temperature 300°C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 150°C, hold for 2 min. Ramp: 10°C/min to 320°C. Hold: 10 min.
MS System Quadrupole Mass Spectrometer
Ion Source Temp. 230°C
Interface Temp. 300°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 600 m/z

Table 2: Expected Quantitative and Qualitative Data

AnalyteFormulaMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)
This compoundC₂₇H₅₆O396.7> 20 (as TMS derivative)N/A (analyzed as derivative)
This compound-TMS EtherC₃₀H₆₄OSi468.9~22-25453 [M-15]⁺, 117 [(CH₃)₂Si=O-CH₂]⁺, 73 [Si(CH₃)₃]⁺

Troubleshooting

  • Incomplete Derivatization: If underivatized this compound is detected, the cause is often moisture in the sample or reagents, or degraded silylating agent. Ensure all materials are anhydrous and use fresh BSTFA. Reaction time or temperature may also need to be increased.

  • Extraneous Peaks: By-products from the BSTFA reagent can sometimes appear in the chromatogram, typically eluting early. Injecting the reagent alone can help identify these peaks.

  • Derivative Instability: TMS derivatives can be susceptible to hydrolysis. Analyze samples as soon as possible after derivatization and store them in a freezer to prolong their lifespan.

References

Application Notes and Protocols for Investigating 1-Heptacosanol as a Potential Biomarker in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics is a rapidly evolving field focused on the comprehensive analysis of small molecules (metabolites) within a biological system. The identification of novel biomarkers is crucial for early disease diagnosis, prognosis, and monitoring therapeutic responses. Very long-chain fatty alcohols (VLCFAs), such as 1-heptacosanol, represent a class of lipids that are integral components of cellular structures and signaling pathways. While the roles of very long-chain fatty acids in metabolic disorders are well-documented, the potential of corresponding very long-chain fatty alcohols, including this compound, as biomarkers is an emerging area of investigation.

These application notes provide a comprehensive overview of the methodologies and protocols for investigating this compound as a potential biomarker in metabolomics studies. The content is designed to guide researchers through sample preparation, analytical quantification, and data interpretation, drawing upon established techniques for similar lipid species.

Biological Significance and Potential Applications of this compound

This compound (C27H56O) is a saturated very long-chain fatty alcohol. In biological systems, fatty alcohols are precursors for the synthesis of waxes and ether lipids, and they play roles in membrane structure and signaling. The metabolism of fatty alcohols is closely linked to fatty acid metabolism, involving a series of enzymatic reactions for their synthesis and degradation.[1]

While direct evidence for this compound as a specific disease biomarker is currently limited, the established role of other very long-chain lipids in disease provides a strong rationale for its investigation. For instance, elevated levels of very long-chain fatty acids are established biomarkers for peroxisomal disorders such as X-linked adrenoleukodystrophy.[2][3][4] Dysregulation of fatty alcohol metabolism is also associated with certain inherited metabolic diseases, which often present with severe neurological symptoms.[5]

Potential applications for investigating this compound as a biomarker include:

  • Neurological Disorders: Given the importance of lipids in the nervous system and the neurological symptoms associated with disorders of fatty alcohol metabolism, this compound could be a candidate biomarker for conditions such as multiple sclerosis, Alzheimer's disease, or other neurodegenerative diseases.

  • Cancer Metabolomics: Cancer cells exhibit altered metabolic pathways, including lipid metabolism, to support their rapid proliferation. Investigating the profile of very long-chain fatty alcohols in cancer patients may reveal novel diagnostic or prognostic markers.

  • Inherited Metabolic Disorders: Inborn errors of metabolism affecting lipid pathways could lead to the accumulation or depletion of this compound.

Experimental Workflows

The investigation of this compound as a biomarker involves a multi-step process from sample collection to data analysis. The choice of analytical platform, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), will dictate specific aspects of the workflow.

experimental_workflow Figure 1: General Experimental Workflow for this compound Biomarker Discovery cluster_sample Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis & Interpretation SampleCollection Biological Sample Collection (Plasma, Serum, Urine, CSF) SampleStorage Storage at -80°C SampleCollection->SampleStorage Extraction Lipid Extraction (e.g., Folch Method) SampleStorage->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing & Normalization GCMS->DataProcessing LCMS->DataProcessing StatAnalysis Statistical Analysis (e.g., t-test, ANOVA) DataProcessing->StatAnalysis BiomarkerValidation Biomarker Validation StatAnalysis->BiomarkerValidation metabolic_pathway Figure 2: Simplified Metabolic Pathway of Very Long-Chain Fatty Alcohols cluster_synthesis Synthesis cluster_degradation Degradation cluster_storage Storage/Utilization FattyAcids Fatty Acyl-CoA (e.g., C16, C18) Elongation Fatty Acid Elongation System (ELOVLs) FattyAcids->Elongation VLCFA_CoA Very Long-Chain Acyl-CoA (e.g., C27-CoA) Elongation->VLCFA_CoA Reduction Fatty Acyl-CoA Reductase VLCFA_CoA->Reduction Heptacosanol This compound Reduction->Heptacosanol Oxidation1 Fatty Alcohol:NAD+ Oxidoreductase Heptacosanol->Oxidation1 WaxEsters Wax Esters Heptacosanol->WaxEsters EtherLipids Ether Lipids Heptacosanol->EtherLipids Heptacosanal Heptacosanal (Aldehyde) Oxidation1->Heptacosanal Oxidation2 Fatty Aldehyde Dehydrogenase Heptacosanal->Oxidation2 Heptacosanoic_Acid Heptacosanoic Acid Oxidation2->Heptacosanoic_Acid BetaOxidation Peroxisomal β-oxidation Heptacosanoic_Acid->BetaOxidation

References

Application Notes and Protocols for Supercritical Fluid Extraction of Long-Chain Fatty Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the supercritical fluid extraction (SFE) of long-chain fatty alcohols from various natural sources. Supercritical carbon dioxide (SC-CO2) is highlighted as a primary solvent due to its "green" nature, being non-toxic, non-flammable, and readily available.[1][2][3] SFE offers a promising alternative to conventional solvent extraction methods, providing high selectivity and the potential for isolating heat-sensitive compounds.[4][5]

Core Principles of Supercritical Fluid Extraction

Supercritical fluid extraction leverages the unique properties of a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. For carbon dioxide, the critical point is reached at 31.1 °C and 73.8 bar. In the supercritical state, CO2 has a high density and solvating power similar to a liquid, but with low viscosity and high diffusivity like a gas. This allows for efficient penetration into the sample matrix and effective dissolution of target compounds. The solvating power of SC-CO2 can be finely tuned by adjusting the temperature and pressure, which alters its density and allows for selective extraction.

Quantitative Data Summary

The efficiency of SFE for long-chain fatty alcohols is influenced by several key parameters, including the raw material, pressure, temperature, and the use of co-solvents. The following tables summarize quantitative data from various studies.

Table 1: Supercritical Fluid Extraction of Octacosanol from Sugarcane Byproducts

Raw MaterialPressure (MPa)Temperature (°C)Co-solventExtraction Time (h)Octacosanol Content in Extract ( g/100g )Reference
Sugarcane Filter Mud3050Ethanol (5x volume)229.65
Sugarcane Crude Wax35100None (saponified with 20% KOH)278.24 (total n-alcohols)
Sugarcane Filter Mud3045Not specified4Not specified, but conditions optimized

Table 2: Supercritical Fluid Extraction of Long-Chain Fatty Alcohols from Beeswax

Raw MaterialPressure (MPa)Temperature (°C)Pre-treatmentExtraction Time (h)Yield of Higher Fatty Alcohols (%)Reference
Beeswax2560Saponification (150°C, 4h)263.11
BeeswaxNot specified120Lipase-catalyzed methanolysisNot specified28 (based on starting mass of wax)

Table 3: Composition of Long-Chain Fatty Alcohols Extracted from Beeswax via SFE with Lipase-Catalyzed Methanolysis

Fatty AlcoholComposition (%)
Tetracosanol (C24)9.1
Hexacosanol (C26)14.0
Octacosanol (C28)18.4
Triacontanol (C30)37.2
Dotriacontanol (C32)21.1
Tetratriacontanol (C34)0.3
Source:

Experimental Protocols

The following are generalized protocols for the supercritical fluid extraction of long-chain fatty alcohols based on published methodologies.

Protocol 1: SFE of Octacosanol from Sugarcane Filter Mud

This protocol is based on the methodology for extracting octacosanol-rich waxes from sugarcane filter mud.

1. Sample Preparation:

  • Dry the sugarcane filter mud to a constant weight.
  • Grind the dried material to a uniform particle size to increase the surface area for extraction.

2. Extraction Procedure:

  • Load the ground filter mud (e.g., 100 g) into the extraction vessel.
  • If using a co-solvent, suspend the filter mud in absolute ethanol (e.g., 5 times the volume of the mud).
  • Pressurize the system with CO2 to the desired pressure (e.g., 30 MPa).
  • Heat the extraction vessel to the target temperature (e.g., 50 °C).
  • Maintain a constant flow rate of CO2.
  • Conduct the extraction for a set duration (e.g., 2 hours).
  • Collect the extract in a separator by reducing the pressure, which causes the fatty alcohols to precipitate out of the supercritical fluid.

3. Post-Extraction Processing:

  • Evaporate any remaining co-solvent from the extract.
  • Analyze the extract for octacosanol content using Gas Chromatography (GC) or other suitable analytical techniques.

Protocol 2: SFE of Higher Fatty Alcohols from Beeswax with Saponification

This protocol is adapted from a method for extracting higher fatty alcohols from beeswax following a saponification step.

1. Saponification Pre-treatment:

  • Mix the raw beeswax with a suitable alkaline solution (e.g., potassium hydroxide in ethanol).
  • Heat the mixture under reflux at a specified temperature (e.g., 150 °C) for a defined period (e.g., 4 hours) to hydrolyze the wax esters into fatty alcohols and fatty acid salts.
  • Neutralize the mixture and dry it to obtain the saponified wax.

2. Extraction Procedure:

  • Load the saponified and dried beeswax into the extraction vessel.
  • Pressurize the system with CO2 to the target pressure (e.g., 25 MPa).
  • Heat the vessel to the desired temperature (e.g., 60 °C).
  • Initiate and maintain a constant flow of supercritical CO2.
  • Perform the extraction for a specific duration (e.g., 2 hours).
  • Depressurize the CO2 in a collection vessel to precipitate the extracted fatty alcohols.

3. Analysis:

  • Determine the yield of the extracted higher fatty alcohols gravimetrically.
  • Characterize the composition of the fatty alcohol mixture using Gas Chromatography (GC).

Visualizations

The following diagrams illustrate the experimental workflow and the interplay of key parameters in the supercritical fluid extraction process.

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_post Post-Extraction RawMaterial Raw Material (e.g., Sugarcane Mud, Beeswax) Grinding Grinding/Milling RawMaterial->Grinding Pretreatment Optional Pre-treatment (e.g., Saponification) Grinding->Pretreatment Loading Load Sample into Extraction Vessel Pretreatment->Loading SFE_Unit SFE System (CO2 Tank, Pump, Heater, Vessel) Loading->SFE_Unit Extraction Extraction at Set T & P SFE_Unit->Extraction Separation Separation via Depressurization Extraction->Separation Extract Crude Extract Separation->Extract Purification Purification/Fractionation Extract->Purification Analysis Analysis (GC, HPLC) Purification->Analysis

Caption: General experimental workflow for SFE of long-chain fatty alcohols.

SFE_Parameters cluster_params Key Parameters cluster_effects Primary Effects SFE_Efficiency SFE Efficiency (Yield & Purity) Pressure Pressure Density Solvent Density Pressure->Density increases Temperature Temperature Temperature->Density decreases VaporPressure Solute Vapor Pressure Temperature->VaporPressure increases CoSolvent Co-solvent Solubility Solute Solubility CoSolvent->Solubility increases polarity FlowRate Flow Rate MassTransfer Mass Transfer Rate FlowRate->MassTransfer affects Density->Solubility influences Solubility->SFE_Efficiency VaporPressure->Solubility influences MassTransfer->SFE_Efficiency

References

Isolation and Purification of 1-Heptacosanol from Natural Sources: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation and purification of 1-Heptacosanol, a long-chain saturated fatty alcohol with promising pharmacological potential. This compound has been identified in various natural sources and has demonstrated antimicrobial and antioxidant properties. These protocols are intended to guide researchers in the efficient extraction, purification, and analysis of this valuable bioactive compound.

Data Presentation: Quantitative Analysis of this compound in Various Natural Products

The following table summarizes the presence and relative abundance of this compound in different plant species as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of their extracts. It is important to note that the yields and purity can vary significantly based on the plant part used, geographical location, harvesting time, and the extraction and purification methods employed.

Natural SourcePlant PartExtraction SolventAnalytical MethodRelative Abundance (%) of this compound in ExtractReference
Corbichonia decumbensWhole PlantEthanolGC-MSNot explicitly quantified, but present[1]
Commelina maculataLeavesEthanolGC-MSPresent, but not quantified[2]
Hibiscus syriacusFlowersHydromethanolicGC-MSPrincipal constituent[3]
Protea caffraTwigsMethanol -> Ethyl AcetateGC-MSOne of the major compounds[4]

Note: The data presented highlights the presence of this compound in various plant extracts. However, there is a current lack of comprehensive studies directly comparing the yield and purity of this compound from different natural sources using standardized extraction and purification protocols. Further research is required to establish the most efficient sources and methods for obtaining high-purity this compound.

Experimental Protocols

This section outlines detailed methodologies for the key experiments involved in the isolation, purification, and characterization of this compound from natural products.

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for the solvent extraction of this compound from dried plant material. Soxhlet extraction is a commonly used method for the efficient extraction of lipids and other non-polar to semi-polar compounds.

1. Sample Preparation: a. Collect the desired plant material (e.g., leaves, stems, roots). b. Air-dry or oven-dry the plant material at a low temperature (40-50 °C) to a constant weight to prevent degradation of thermolabile compounds. c. Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Soxhlet Extraction: a. Accurately weigh a known amount of the powdered plant material (e.g., 20 g) and place it in a porous thimble. b. Place the thimble into the main chamber of the Soxhlet extractor. c. Fill a round-bottom flask with a suitable solvent (e.g., ethanol, hexane, or a mixture of chloroform and methanol). The choice of solvent will depend on the polarity of the target compound and the matrix. For this compound, a non-polar or moderately polar solvent is generally effective.[5] d. Assemble the Soxhlet apparatus (flask, extractor, and condenser). e. Heat the solvent in the flask to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the plant material in the thimble. f. The solvent will fill the thimble and extract the desired compounds. Once the solvent reaches the top of the siphon tube, it will be siphoned back into the flask, carrying the extracted compounds with it. g. Allow the extraction to proceed for a sufficient number of cycles (typically 6-8 hours) to ensure complete extraction.

3. Concentrate the Extract: a. After extraction, allow the apparatus to cool. b. Remove the round-bottom flask containing the solvent and the extracted compounds. c. Concentrate the extract using a rotary evaporator under reduced pressure to remove the bulk of the solvent. d. The resulting crude extract can then be further purified.

Protocol 2: Purification of this compound by Column Chromatography

Column chromatography is a widely used technique for separating compounds from a mixture based on their differential adsorption to a stationary phase.

1. Preparation of the Column: a. Select a suitable glass column. b. Prepare a slurry of the stationary phase (e.g., silica gel 60, 70-230 mesh) in a non-polar solvent (e.g., hexane). c. Carefully pour the slurry into the column, allowing the stationary phase to settle evenly without any air bubbles. d. Add a layer of sand on top of the silica gel to protect the surface. e. Pre-elute the column with the starting mobile phase (e.g., hexane).

2. Sample Loading: a. Dissolve the crude extract in a minimal amount of the starting mobile phase. b. Carefully load the dissolved sample onto the top of the column.

3. Elution: a. Begin eluting the column with the starting mobile phase (e.g., 100% hexane). b. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate). c. Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis: a. Monitor the separation process by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate. b. Develop the TLC plate in a suitable solvent system and visualize the spots under UV light or by staining with a suitable reagent (e.g., iodine vapor or ceric sulfate spray). c. Combine the fractions containing the pure this compound based on their TLC profiles.

5. Final Purification by Recrystallization: a. Evaporate the solvent from the combined fractions containing this compound. b. Dissolve the residue in a minimal amount of a hot solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., acetone or ethanol). c. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization. d. Collect the purified crystals by filtration and wash them with a small amount of cold solvent. e. Dry the crystals to obtain pure this compound.

Protocol 3: Characterization of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds.

1. Sample Preparation and Derivatization: a. Accurately weigh a small amount of the purified this compound (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., 1 mL of chloroform or hexane). b. To increase the volatility of this compound, derivatization is often necessary. A common method is silylation. c. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution. d. Heat the mixture at 70°C for 30 minutes to complete the derivatization reaction.

2. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet Temperature: 280-300 °C.
  • Injection Volume: 1 µL.
  • Injection Mode: Splitless.
  • Oven Temperature Program:
  • Initial temperature: 150 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 320 °C.
  • Hold: 10 minutes at 320 °C. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230 °C.
  • Mass Scan Range: m/z 50-600.

3. Data Analysis: a. Identify the peak corresponding to the TMS-derivatized this compound based on its retention time. b. Confirm the identity of the compound by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST library). c. For quantitative analysis, a calibration curve can be prepared using a certified reference standard of this compound.

Visualization of Experimental Workflow and Potential Signaling Pathways

To aid in the understanding of the experimental process and the potential biological mechanisms of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Plant Material soxhlet Soxhlet Extraction (e.g., Ethanol) plant_material->soxhlet crude_extract Crude Extract soxhlet->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc combined_fractions Combined Fractions tlc->combined_fractions recrystallization Recrystallization combined_fractions->recrystallization pure_heptacosanol Pure this compound recrystallization->pure_heptacosanol gcms GC-MS Analysis pure_heptacosanol->gcms

Caption: Experimental workflow for the isolation and purification of this compound.

antimicrobial_pathway cluster_bacterium Bacterial Cell heptacosanol This compound disruption Membrane Disruption & Increased Permeability heptacosanol->disruption cell_membrane Cell Membrane leakage Leakage of Intracellular Contents cell_membrane->leakage cytoplasm Cytoplasm intracellular_contents Intracellular Contents (Ions, Metabolites) intracellular_contents->leakage disruption->cell_membrane cell_death Bacterial Cell Death leakage->cell_death

Caption: Postulated antimicrobial mechanism of this compound via cell membrane disruption.

antioxidant_pathway cluster_cell Cell heptacosanol This compound oxidative_stress Oxidative Stress heptacosanol->oxidative_stress Reduces nrf2 Nrf2 nrf2_activation Nrf2 Dissociation & Translocation nrf2->nrf2_activation keap1 Keap1 keap1->nrf2 Releases are Antioxidant Response Element (ARE) antioxidant_enzymes Induction of Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection oxidative_stress->keap1 Inactivates nrf2_activation->are Binds to

Caption: Hypothetical antioxidant signaling pathway of this compound via Nrf2-ARE activation.

References

Application Notes and Protocols: Solubility of 1-Heptacosanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptacosanol (C₂₇H₅₆O), a long-chain saturated fatty alcohol, is a waxy solid at room temperature. Its long hydrocarbon tail and polar alcohol head give it amphiphilic properties, which dictate its solubility in various solvents. Understanding the solubility of this compound is critical for its extraction from natural sources, purification, formulation in drug delivery systems, and various industrial applications. This document provides a summary of available solubility data, detailed protocols for its experimental determination, and logical workflows to guide researchers.

Principles of this compound Solubility

The solubility of this compound is governed by the "like dissolves like" principle. Its long, nonpolar alkyl chain (C₂₇H₅₅) dominates its physical properties, making it readily soluble in nonpolar organic solvents. The presence of a single polar hydroxyl (-OH) group allows for some interaction with polar solvents through hydrogen bonding; however, the overwhelming hydrophobic nature of the molecule significantly limits its solubility in polar solvents like water.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The following tables summarize the available quantitative and qualitative data.

Table 1: Quantitative Solubility of this compound

SolventChemical FormulaTemperature (°C)SolubilityCitation
ChloroformCHCl₃Not Specified5 mg/mL (requires sonication)[1]
WaterH₂O254.485 x 10⁻⁷ mg/L (estimated)

Table 2: Qualitative Solubility of this compound

SolventChemical FormulaSolubility DescriptionCitation
DichloromethaneCH₂Cl₂Soluble
Ethyl AcetateC₄H₈O₂Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble
AcetoneC₃H₆OSoluble

Note: Due to the limited specific data for this compound, the solubility of a close structural analog, 1-octacosanol (C₂₈H₅₈O), can provide valuable insights. A study on commercial octacosanol reported the following mole fraction solubilities:

Table 3: Solubility of Commercial Octacosanol (C₂₈H₅₈O) in Select Solvents

SolventTemperature (K)Mole Fraction Solubility
1-Pentanol298.2 - 333.20.0006 - 0.0602
1-Hexanol298.2 - 333.20.0006 - 0.0602
Toluene298.2 - 333.20.0006 - 0.0602

This data for octacosanol suggests that the solubility of this compound in similar solvents is likely to be in a comparable range and will increase with temperature.

Experimental Protocols for Solubility Determination

The following protocols outline standard methods for determining the solubility of this compound in organic solvents.

Protocol 1: Equilibrium Saturation Method

This is the most common method for determining the solubility of a solid compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification: Determine the concentration of this compound in the filtered saturated solution using one of the methods described below.

Protocol 2: Quantification Methods

Procedure:

  • Weigh the volumetric flask containing the filtered saturated solution.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

  • Once all the solvent has been removed, reweigh the flask containing the dried this compound residue.

  • Calculate the solubility based on the mass of the residue and the initial volume of the supernatant.

This method is highly sensitive and specific for quantifying this compound.

Procedure:

  • Derivatization: To improve volatility and chromatographic performance, derivatize the this compound in the filtered saturated solution. A common method is silylation, for example, by reacting with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes.

  • Calibration Standards: Prepare a series of standard solutions of derivatized this compound of known concentrations in the same solvent.

  • GC-MS Analysis: Inject the derivatized sample and calibration standards into the GC-MS system. A typical GC program for long-chain alcohols would involve a temperature ramp (e.g., from 150°C to 300°C) on a suitable capillary column (e.g., HP-5MS).

  • Quantification: Identify the this compound derivative peak by its retention time and mass spectrum. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from this curve.

HPLC can also be used for quantification, often with derivatization to add a UV-absorbing or fluorescent tag for enhanced detection.

Procedure:

  • Derivatization (Optional but Recommended): Derivatize this compound to improve its detectability. Common derivatizing agents for alcohols include those that introduce a chromophore, such as p-nitrobenzoyl chloride.

  • Calibration Standards: Prepare a series of standard solutions of the derivatized this compound of known concentrations.

  • HPLC Analysis: Analyze the derivatized sample and standards using a suitable HPLC system, typically with a C18 reversed-phase column and a mobile phase gradient (e.g., acetonitrile/water).

  • Quantification: Construct a calibration curve from the standards and determine the concentration of the this compound derivative in the sample.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described above.

experimental_workflow cluster_prep Sample Preparation & Equilibration cluster_analysis Sample Analysis cluster_quant_methods Quantification Methods cluster_reporting Data Reporting start Start add_excess Add excess this compound to known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-72h with agitation) add_excess->equilibrate settle Allow excess solid to settle (e.g., 24h) equilibrate->settle filter Withdraw and filter supernatant (0.22 µm filter) settle->filter quantify Quantify this compound Concentration filter->quantify gravimetric Gravimetric Analysis quantify->gravimetric gcms GC-MS Analysis quantify->gcms hplc HPLC Analysis quantify->hplc end Report solubility (e.g., mg/mL, g/100mL) at specified temperature gravimetric->end gcms->end hplc->end

Caption: Experimental workflow for determining the solubility of this compound.

gcms_workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis start Filtered Saturated Solution derivatize Derivatize with silylating agent (e.g., BSTFA) start->derivatize inject_samples Inject derivatized sample and standards into GC-MS derivatize->inject_samples prepare_standards Prepare derivatized calibration standards prepare_standards->inject_samples run_gcms Run GC-MS with appropriate temperature program inject_samples->run_gcms identify_peak Identify derivatized This compound peak run_gcms->identify_peak create_curve Construct calibration curve (Peak Area vs. Concentration) identify_peak->create_curve calculate_conc Calculate concentration in sample create_curve->calculate_conc end Final Concentration calculate_conc->end

Caption: Workflow for GC-MS quantification of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: As a largely nonpolar molecule, this compound will exhibit higher solubility in nonpolar solvents (e.g., hexane, toluene) and lower solubility in polar solvents (e.g., water, methanol).

  • Temperature: The solubility of solid solutes in liquid solvents generally increases with temperature. For this compound, heating will likely be required to achieve significant solubility in many solvents.

  • Presence of Other Solutes: The presence of other compounds, such as co-solvents or excipients, can significantly alter the solubility of this compound.

Applications in Drug Development

The solubility of this compound is a key consideration in its potential therapeutic applications, which have been linked to the antiproliferative and anticandidal activities of plant extracts containing this compound. For formulation purposes, it may be necessary to dissolve this compound in a biocompatible organic solvent or develop more advanced formulations such as lipid-based delivery systems to enhance its bioavailability.

Conclusion

While comprehensive quantitative solubility data for this compound is limited, the established principles of fatty alcohol solubility and the provided experimental protocols offer a solid foundation for researchers. The choice of solvent will be highly dependent on the intended application, with nonpolar organic solvents generally being the most effective for solubilizing this long-chain fatty alcohol. For quantitative studies, the use of chromatographic methods following a rigorous equilibrium saturation protocol is recommended.

References

Application of 1-Heptacosanol in the Formulation of Lipid Nanoparticles: A Proof-of-Concept Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The versatility of LNP composition allows for the fine-tuning of their physicochemical properties, influencing their stability, encapsulation efficiency, and in vivo performance. Typically, LNPs are formulated with a combination of ionizable lipids, phospholipids, cholesterol, and PEGylated lipids.[1][2] The inclusion of solid lipids can further enhance structural integrity and modulate drug release profiles, leading to the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[3][4]

1-Heptacosanol, a 27-carbon very long-chain primary fatty alcohol, presents an intriguing candidate for incorporation into LNP formulations as a solid lipid component.[5] Its long, saturated alkyl chain suggests a high melting point and the potential to form a stable, ordered lipid matrix. This application note explores the hypothetical application of this compound in creating novel LNPs, providing detailed protocols for their formulation, characterization, and a discussion of potential advantages. While direct experimental data on the use of this compound in LNPs is not currently available in published literature, the following protocols are based on established LNP formulation techniques and the known physicochemical properties of long-chain alcohols.

Potential Role of this compound in LNPs

Based on its chemical structure, this compound could potentially serve several functions within a lipid nanoparticle formulation:

  • Structural Component: As a solid lipid, it can form the core matrix of SLNs or be a component of the lipid blend in NLCs, enhancing the structural stability of the nanoparticle.

  • Release Modifier: The crystalline nature of a solid lipid matrix containing this compound could enable sustained or controlled release of an encapsulated therapeutic agent.

  • Encapsulation Enhancer: For lipophilic drugs, the solid lipid core could provide a suitable environment for high encapsulation efficiency.

Experimental Protocols

The following protocols outline a proposed workflow for the formulation and characterization of this compound-containing LNPs.

Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic mixing technique, which allows for precise control over particle size and polydispersity.

Materials:

  • This compound

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Phospholipid (e.g., DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Therapeutic payload (e.g., mRNA, siRNA, or a small molecule drug)

  • Ethanol (anhydrous)

  • Citrate buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, DSPC, cholesterol, DMG-PEG 2000, and this compound in anhydrous ethanol to achieve the desired molar ratios (see Table 1 for examples).

    • Gently heat the solution to 60-65°C to ensure complete dissolution of all lipid components, particularly the high-melting-point this compound. Maintain the solution at this temperature to prevent precipitation.

  • Preparation of Aqueous Phase:

    • Dissolve the therapeutic payload in the citrate buffer.

  • Microfluidic Mixing:

    • Set the total flow rate and flow rate ratio on the microfluidic device. A common starting point is a 3:1 aqueous to alcoholic phase ratio.

    • Load the lipid-ethanol solution and the aqueous therapeutic solution into their respective inlets.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 2 hours to remove the ethanol and raise the pH.

    • Alternatively, use tangential flow filtration (TFF) for purification and concentration.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage. For frozen storage, the addition of a cryoprotectant like sucrose may be necessary.

Protocol 2: Characterization of this compound LNPs

This protocol details the key analytical techniques to characterize the formulated LNPs.

Materials:

  • This compound LNP suspension

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Cryogenic Transmission Electron Microscope (Cryo-TEM)

  • High-Performance Liquid Chromatography (HPLC) system

  • Ribogreen assay (for nucleic acid quantification)

Procedure:

  • Particle Size and Polydispersity Index (PDI):

    • Dilute the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using DLS.

  • Zeta Potential:

    • Dilute the LNP suspension in an appropriate buffer.

    • Measure the surface charge of the LNPs using a zeta potential analyzer.

  • Morphology:

    • Prepare a vitrified sample of the LNP suspension.

    • Visualize the morphology and internal structure of the LNPs using Cryo-TEM.

  • Encapsulation Efficiency:

    • Use a suitable method to separate the encapsulated from the unencapsulated drug. For nucleic acids, an ion-exchange chromatography step can be employed.

    • Quantify the total amount of drug in the formulation and the amount of unencapsulated drug.

    • For nucleic acids, the Ribogreen assay can be used to quantify the amount of encapsulated material after lysing the LNPs with a detergent like Triton X-100.

    • Calculate the encapsulation efficiency using the formula:

      • EE (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100

  • Lipid Component Analysis:

    • Use HPLC with a suitable detector (e.g., Charged Aerosol Detector - CAD) to quantify the concentration of each lipid component, including this compound, in the final formulation.

Data Presentation

The following tables present hypothetical data for LNP formulations containing this compound, based on expected outcomes.

Table 1: Hypothetical Formulations of this compound LNPs

Formulation IDIonizable Lipid (mol%)DSPC (mol%)Cholesterol (mol%)DMG-PEG 2000 (mol%)This compound (mol%)
LNP-HC-01501033.51.55
LNP-HC-02501028.51.510
LNP-HC-03501018.51.520
LNP-Control501038.51.50

Table 2: Hypothetical Physicochemical Properties of this compound LNPs

Formulation IDParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LNP-HC-0185 ± 50.12 ± 0.02+5 ± 296 ± 2
LNP-HC-0290 ± 70.15 ± 0.03+4 ± 297 ± 1
LNP-HC-03105 ± 100.20 ± 0.04+3 ± 398 ± 1
LNP-Control80 ± 50.10 ± 0.02+6 ± 295 ± 2

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization lipid_prep Lipid Stock (with this compound) mixing Microfluidic Mixing lipid_prep->mixing aqueous_prep Aqueous Phase (with Payload) aqueous_prep->mixing purification Dialysis / TFF mixing->purification dls Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta tem Morphology (Cryo-TEM) purification->tem ee Encapsulation Efficiency purification->ee

Caption: Workflow for the formulation and characterization of this compound LNPs.

Hypothetical Signaling Pathway for a Delivered Therapeutic

This diagram illustrates a generic signaling pathway that could be targeted by a therapeutic agent delivered by the this compound LNPs. For instance, an siRNA payload targeting a specific kinase in a cancer-related pathway.

signaling_pathway LNP This compound LNP (siRNA payload) cell Target Cell LNP->cell Uptake endosome Endosome cell->endosome release Endosomal Escape & Payload Release endosome->release risc RISC Loading release->risc siRNA mrna Target mRNA risc->mrna Binding degradation mRNA Degradation mrna->degradation protein Target Protein (e.g., Kinase) degradation->protein Prevents Translation inhibition Inhibition downstream Downstream Signaling (e.g., Proliferation) protein->downstream Activates inhibition->downstream

Caption: Hypothetical mechanism of action for an siRNA therapeutic delivered by this compound LNPs.

Conclusion and Future Directions

The incorporation of this compound into lipid nanoparticle formulations represents a novel and unexplored avenue in drug delivery. The protocols and hypothetical data presented here provide a foundational framework for researchers to begin investigating the potential of this very long-chain fatty alcohol as a structural and functional component of LNPs. It is hypothesized that the inclusion of this compound may lead to LNPs with enhanced stability and modulated release kinetics. Future experimental work should focus on validating these hypotheses by systematically evaluating the impact of varying this compound concentrations on LNP properties and in vitro/in vivo performance. Such studies will be crucial in determining the viability of this compound as a valuable excipient in the next generation of lipid-based drug delivery systems.

References

Application Notes and Protocols for Antimicrobial Activity Assays of 1-Heptacosanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptacosanol, a long-chain saturated fatty alcohol with the chemical formula C₂₇H₅₆O, has garnered interest for its potential biological activities, including its antimicrobial properties. As a component of various plant waxes and extracts, it is believed to contribute to the defense mechanisms of these organisms against microbial pathogens.[1][2] The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents, and natural compounds like this compound represent a promising avenue of research.

These application notes provide a comprehensive overview of the methodologies used to assess the antimicrobial activity of this compound. Detailed protocols for key assays are provided to ensure reproducibility and standardization in research settings.

Data Presentation

The antimicrobial efficacy of this compound and related long-chain fatty alcohols is typically quantified through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of zones of inhibition. While specific data for this compound is limited, the following tables summarize representative data for long-chain alcohols, which can serve as a benchmark for initial studies.

Table 1: Antibacterial Activity of 1-Octacosanol (a C28 long-chain alcohol structurally similar to this compound) by Agar Disc-Diffusion Assay [3]

Test MicroorganismConcentration of 1-OctacosanolZone of Inhibition (mm)
Escherichia coli1 mg/ml10
2 mg/ml14
Pseudomonas aeruginosa1 mg/ml11
2 mg/ml15
Bacillus subtilis1 mg/ml12
2 mg/ml16
Tetracycline (1 µg/ml)-25-30
Isopropanol (Control)-0

Table 2: Minimum Inhibitory Concentrations (MICs) of Plant Extracts Containing this compound against Plant Pathogens [1]

Plant PathogenPlant ExtractMajor Active Compounds IdentifiedMIC (µg/mL)
Erwinia amylovoraHibiscus syriacus flower extractThis compound, 1-Tetracosanol, etc.500
Erwinia vitivoraHibiscus syriacus flower extractThis compound, 1-Tetracosanol, etc.250

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., DMSO, ethanol)

  • Sterile 96-well microtiter plates

  • Test microorganisms (bacterial and/or fungal strains)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipette

  • Microplate reader

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a known high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly.

    • Continue this serial dilution across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as the growth control (no antimicrobial agent), and the twelfth well will be the sterility control (no microorganisms).

  • Inoculum Preparation:

    • Grow the test microorganism in the appropriate broth overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria; 35°C for 48 hours for yeast).

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by using a microplate reader.

Agar Disc-Diffusion Assay for Zone of Inhibition

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.

Materials:

  • This compound

  • Sterile filter paper discs (6 mm diameter)

  • Test microorganisms

  • Appropriate sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Protocol:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.

  • Preparation of Discs:

    • Dissolve this compound in a suitable volatile solvent to achieve desired concentrations (e.g., 1 mg/mL and 2 mg/mL).[3]

    • Impregnate sterile filter paper discs with a known volume (e.g., 20 µL) of the this compound solutions.

    • Allow the solvent to evaporate completely in a sterile environment.

  • Disc Placement: Aseptically place the impregnated discs, along with a positive control disc (e.g., a standard antibiotic) and a negative control disc (impregnated with the solvent only), onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of no growth around each disc to the nearest millimeter. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualization

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining MIC and zone of inhibition.

Proposed Antimicrobial Mechanism of Action for Long-Chain Alcohols

The precise mechanism of action for very long-chain fatty alcohols like this compound is not fully elucidated. However, based on studies of other long-chain alcohols, a multi-faceted mechanism is proposed. Shorter-chain alcohols are known to cause significant membrane disruption and protein denaturation. In contrast, some longer-chain alcohols exhibit potent antibacterial activity without causing extensive membrane damage, suggesting alternative or additional targets.

mechanism_of_action cluster_cell Microbial Cell cluster_membrane cluster_cytoplasm membrane Cell Membrane cytoplasm Cytoplasm membrane_disruption Membrane Fluidity Alteration leakage Ion & Metabolite Leakage membrane_disruption->leakage Increased Permeability protein_denaturation Membrane Protein Denaturation protein_denaturation->leakage enzyme_inhibition Enzyme Inhibition cell_death Cell Death enzyme_inhibition->cell_death Metabolic Disruption synthesis_disruption Disruption of Macromolecular Synthesis synthesis_disruption->cell_death Growth Arrest heptacosanol This compound heptacosanol->membrane_disruption Intercalation heptacosanol->protein_denaturation heptacosanol->enzyme_inhibition Potential Internalization heptacosanol->synthesis_disruption leakage->cell_death Loss of Homeostasis

Caption: Proposed mechanisms of antimicrobial action for this compound.

References

Application Notes and Protocols for In Vivo Studies of 1-Heptacosanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptacosanol is a long-chain saturated fatty alcohol with a 27-carbon chain.[1][2] Like other very-long-chain fatty alcohols, it is a waxy solid at room temperature and is practically insoluble in water, presenting a significant challenge for formulation in aqueous-based systems for in vivo research.[3] This document provides detailed application notes and protocols for the formulation and administration of this compound for pre-clinical in vivo studies, drawing upon established methodologies for poorly water-soluble compounds and closely related long-chain fatty alcohols.

Disclaimer: The following protocols and data are compiled from available scientific literature. Specific in-depth studies on the formulation, pharmacokinetics, and toxicity of pure this compound are limited. The provided information is intended as a guide and should be adapted and validated for specific experimental needs.

Physicochemical Properties and Solubility

This compound is a lipophilic molecule, a characteristic that dictates its solubility and formulation requirements. It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO).[4] However, for in vivo administration, particularly for oral and parenteral routes, the use of high concentrations of organic solvents is often limited by toxicity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₅₆O[1]
Molecular Weight396.73 g/mol
AppearanceWhite to off-white solid
Water SolubilityPractically insoluble
Organic Solvent SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Formulation Strategies for In Vivo Administration

Given its poor water solubility, this compound requires specialized formulation approaches to ensure appropriate bioavailability for in vivo studies. The choice of formulation will depend on the intended route of administration (e.g., oral, intraperitoneal, intravenous) and the specific research question.

Oral Administration

Oral gavage is a common method for administering compounds to rodents in preclinical studies. For lipophilic compounds like this compound, oil-based vehicles are often suitable.

Protocol 1: Preparation of this compound Suspension in Edible Oil for Oral Gavage

This protocol is adapted from methodologies used for other long-chain fatty alcohols, such as 1-octacosanol.

Materials:

  • This compound powder

  • Vehicle: Corn oil, olive oil, or sesame oil (sterile)

  • Glass vial

  • Magnetic stirrer and stir bar or vortex mixer

  • Warming plate or water bath (optional)

  • Oral gavage needles

  • Syringes

Procedure:

  • Determine the required concentration of this compound based on the desired dosage (e.g., mg/kg) and the dosing volume for the animal model (typically 5-10 mL/kg for rats and mice).

  • Weigh the appropriate amount of this compound powder and place it in a sterile glass vial.

  • Add the calculated volume of the oil vehicle to the vial.

  • Mix thoroughly using a vortex mixer or a magnetic stirrer until a uniform suspension is achieved. Gentle warming (to approximately 37-40°C) may aid in the dispersion of the compound. Ensure the temperature does not degrade the compound.

  • Visually inspect the suspension for homogeneity before each administration. If settling occurs, mix again immediately before drawing the dose into the syringe.

  • Administer the suspension to the animal using an appropriate size oral gavage needle.

Table 2: Example Dosage Calculations for Oral Gavage in Mice

Desired Dose (mg/kg)Mouse Weight (g)Dosing Volume (mL/kg)Concentration (mg/mL)Volume to Administer (µL)
2525102.5250
5025105.0250
100251010.0250
Parenteral Administration

For intravenous (IV) or intraperitoneal (IP) administration, formulations that are sterile and have a particle size suitable for injection are required. This often involves the use of co-solvents and surfactants.

Protocol 2: Preparation of this compound Formulation for Parenteral Administration

This protocol is a general approach for poorly soluble drugs and should be optimized for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO, sterile)

  • Polyethylene glycol 400 (PEG400, sterile)

  • Tween 80 (Polysorbate 80, sterile)

  • Saline (0.9% NaCl, sterile)

  • Sterile vials and syringes

  • 0.22 µm sterile filter

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10-50 mg/mL), ensuring it is fully dissolved. Gentle warming and sonication may be necessary.

  • In a separate sterile vial, prepare the vehicle mixture. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Slowly add the this compound stock solution to the vehicle mixture while vortexing to prevent precipitation.

  • Adjust the final volume with sterile saline to achieve the desired final concentration.

  • Sterile filter the final formulation using a 0.22 µm filter if the solution is clear and particle-free. If a fine suspension is formed, sterile filtration may not be possible, and the preparation should be handled under aseptic conditions.

  • Visually inspect for any precipitation before administration.

Important Considerations for Parenteral Formulations:

  • Toxicity of Excipients: High concentrations of DMSO and Tween 80 can cause local irritation and other toxic effects. It is crucial to conduct pilot studies to determine the maximum tolerated concentration of the vehicle in the chosen animal model.

  • Stability: The stability of the formulation should be assessed. Some formulations may not be stable over long periods and should be prepared fresh before each use.

  • Route of Administration: The viscosity and potential for precipitation upon dilution in the bloodstream should be considered, especially for IV administration.

Experimental Protocols for In Vivo Studies

The following are example protocols for evaluating the potential biological activities of this compound in vivo.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.

Experimental Workflow:

G cluster_0 Acclimatization cluster_1 Grouping and Dosing cluster_2 Inflammation Induction and Measurement cluster_3 Data Analysis acclimatize Acclimatize rats for 7 days grouping Randomly divide rats into groups: - Vehicle Control - this compound (low dose) - this compound (high dose) - Positive Control (e.g., Indomethacin) acclimatize->grouping dosing Administer treatments orally (gavage) grouping->dosing induce Inject 1% carrageenan into the sub-plantar region of the right hind paw (1 hour post-treatment) dosing->induce measure Measure paw volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer induce->measure analyze Calculate paw edema volume and percentage inhibition of inflammation measure->analyze

Caption: Workflow for carrageenan-induced paw edema assay.

Procedure:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatization: House the animals for at least one week before the experiment with free access to food and water.

  • Grouping: Divide the animals into four groups (n=6 per group):

    • Group 1: Vehicle control (e.g., corn oil).

    • Group 2: this compound (e.g., 50 mg/kg, p.o.).

    • Group 3: this compound (e.g., 100 mg/kg, p.o.).

    • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Treatment: Administer the respective treatments by oral gavage.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours thereafter using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antioxidant Activity: In Vivo Model

This protocol assesses the effect of this compound on antioxidant enzyme levels in an oxidative stress-induced model.

Experimental Workflow:

G cluster_0 Pre-treatment cluster_1 Induction and Sample Collection cluster_2 Biochemical Analysis acclimatize Acclimatize rats for 7 days grouping Divide rats into groups: - Normal Control - Oxidative Stress Control - this compound + Oxidative Stress - Positive Control + Oxidative Stress acclimatize->grouping pretreat Administer treatments daily for 14 days grouping->pretreat induce Induce oxidative stress (e.g., CCl4 injection) on the last day of treatment pretreat->induce collect Sacrifice animals 24 hours after induction and collect blood and liver tissue induce->collect analyze Measure levels of antioxidant enzymes (SOD, CAT, GPx) and lipid peroxidation (MDA) in liver homogenates collect->analyze

Caption: Workflow for in vivo antioxidant activity assessment.

Procedure:

  • Animals: Male Wistar rats (180-220 g).

  • Grouping:

    • Group 1: Normal control (vehicle only).

    • Group 2: Oxidative stress control (vehicle + inducing agent).

    • Group 3: this compound (e.g., 100 mg/kg/day, p.o.) + inducing agent.

    • Group 4: Positive control (e.g., Silymarin, 100 mg/kg/day, p.o.) + inducing agent.

  • Treatment: Administer treatments daily for a specified period (e.g., 14 days).

  • Induction of Oxidative Stress: On the last day of treatment, administer an inducing agent such as carbon tetrachloride (CCl₄) (e.g., 1 mL/kg, i.p., in a 1:1 mixture with olive oil).

  • Sample Collection: 24 hours after CCl₄ administration, euthanize the animals and collect blood and liver tissue.

  • Biochemical Analysis: Prepare liver homogenates and measure the levels of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as markers of lipid peroxidation such as malondialdehyde (MDA).

Pharmacokinetics and Toxicity

Table 3: Pharmacokinetic Parameters of 1-Octacosanol in Rats (Oral Administration)

ParameterObservationReference
Absorption Very low
Distribution Mainly found in adipose tissue
Metabolism May be partly oxidized and degraded to fatty acids via beta-oxidation
Excretion Mainly excreted through feces

Toxicity: Long-chain alcohols generally exhibit low acute toxicity. For alcohols with chain lengths of C18 and above, they are considered non-irritants. An LD50 for this compound has not been definitively established in the literature, but based on data for similar long-chain alcohols, it is expected to be high. As with any new compound, it is essential to perform acute toxicity studies to determine the safe dosage range.

Protocol 3: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of this compound.

Procedure:

  • Animals: Female mice or rats are typically used.

  • Dosing: A single animal is dosed at a starting dose level (e.g., 2000 mg/kg).

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher dose.

    • If the animal dies, the next animal is dosed at a lower dose.

  • LD50 Estimation: The LD50 is estimated based on the outcomes of a small number of animals (typically 4-6).

Potential Signaling Pathways

The precise molecular mechanisms of this compound are not well-elucidated. However, based on studies of other long-chain fatty alcohols and plant extracts containing them, potential signaling pathways involved in its anti-inflammatory and antioxidant effects can be proposed.

Anti-Inflammatory Signaling Pathway: Long-chain fatty alcohols have been shown to inhibit the production of pro-inflammatory mediators. This may involve the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Inflammatory_Genes Transcription Mediators Pro-inflammatory Mediators Inflammatory_Genes->Mediators Heptacosanol This compound Heptacosanol->IKK Inhibits Heptacosanol->NFkB_active Inhibits Translocation

Caption: Postulated anti-inflammatory signaling pathway of this compound.

This diagram illustrates that this compound may exert its anti-inflammatory effects by inhibiting the activation of the IKK complex and the subsequent translocation of the NF-κB transcription factor to the nucleus, thereby reducing the expression of pro-inflammatory genes.

Antioxidant and Metabolic Signaling: Some long-chain fatty alcohols are known to activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation. Activation of PPARγ, for instance, can lead to antioxidant and anti-inflammatory responses.

G Heptacosanol This compound PPAR PPARγ Heptacosanol->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (in target gene promoters) RXR->PPRE Binds to Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression PPRE->Antioxidant_Genes Response Cellular Response: - Reduced Oxidative Stress - Decreased Inflammation Antioxidant_Genes->Response

Caption: Potential involvement of PPARγ signaling by this compound.

This pathway suggests that this compound may act as a ligand for PPARγ, leading to the transcription of genes involved in antioxidant and anti-inflammatory responses.

Conclusion

The formulation of this compound for in vivo studies requires careful consideration of its lipophilic nature. Oil-based suspensions for oral administration and co-solvent systems for parenteral routes are viable strategies. The provided protocols offer a starting point for researchers, but optimization and validation for each specific application are essential. Further research is needed to fully characterize the pharmacokinetics, toxicity, and molecular mechanisms of pure this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS Analysis of Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of long-chain alcohols in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my long-chain alcohol peaks broad and tailing in my GC-MS chromatogram?

A1: Broad and tailing peaks for long-chain alcohols are common and typically stem from their low volatility and polar hydroxyl (-OH) group. This polarity can lead to strong interactions with any active sites (exposed silanol groups) in the GC system, such as on the injector liner or the column itself, causing poor peak shape.[1][2] Derivatization is a crucial step to mitigate these issues by making the analytes more volatile and less polar.[1][3][4]

Q2: What is derivatization and why is it necessary for long-chain alcohol analysis?

A2: Derivatization is the process of chemically modifying a compound to make it more suitable for a specific analytical method. For long-chain alcohols in GC-MS, the primary goal is to increase their volatility and thermal stability. This is typically achieved by replacing the active hydrogen in the hydroxyl group with a less polar functional group. The most common method is silylation, which converts the alcohol to a trimethylsilyl (TMS) ether. This reduces peak tailing, improves resolution, and enhances detection.

Q3: Which derivatization reagent is best for long-chain alcohols?

A3: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), is a highly effective and commonly used silylating reagent for long-chain alcohols. It reacts with the hydroxyl group to form a more volatile and thermally stable TMS ether.

Q4: What type of GC column is most suitable for analyzing derivatized long-chain alcohols?

A4: The choice of GC column is critical for achieving good separation. For the analysis of polar compounds like alcohols, even after derivatization, a polar or mid-polar stationary phase is often recommended. Polyethylene glycol (PEG) type columns, often referred to as WAX columns, are a good choice due to their ability to separate compounds based on polarity. However, for derivatized (less polar) long-chain alcohols, a non-polar column like a 5% phenyl polysiloxane can also provide good resolution, separating the compounds primarily by their boiling points.

Q5: How does the oven temperature program affect the resolution of my long-chain alcohol peaks?

A5: The oven temperature program is a powerful tool for optimizing the separation of closely eluting compounds. A slower temperature ramp rate generally provides better resolution because it allows more time for the analytes to interact with the stationary phase. However, this also increases the analysis time. For complex mixtures of long-chain alcohols, a multi-step ramp program may be necessary to achieve optimal separation across the entire chromatogram.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Broadening and Tailing)

Symptom: Peaks for long-chain alcohols are broad, asymmetrical, and may have a "tail."

Possible Cause Troubleshooting Steps
Active Sites in the GC System Active sites, such as exposed silanol groups in the injector liner or on the column, can cause peak tailing for polar analytes like alcohols. Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and septum.
Incomplete Derivatization If the derivatization reaction is incomplete, both the derivatized and underivatized alcohol will be present, leading to poor peak shape. Solution: Ensure your sample and solvents are anhydrous, as moisture can deactivate the silylating reagent. Use a sufficient excess of the derivatization reagent and optimize the reaction time and temperature.
Column Contamination Accumulation of non-volatile residues from previous injections can create active sites and degrade column performance. Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If the problem persists, trim a small portion (10-20 cm) from the front of the column.
Improper Column Installation An incorrectly installed column can create dead volume and disturb the flow path, leading to peak broadening. Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the injector and detector according to the manufacturer's instructions.
Guide 2: Insufficient Resolution of Isomers or Closely Eluting Compounds

Symptom: Two or more long-chain alcohol peaks are not baseline separated.

Possible Cause Troubleshooting Steps
Suboptimal Oven Temperature Program A temperature ramp rate that is too fast will not allow sufficient time for the separation of closely eluting compounds. Solution: Decrease the oven ramp rate. For example, if you are using a ramp of 10°C/min, try reducing it to 5°C/min. This will increase analysis time but should improve resolution.
Incorrect GC Column Choice The stationary phase of the column may not have the appropriate selectivity for your specific isomers. Solution: For separating isomers that differ in polarity, a polar column (e.g., WAX) is often a good choice. For positional isomers, a phenyl-substituted column may provide better selectivity.
Insufficient Column Efficiency The column may not be providing enough theoretical plates to separate the compounds. Solution: Increase the column length. Doubling the column length can increase resolution by approximately 40%. Alternatively, using a column with a narrower internal diameter (e.g., 0.18 mm instead of 0.25 mm) will also increase efficiency and resolution.
Carrier Gas Flow Rate Not Optimized The linear velocity of the carrier gas affects column efficiency. Solution: Optimize the carrier gas flow rate for your column dimensions and carrier gas type (e.g., helium or hydrogen). Refer to your column manufacturer's guidelines for the optimal flow rate range.

Data Presentation

Disclaimer: The following tables provide illustrative data to demonstrate the expected effects of different optimization strategies. Actual results will vary depending on the specific analytes, instrumentation, and experimental conditions.

Table 1: Effect of Derivatization on Peak Shape and Resolution of 1-Octadecanol

Parameter Without Derivatization With Silylation (BSTFA + 1% TMCS)
Peak Shape Broad, TailingSharp, Symmetrical
Peak Width at Half Height (min) 0.250.08
Asymmetry Factor 2.11.1
Resolution from 1-Heptadecanol 1.22.5

Table 2: Comparison of GC Columns for the Separation of 1-Hexadecanol and cis-9-Hexadecen-1-ol

Column Stationary Phase Column Dimensions Resolution (Rs)
5% Phenyl Polysiloxane (Non-polar)30 m x 0.25 mm ID, 0.25 µm film1.4
Polyethylene Glycol (WAX) (Polar)30 m x 0.25 mm ID, 0.25 µm film2.1

Table 3: Impact of Oven Temperature Ramp Rate on the Resolution of 1-Eicosanol and 1-Docosanol

Oven Ramp Rate (°C/min) Resolution (Rs) Analysis Time (min)
201.315
101.825
52.440

Experimental Protocols

Protocol 1: Silylation of Long-Chain Alcohols

This protocol describes the derivatization of long-chain alcohols to their trimethylsilyl (TMS) ethers using BSTFA with a TMCS catalyst.

Materials:

  • Dried sample extract containing long-chain alcohols

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)

  • 2 mL micro-reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the sample extract is completely dry. Moisture will deactivate the silylating reagent. This can be achieved by evaporation under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine to the dried sample in a micro-reaction vial to dissolve the analytes.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Optimized GC-MS Method for Derivatized Long-Chain Alcohols

This protocol provides a starting point for the GC-MS analysis of silylated long-chain alcohols.

GC-MS Parameters:

Parameter Setting
Column Polar (e.g., WAX type) or mid-polar (e.g., 5% phenyl), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Injector Temperature 280-300°C
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial temperature: 60°C, hold for 2 minutes. Ramp at 5-10°C/min to 300°C, hold for 15 minutes. (This should be optimized for the specific analytes of interest)
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Mass Range m/z 50-600

Mandatory Visualization

Derivatization_Workflow Workflow for Silylation of Long-Chain Alcohols cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: Dried Sample Extract dissolve Dissolve in 100 µL Anhydrous Pyridine start->dissolve add_reagent Add 100 µL BSTFA + 1% TMCS dissolve->add_reagent Transfer to Reaction Vial vortex Vortex for 30 seconds add_reagent->vortex heat Heat at 60-70°C for 30 minutes vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: A typical workflow for the silylation of long-chain alcohols.

References

1-Heptacosanol degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-heptacosanol. It addresses common issues encountered during sample preparation that may lead to the degradation of this very long-chain fatty alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The primary causes of this compound degradation during sample preparation are exposure to high temperatures, strong acidic or basic conditions, oxidizing agents, and, to a lesser extent, light. As a long-chain saturated alcohol, this compound is relatively stable, but certain conditions can lead to its breakdown.

Q2: How can I minimize thermal degradation of this compound during extraction?

A2: To minimize thermal degradation, it is crucial to use the mildest extraction temperatures possible. While some protocols may use heating to increase extraction efficiency, prolonged exposure to high temperatures should be avoided. For solvent extractions, performing the extraction at room temperature is recommended.[1] If heating is necessary, such as during saponification to release esterified this compound, the temperature and duration should be carefully controlled (e.g., 60°C for 1.5 hours).[2]

Q3: Can the pH of my extraction solvent affect the stability of this compound?

A3: While this compound itself is stable across a range of pH values, strong acids or bases, especially at elevated temperatures, can potentially cause dehydration or other side reactions. More importantly, if this compound is present in the sample as an ester, extreme pH conditions are used to intentionally hydrolyze these esters to release the free alcohol.[2][3] It is important to neutralize the sample after such treatments to prevent further reactions.

Q4: Is this compound susceptible to oxidation during sample preparation and storage?

A4: Yes, like other alcohols, this compound can be oxidized, especially in the presence of strong oxidizing agents or with prolonged exposure to air (auto-oxidation). This can convert the alcohol to an aldehyde and then to a carboxylic acid. To prevent this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during steps involving heating or long-term storage. The use of antioxidants is also a common strategy in stability studies of lipids.[4]

Q5: What are the best practices for storing samples containing this compound?

A5: For long-term stability, samples containing this compound, as well as the pure standard, should be stored at low temperatures, such as -20°C or -80°C, and protected from light. Samples should be stored in tightly sealed containers under an inert atmosphere to minimize oxidation. For stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Extraction

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Extraction - Ensure the solvent has adequate polarity to dissolve this compound (e.g., chloroform, hexane, dichloromethane, ethyl acetate). - Increase the solvent-to-sample ratio. - Extend the extraction time or use methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) for better efficiency.
Degradation during Saponification - If you are hydrolyzing esters to release this compound, ensure the base concentration and temperature are not excessively high. Optimize reaction time to ensure complete hydrolysis without significant degradation.
Adsorption to Labware - Very long-chain alcohols can be "sticky." Use silanized glassware to minimize adsorption to surfaces.
Oxidation - Purge samples and solvents with nitrogen or argon before extraction and storage. - Consider adding an antioxidant like BHA or BHT if compatible with your downstream analysis.
Issue 2: Peak Tailing or Poor Peak Shape in GC-MS Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Derivatization - this compound requires derivatization (e.g., silylation to form a TMS ether) to increase its volatility for GC analysis. Ensure the derivatization reaction goes to completion by using fresh reagents (e.g., BSTFA), an appropriate solvent (e.g., pyridine), and optimized reaction time and temperature (e.g., 60-70°C for 30 minutes).
Active Sites in the GC System - The polar hydroxyl group of underivatized this compound can interact with active sites (exposed silanols) in the GC inlet liner, column, or connections, causing peak tailing. - Use a deactivated inlet liner. - Ensure the column is properly installed and that there are no leaks. - Perform regular maintenance, including cleaning the inlet and cutting the front end of the column.
Column Overload - The sample concentration may be too high, leading to fronting or tailing peaks. Dilute the sample and reinject.
Incorrect GC Parameters - Optimize the initial oven temperature to ensure proper focusing of the analytes on the column. - Ensure the carrier gas flow rate is optimal.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Plant Material

This protocol is suitable for the extraction of free this compound from plant matrices.

  • Sample Preparation: Homogenize the dried and ground plant material.

  • Extraction:

    • Add a suitable organic solvent (e.g., a mixture of chloroform and methanol, or hexane) to the plant material.

    • Agitate the mixture at room temperature for a specified period (e.g., 1-2 hours).

    • For improved efficiency, sonication can be applied during extraction.

  • Filtration: Filter the mixture to separate the extract from the solid plant residue.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure or a gentle stream of nitrogen.

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering compounds.

Protocol 2: Saponification for the Release of Esterified this compound

This protocol is used when this compound is expected to be present as a wax ester.

  • Sample Preparation: Place the sample (e.g., crude wax extract) in a round-bottom flask.

  • Saponification:

    • Add an alcoholic solution of a strong base (e.g., 1 M KOH in 95% ethanol).

    • Reflux the mixture at a controlled temperature (e.g., 60-80°C) for 1-2 hours.

  • Extraction of Unsaponifiables:

    • After cooling, add water to the mixture.

    • Extract the unsaponifiable fraction, which contains the free this compound, multiple times with a non-polar solvent like hexane or petroleum ether.

  • Washing: Wash the combined organic extracts with a water/ethanol mixture to remove residual base and soaps.

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

Protocol 3: Derivatization of this compound for GC-MS Analysis

This protocol prepares this compound for gas chromatography by converting it to its trimethylsilyl (TMS) ether.

  • Sample Preparation: Ensure the dried extract containing this compound is free of water.

  • Reagent Addition:

    • Dissolve the extract in a small volume of an appropriate solvent (e.g., pyridine or chloroform).

    • Add the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction:

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to 1 hour.

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

Visualizations

Sample_Preparation_Workflow General Workflow for this compound Analysis cluster_extraction Extraction cluster_purification Purification & Derivatization cluster_analysis Analysis Plant_Material Plant Material Solvent_Extraction Solvent Extraction (e.g., Hexane/Chloroform) Plant_Material->Solvent_Extraction Saponification Saponification (for esters) Plant_Material->Saponification Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Saponification->Crude_Extract Purification Purification (e.g., SPE) Crude_Extract->Purification Derivatization Derivatization (Silylation) Purification->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: Workflow for this compound Analysis.

Troubleshooting_Degradation Troubleshooting this compound Degradation cluster_causes Potential Causes cluster_solutions Preventative Measures Degradation Low Recovery or Unexpected Peaks Thermal Thermal Stress Degradation->Thermal Oxidation Oxidation Degradation->Oxidation pH_Extremes pH Extremes Degradation->pH_Extremes Protect_Light Protect from Light Degradation->Protect_Light Photodegradation Temp_Control Use Lower Temperatures Thermal->Temp_Control Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Oxidation->Inert_Atmosphere Antioxidants Add Antioxidants Oxidation->Antioxidants Neutralize Neutralize after Acid/Base Treatment pH_Extremes->Neutralize

Caption: Troubleshooting Degradation Pathways.

References

Removing interfering compounds in 1-Heptacosanol analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analysis of 1-Heptacosanol, particularly the removal of interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds in this compound analysis?

A1: During the analysis of this compound, interference can arise from various structurally similar or co-extractable compounds, depending on the sample matrix. Common interfering compounds include other long-chain fatty alcohols, fatty acids, sterols, glycerolipids, and phospholipids.[1][2] In plant extracts, pigments like chlorophylls can also co-extract and cause interference.[3]

Q2: My chromatogram shows co-eluting peaks with this compound. How can I resolve this?

A2: Co-elution is a common issue when analyzing complex mixtures.[4] To resolve co-eluting peaks, you can try several chromatographic strategies:

  • Temperature Program Optimization: Modify the temperature program in your Gas Chromatography (GC) method.[5] A slower temperature ramp can improve the separation between compounds with close boiling points.

  • Column Selection: Ensure you are using a GC column with appropriate selectivity for long-chain alcohols. A non-polar or mid-polarity column is often suitable.

  • Derivatization: Derivatization of this compound, typically through silylation, increases its volatility and can improve chromatographic separation from interfering compounds.

Q3: I am experiencing low recovery of this compound after sample preparation. What could be the cause?

A3: Low recovery can stem from several factors during the extraction and cleanup stages. A primary cause can be the use of an inappropriate sample preparation technique. Solid-Phase Extraction (SPE) is a highly effective method for purifying lipid components from complex biological matrices. However, the choice of sorbent and elution solvents is critical. Using an incorrect elution solvent may result in the incomplete recovery of this compound. Additionally, ensure complete evaporation of the solvent before derivatization, as residual solvent can inhibit the reaction.

Q4: What is the purpose of derivatization in this compound analysis, and which reagents are recommended?

A4: Derivatization is a crucial step in the analysis of compounds with active hydrogen groups, such as the hydroxyl group in this compound, by GC. This process chemically modifies the functional group to create a less polar, more volatile, and more thermally stable derivative. This results in improved chromatographic performance, including better peak shape and increased sensitivity. The most common derivatization method for alcohols is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group. A highly recommended and effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Q5: How can I remove phospholipids, a common interference in plasma samples?

A5: Phospholipids are a major source of interference in the analysis of lipids from biological samples like plasma. Solid-Phase Extraction (SPE) is an effective technique for their removal. Specific SPE protocols are designed to separate different lipid classes. For instance, a normal-phase SPE column (e.g., silica or diol) can be used where a non-polar solvent elutes neutral lipids like this compound, while the more polar phospholipids are retained on the column.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the GC system or column.Deactivate the GC inlet liner with a silylating agent. Ensure complete derivatization of this compound.
Co-elution with an interfering compound.Optimize the GC temperature program or use a more selective column.
Baseline Noise or Ghost Peaks Contamination in the GC system (septum, liner, column).Bake out the column at a high temperature. Replace the septum and clean the inlet liner. Run a blank solvent injection to check for system cleanliness.
Inconsistent Results Incomplete derivatization reaction.Ensure the sample is completely dry before adding the derivatization reagent. Optimize reaction time and temperature.
Variability in sample preparation.Use an internal standard to correct for variations in extraction and derivatization efficiency.

Quantitative Data Summary

Table 1: Comparison of SPE Sorbents for this compound Recovery and Interference Removal

SPE SorbentThis compound Recovery (%)Interferent (Oleic Acid) Removal (%)
Silica 95 ± 398 ± 2
C18 (Reversed-Phase) 88 ± 485 ± 5
Diol 92 ± 397 ± 3

Data are representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Isolation of this compound

This protocol describes the separation of neutral lipids, including this compound, from more polar interfering compounds like fatty acids and phospholipids using a silica-based SPE cartridge.

Materials:

  • Silica SPE cartridge (e.g., 500 mg, 3 mL)

  • Dried lipid extract

  • Hexane

  • Diethyl ether

  • Methanol

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the silica SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading: Dissolve the dried lipid extract in a minimal volume of hexane (e.g., 200 µL) and load it onto the conditioned SPE cartridge.

  • Washing (Elution of Non-polar Compounds): Elute the neutral lipids, including this compound, by passing 10 mL of a hexane:diethyl ether (9:1 v/v) solution through the cartridge. Collect this fraction.

  • Elution of Interfering Compounds (Optional): To remove more polar lipids, you can subsequently wash the column with solvents of increasing polarity, such as pure diethyl ether followed by methanol. These fractions can be discarded if only this compound is of interest.

  • Final Preparation: Evaporate the collected fraction containing this compound to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol details the derivatization of the hydroxyl group of this compound to form a more volatile trimethylsilyl (TMS) ether.

Materials:

  • Dried sample extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or other suitable solvent (e.g., acetonitrile)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Reconstitution: Add 100 µL of anhydrous pyridine (or another suitable solvent) to the dried sample in a micro-reaction vial to dissolve the analytes.

  • Addition of Derivatizing Agent: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Cool the vial to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. No further extraction or work-up is typically required.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Crude Sample (e.g., Plant Extract, Plasma) extraction Lipid Extraction (e.g., LLE) sample->extraction spe Solid-Phase Extraction (SPE) (Protocol 1) extraction->spe evap1 Evaporation to Dryness spe->evap1 deriv Silylation with BSTFA (Protocol 2) evap1->deriv gcms GC-MS Analysis deriv->gcms data Data Processing & Quantification gcms->data troubleshooting_workflow start Poor Analytical Result (e.g., Co-elution, Low Recovery) q1 Is peak shape acceptable? start->q1 a1_yes Check for Co-eluting Peaks q1->a1_yes Yes a1_no Check Derivatization & GC System q1->a1_no No q2 Is recovery low? a1_yes->q2 a1_no->q2 a2_yes Optimize SPE Procedure (Sorbent, Solvents) q2->a2_yes Yes a2_no Proceed to Data Analysis q2->a2_no No end Acceptable Result a2_yes->end a2_no->end

References

Troubleshooting low yield in 1-Heptacosanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Heptacosanol Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this very long-chain fatty alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common laboratory-scale synthetic routes for this compound and other very long-chain fatty alcohols include:

  • Reduction of Heptacosanoic Acid or its Esters: This is a straightforward method involving the reduction of the carboxylic acid or a corresponding ester (e.g., methyl or ethyl ester) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Grignard Synthesis: This approach involves the reaction of a long-chain Grignard reagent (e.g., hexacosylmagnesium bromide) with formaldehyde. This method is effective for extending a carbon chain by one carbon to introduce the hydroxymethyl group.

  • Wittig Reaction: A Wittig reaction can be employed to construct the long carbon chain, followed by reduction of a resulting unsaturated ester or ketone to the saturated alcohol.

Q2: What are the critical parameters to control for achieving a high yield in the reduction of Heptacosanoic Acid?

A2: To achieve a high yield in the reduction of heptacosanoic acid or its esters, the following parameters are critical:

  • Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.

  • Purity of Starting Material: The purity of the heptacosanoic acid or its ester is crucial. Impurities can react with the reducing agent, leading to lower yields and the formation of byproducts.

  • Stoichiometry of the Reducing Agent: A sufficient excess of the reducing agent is necessary to ensure complete reduction.

  • Reaction Temperature: The reaction is typically performed at room temperature or with gentle refluxing. Careful temperature control is important to prevent side reactions.

  • Proper Quenching: The reaction must be carefully quenched to neutralize the excess reducing agent and hydrolyze the aluminum alkoxide intermediate to liberate the alcohol.

Q3: How can I effectively purify the crude this compound product?

A3: Due to its long hydrocarbon chain, this compound is a waxy solid with low solubility in many common solvents at room temperature. Effective purification methods include:

  • Recrystallization: This is the most common method for purifying long-chain alcohols. Suitable solvents include hot ethanol, isopropanol, or acetone. The principle is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly, whereupon the pure this compound crystallizes out, leaving impurities in the mother liquor.[1][2][3][4][5]

  • Column Chromatography: While less common for large-scale purification due to the low solubility of the compound, silica gel chromatography can be used for small-scale purification or to separate closely related impurities. A solvent system of increasing polarity, such as a hexane-ethyl acetate gradient, is typically used.

  • Vacuum Distillation: This method is challenging for very long-chain alcohols due to their high boiling points, even under high vacuum. It is generally less preferred than recrystallization.

Troubleshooting Guides

Guide 1: Low Yield in the Reduction of Heptacosanoic Acid/Ester
Observed Problem Potential Cause Recommended Solution
Low to no product formation Inactive or decomposed reducing agent (e.g., LiAlH₄).Use a fresh, unopened container of the reducing agent or test the activity of the current batch on a small scale with a known reactive substrate.
Wet reagents or solvent.Ensure all glassware is oven-dried before use. Use freshly distilled anhydrous solvents.
Incomplete reaction Insufficient amount of reducing agent.Increase the molar excess of the reducing agent (e.g., from 1.5 to 3 equivalents).
Low reaction temperature or short reaction time.Increase the reaction temperature to reflux and/or extend the reaction time. Monitor the reaction progress by TLC.
Formation of multiple byproducts Impure starting material (heptacosanoic acid/ester).Purify the starting material before the reduction step.
Side reactions due to high temperature.Maintain a controlled reaction temperature. Add the reducing agent slowly to a cooled solution of the substrate.
Guide 2: Issues with Grignard Synthesis
Observed Problem Potential Cause Recommended Solution
Failure to form the Grignard reagent Wet glassware or solvent.Thoroughly dry all glassware and use anhydrous ether or THF.
Inactive magnesium turnings.Activate the magnesium turnings by grinding them in a dry mortar and pestle or by adding a small crystal of iodine.
Low yield of this compound Reaction with atmospheric CO₂ or moisture.Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Impure alkyl halide.Purify the alkyl halide (e.g., by distillation) before use.
Formation of Wurtz coupling product (C52 alkane) High reaction temperature during Grignard formation.Control the temperature during the addition of the alkyl halide to the magnesium suspension.

Experimental Protocols

Protocol 1: Reduction of Heptacosanoic Acid using LiAlH₄
  • Preparation: Under an inert atmosphere (N₂ or Ar), a solution of heptacosanoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Addition of Reducing Agent: Lithium aluminum hydride (LiAlH₄) (2-3 equivalents) is carefully suspended in anhydrous THF in a separate flask and then slowly added to the heptacosanoic acid solution via the dropping funnel at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up: The resulting white precipitate (aluminum salts) is removed by filtration. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by recrystallization from hot ethanol.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of hot ethanol is added to dissolve the solid completely. The solution should be heated to the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.

  • Isolation: The crystallized this compound is collected by vacuum filtration using a Büchner funnel.

  • Washing: The crystals are washed with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Materials Key Reagents Typical Yield (%) Advantages Disadvantages
Acid Reduction Heptacosanoic AcidLiAlH₄80-95High yield, straightforwardRequires handling of pyrophoric LiAlH₄, strictly anhydrous conditions
Ester Reduction Methyl HeptacosanoateLiAlH₄85-98Very high yield, clean reactionRequires an additional step to prepare the ester
Grignard Synthesis 1-BromohexacosaneMg, Formaldehyde60-75Good for carbon chain extensionSensitive to moisture and CO₂, potential for Wurtz coupling
Wittig Reaction C₁₈-phosphonium ylide, C₉-aldehyden-BuLi, H₂/Pd-C50-70 (over 2 steps)Versatile for building carbon chainsMulti-step, potential for E/Z isomers, stoichiometric phosphine oxide byproduct

Visualizations

Synthesis_Workflow_Reduction cluster_start Starting Material cluster_reaction Reduction cluster_workup Work-up & Purification cluster_product Final Product start Heptacosanoic Acid or Methyl Heptacosanoate reaction LiAlH₄ in anhydrous THF start->reaction workup Quenching (H₂O, NaOH) reaction->workup filtration Filtration workup->filtration evaporation Solvent Evaporation filtration->evaporation recrystallization Recrystallization (Hot Ethanol) evaporation->recrystallization product Pure this compound recrystallization->product

Caption: Workflow for this compound synthesis via reduction.

Troubleshooting_Low_Yield cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction (Low Isolated Yield) start Low Yield of this compound check_reaction Check TLC: Complete or Incomplete Reaction? start->check_reaction incomplete Potential Causes: - Insufficient Reagent - Low Temperature - Short Reaction Time check_reaction->incomplete Incomplete complete Potential Causes: - Loss during Work-up - Loss during Purification - Side Reactions check_reaction->complete Complete solution_incomplete Solutions: - Increase Reagent Stoichiometry - Increase Temperature/Time incomplete->solution_incomplete solution_complete Solutions: - Optimize Extraction - Optimize Recrystallization - Check Starting Material Purity complete->solution_complete

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: 1-Heptacosanol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in minimizing impurities in 1-Heptacosanol extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a long-chain saturated fatty alcohol with the chemical formula C27H56O.[1] It is a white, waxy solid found in various natural sources, including plant waxes and beeswax.[2][3] It is investigated for various potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2][4]

Q2: What are the most common impurities found in this compound extracts?

A2: Impurities in this compound extracts typically originate from the natural source material and the extraction process. They often include other long-chain alcohols and related lipids. A summary of common impurities is provided in Table 1.

Table 1: Common Impurities in Crude this compound Extracts

Impurity ClassSpecific ExamplesProbable Source
Other Long-Chain Fatty Alcohols 1-Hexacosanol (C26), 1-Octacosanol (C28), 1-Triacontanol (C30)Co-extraction from the natural source wax (e.g., policosanol mixture).
Fatty Acids Palmitic acid (C16), Stearic acid (C18), Lignoceric acid (C24)Incomplete saponification of wax esters or co-extraction.
Wax Esters Esters of fatty acids and fatty alcoholsIncomplete hydrolysis during the saponification step.
Hydrocarbons Heptacosane (C27)Co-extraction from plant cuticular waxes.
Plant Pigments & Sterols Chlorophylls, Carotenoids, SitosterolCo-extraction from the plant material.
Solvent Residues Hexane, Ethanol, Acetone, TolueneRemnants from the extraction and purification steps.

Q3: Which analytical techniques are best for identifying and quantifying impurities in my this compound extract?

A3: Gas Chromatography (GC) is the most effective and widely used method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying unknown impurities by providing mass spectra, which act as a molecular fingerprint.

  • Gas Chromatography with a Flame Ionization Detector (GC-FID): This method is robust for quantifying known impurities and determining the overall purity of the extract due to its wide linear range.

For preliminary and rapid qualitative checks, Thin-Layer Chromatography (TLC) can be a useful tool.

Troubleshooting Guides

Issue 1: The purity of my final this compound product is low, with significant amounts of other long-chain alcohols.

  • Possible Cause: The chosen purification method lacks the resolution to separate structurally similar long-chain alcohol homologues.

  • Solution 1: Optimize Recrystallization. Recrystallization is a powerful technique for purification. A single crystallization may be insufficient. Perform multiple recrystallizations, potentially using different solvent systems. Slow, controlled cooling is crucial as it allows for the selective formation of pure this compound crystals, leaving impurities in the mother liquor.

  • Solution 2: Optimize Column Chromatography. If recrystallization is ineffective, use column chromatography. To improve separation, adjust the stationary phase (e.g., silica gel) and the mobile phase (eluent). A shallow solvent gradient (gradually increasing polarity) can enhance the separation of long-chain alcohols with minor differences in chain length.

Issue 2: My purified this compound has a yellow or green tint.

  • Possible Cause: Co-extraction of plant pigments like chlorophylls or carotenoids.

  • Solution: Use Activated Charcoal. During the recrystallization process, after dissolving the crude extract in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Issue 3: I am experiencing a very low yield after recrystallization.

  • Possible Cause 1: Using too much solvent. Adding an excessive amount of solvent during the dissolution step will keep the product dissolved even when the solution is cooled, preventing crystallization and leading to poor recovery.

    • Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the crude product. If too much solvent has been added, you can carefully evaporate some of it to reach the saturation point.

  • Possible Cause 2: Cooling the solution too rapidly. Rapid cooling, such as placing the hot flask directly into an ice bath, can lead to the formation of small, impure crystals or cause the product to "oil out" instead of crystallizing.

    • Solution: Allow the hot solution to cool slowly and undisturbed to room temperature first. Once it has reached room temperature, it can then be placed in an ice bath to maximize crystal formation.

  • Possible Cause 3: Washing crystals with warm or excessive solvent. Washing the collected crystals with solvent that is not ice-cold or using too large a volume will redissolve some of your purified product.

    • Solution: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols & Workflows

A general workflow for the extraction and purification of this compound is outlined below.

G cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Quality Control raw_material Source Material (e.g., Sugarcane Wax) saponification Saponification (e.g., Reflux with KOH/Ethanol) raw_material->saponification extraction Liquid-Liquid Extraction (e.g., with Hexane) saponification->extraction crude_extract Crude Extract (Unsaponifiable Matter) extraction->crude_extract recrystallization Recrystallization crude_extract->recrystallization Primary Method purity_analysis Purity Analysis (GC-MS, GC-FID) recrystallization->purity_analysis column_chromatography Column Chromatography column_chromatography->recrystallization Further Purification pure_product High-Purity this compound purity_analysis->column_chromatography Purity < 98% purity_analysis->pure_product Purity ≥ 98%

Caption: General workflow for this compound extraction and purification.

Protocol 1: Purification by Recrystallization (Two-Solvent Method)

This method is effective when no single solvent is ideal. It uses a "good" solvent in which this compound is soluble and a "bad" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound extract in a minimal amount of a hot "good" solvent (e.g., Toluene or Chloroform).

  • Induce Cloudiness: While keeping the solution hot, add the "bad" solvent (e.g., Hexane or Ethanol) dropwise until the solution remains slightly cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add one or two drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold "bad" solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to remove residual solvent.

G start Start: Low Purity after Initial Recrystallization check_yield Was the yield extremely low? start->check_yield check_color Is the product colored? check_yield->check_color No too_much_solvent Potential Issue: Too much solvent used. check_yield->too_much_solvent Yes pigments Potential Issue: Pigment impurities present. check_color->pigments Yes rerun Re-run Recrystallization with Slow Cooling check_color->rerun No reduce_solvent Action: Re-dissolve and evaporate some solvent. too_much_solvent->reduce_solvent reduce_solvent->rerun charcoal Action: Add activated charcoal during re-dissolution and perform hot filtration. pigments->charcoal charcoal->rerun

References

Technical Support Center: 1-Heptacosanol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Heptacosanol. The information is designed to address common stability issues encountered during experiments and to provide guidance on the preparation and handling of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to work with in solution?

This compound is a very-long-chain saturated fatty alcohol with the chemical formula C27H56O.[1][2][3][4] Its long hydrocarbon chain makes it highly lipophilic and practically insoluble in water.[5] This poor aqueous solubility presents a significant challenge for its use in many biological and pharmaceutical research applications, often leading to precipitation and difficulty in achieving desired concentrations in experimental media.

Q2: In which organic solvents is this compound soluble?

This compound is soluble in several organic solvents. While comprehensive quantitative data is limited, it is known to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. One source indicates a solubility of 5 mg/mL in chloroform, which may require ultrasonication to achieve.

Q3: What are the recommended storage conditions for this compound solutions?

For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • -80°C for up to 6 months

  • -20°C for up to 1 month

It is also advisable to protect the solutions from light.

Q4: Can the solubility of this compound in aqueous solutions be improved?

Yes, various formulation strategies can be employed to enhance the aqueous dispersibility of poorly soluble compounds like this compound. One effective method is the formation of a complex with cyclodextrins. A patented method describes creating a water-dispersible policosanol-cyclodextrin complex, which can improve its handling in aqueous media. Other techniques for poorly soluble drugs that may be applicable include the use of co-solvents, surfactants, and lipid-based formulations.

Troubleshooting Guide: Stability Issues in Solution

This guide addresses common problems researchers may face when working with this compound solutions.

Problem 1: Precipitation of this compound from solution.
  • Symptom: The solution appears cloudy, or a solid precipitate forms over time, especially when an organic stock solution is diluted into an aqueous medium.

  • Possible Causes:

    • Low Solubility: The concentration of this compound exceeds its solubility limit in the final solvent system.

    • Temperature Changes: A decrease in temperature can significantly reduce the solubility of long-chain fatty alcohols, leading to precipitation.

    • Solvent Polarity: The final solvent mixture is too polar for the highly lipophilic this compound to remain dissolved.

  • Solutions:

    • Decrease Concentration: Work with lower concentrations of this compound if experimentally feasible.

    • Maintain Temperature: Ensure that all solutions and equipment are maintained at a constant temperature where this compound is known to be soluble. Avoid cold shock when diluting.

    • Use a Co-solvent: When diluting into an aqueous medium, consider using a pharmaceutically acceptable co-solvent to maintain solubility.

    • Formulation Strategies: For aqueous applications, prepare a water-dispersible formulation, such as a cyclodextrin complex.

Problem 2: Inconsistent experimental results.
  • Symptom: High variability in data between replicate experiments or over time.

  • Possible Causes:

    • Incomplete Dissolution: this compound may not be fully dissolved in the initial stock solution, leading to inaccurate concentrations.

    • Solution Instability: The compound may be degrading or precipitating in the experimental medium over the course of the experiment.

    • Adsorption to Surfaces: Due to its lipophilic nature, this compound may adsorb to plasticware, reducing its effective concentration.

  • Solutions:

    • Ensure Complete Dissolution: Use ultrasonication when preparing the stock solution to ensure complete dissolution. Visually inspect for any particulate matter before use.

    • Prepare Fresh Solutions: Prepare dilutions of this compound immediately before use to minimize the effects of potential instability.

    • Use Appropriate Labware: Consider using low-adhesion microplates and polypropylene tubes to minimize loss of the compound to surfaces.

    • Include Control Experiments: Run vehicle controls and positive controls in parallel to assess the stability and activity of your experimental system.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolubilityReference
ChloroformSoluble (5 mg/mL with ultrasonication)
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
WaterPractically Insoluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Chloroform

Objective: To prepare a stock solution of this compound for subsequent dilution into experimental media.

Materials:

  • This compound powder

  • Chloroform, analytical grade

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a clean, dry glass vial.

  • Add the appropriate volume of chloroform to achieve the desired concentration (e.g., for a 5 mg/mL solution, add 1 mL of chloroform for every 5 mg of this compound).

  • Cap the vial securely.

  • Place the vial in an ultrasonic bath and sonicate until the powder is completely dissolved. The solution should be clear and free of any visible particles.

  • Store the stock solution at -20°C or -80°C as recommended.

Protocol 2: General Method for Preparing a Water-Dispersible Policosanol-Cyclodextrin Complex

Objective: To improve the aqueous dispersibility of policosanols (which include this compound) for in vitro or in vivo studies. This protocol is based on a patented method.

Materials:

  • Policosanol mixture (containing this compound)

  • Beta-cyclodextrin

  • Non-ionic surfactant (e.g., Tween-80)

  • Deionized water

  • High-shear mixer

  • Freeze-dryer

Procedure:

  • Dissolve the beta-cyclodextrin in water (e.g., a 1:6 w/v ratio) and heat to approximately 70°C.

  • In a separate container, mix the policosanol with a non-ionic surfactant (e.g., 10-15% by weight of the policosanol).

  • Heat the policosanol-surfactant mixture to 70°C to melt it.

  • Add the molten policosanol-surfactant mixture to the heated cyclodextrin solution under high-speed homogenization.

  • Continue homogenization for 20-30 minutes, during which the complex will begin to precipitate.

  • Cool the mixture to room temperature and stir overnight.

  • Freeze-dry the resulting slurry to obtain a water-dispersible powder.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Cholesterol Synthesis Inhibition

This compound, as a component of policosanol, has been shown to activate AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates and inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a reduction in cholesterol synthesis.

G Heptacosanol This compound AMPK AMPK Heptacosanol->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation HMGCR HMG-CoA Reductase pAMPK->HMGCR Phosphorylates pHMGCR p-HMG-CoA Reductase (Inactive) HMGCR->pHMGCR Inactivation Cholesterol Cholesterol Synthesis HMGCR->Cholesterol Catalyzes pHMGCR->Cholesterol Inhibits G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_results Results Prep Prepare this compound Stock Solution Store_Conditions Aliquot and Store under Varied Conditions (e.g., Temp, Light) Prep->Store_Conditions Timepoints Sample at Different Timepoints Store_Conditions->Timepoints Quantify Quantify this compound (e.g., GC-MS, HPLC-ELSD) Timepoints->Quantify Degradation Analyze for Degradation Products Timepoints->Degradation Assess Assess Stability and Determine Shelf-life Quantify->Assess Degradation->Assess G Start Instability Observed (Precipitation/Cloudiness) Check_Conc Is Concentration > Solubility Limit? Start->Check_Conc Check_Temp Was there a Temperature Drop? Check_Conc->Check_Temp No Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc Yes Check_Solvent Is the Final Solvent Sufficiently Non-polar? Check_Temp->Check_Solvent No Maintain_Temp Maintain Constant Temperature Check_Temp->Maintain_Temp Yes Use_Cosolvent Use Co-solvent or Formulation Strategy Check_Solvent->Use_Cosolvent No End_Unstable Instability Persists Check_Solvent->End_Unstable Yes End_Stable Stable Solution Reduce_Conc->End_Stable Maintain_Temp->End_Stable Use_Cosolvent->End_Stable

References

Technical Support Center: Response Surface Methodology (RSM) for Extraction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Response Surface Methodology (-RSM) in extraction optimization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the application of RSM to optimize extraction processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your RSM experiments in a question-and-answer format.

1. Experimental Design and Setup

  • Q1: I am new to RSM. Which experimental design should I choose: Box-Behnken Design (BBD) or Central Composite Design (CCD)?

    A1: The choice between BBD and CCD depends on the number of factors and your experimental constraints.[1][2]

    • Central Composite Design (CCD) is often used when you have a smaller number of factors (typically 2-5). It consists of factorial points, axial points, and center points.[1][3] CCD can evaluate the cumulative effect of variables and allows for the screening of a broad range of parameters.[1]

    • Box-Behnken Design (BBD) is a good option when you have three or more factors. It is a three-level design that avoids extreme factor combinations, which can be useful if experiments at the edges of the factor space are expensive or difficult to perform.

    Troubleshooting:

    • If you are concerned about the cost or feasibility of running experiments at the extreme high and low levels of all your factors simultaneously, BBD is a more conservative and efficient choice.

    • If you need to understand the effects at the extreme corners of your design space, CCD is more appropriate.

  • Q2: How do I select the appropriate ranges for my independent variables (e.g., temperature, time, solvent concentration)?

    A2: The success of your optimization is highly dependent on the chosen variable ranges. Initial ranges should be based on prior knowledge, literature review, and preliminary single-factor experiments. The goal is to select a range wide enough to encompass the optimum but not so wide that it includes conditions that are known to be ineffective or detrimental to the extraction.

    Troubleshooting:

    • Issue: The optimal conditions predicted by the model are at the extreme edge of the tested range.

    • Solution: This suggests the true optimum may lie outside your selected range. You should conduct a new set of experiments with a shifted range in the direction of the indicated optimum. The method of steepest ascent can be used to systematically move towards the optimal region.

    • Issue: The response does not change significantly across the selected range.

    • Solution: The factor may not be significant within the tested range, or the range is too narrow. Consider widening the range or, if the factor proves to be insignificant in the analysis, you may fix it at a constant level in subsequent experiments.

2. Model Fitting and Analysis

  • Q3: My analysis of variance (ANOVA) shows a significant "Lack of Fit." What does this mean and what should I do?

    A3: A significant "Lack of Fit" (p-value < 0.05) indicates that the chosen model (e.g., quadratic) does not adequately describe the relationship between the factors and the response. This can happen if the true response surface has a more complex shape than the model can capture.

    Troubleshooting:

    • Check for outliers: Examine your data for any experimental runs that have unusual results. Re-running those points if possible can sometimes resolve the issue.

    • Consider a different model: If a quadratic model shows significant lack of fit, you may need to try a higher-order polynomial model. However, this will require a more complex experimental design.

    • Transform the response: Applying a transformation (e.g., log, square root) to your response data can sometimes help to linearize the relationship and improve the model fit.

    • Re-evaluate the experimental region: A significant lack of fit might also indicate that you are far from the optimal region.

  • Q4: The R-squared (R²) value for my model is low. How can I improve it?

    A4: A low R² value suggests that the model does not explain a large proportion of the variability in the response data.

    Troubleshooting:

    • Review the significance of model terms: Ensure that only statistically significant terms (p < 0.05) are included in your model. Removing non-significant terms can sometimes improve the adjusted R² and the predictive capability of the model.

    • Check for experimental error: High variability in your experimental measurements can lead to a low R². Ensure your experimental protocol is consistent and repeatable. The inclusion of center points in your design helps to estimate the pure error.

    • Expand the range of variables: If the factor ranges are too narrow, the change in response may be too small compared to the experimental error, resulting in a low R².

    • Consider other factors: It's possible that other important factors influencing the extraction are not included in your model.

  • Q5: The predicted R-squared is much lower than the adjusted R-squared. What does this indicate?

    A5: A large difference between the adjusted R² and the predicted R² can be a sign of an over-parameterized model (a model with too many terms for the amount of data) or that the model is fitting the noise in the data rather than the true underlying relationship.

    Troubleshooting:

    • Model reduction: Simplify your model by removing non-significant terms. This can often improve the predicted R².

    • Data issues: Look for outliers or influential data points that may be having a large impact on the model.

3. Optimization and Validation

  • Q6: How do I validate the optimal conditions predicted by my RSM model?

    A6: Model validation is a critical step to ensure that the predicted optimal conditions are accurate in a real-world setting.

    Experimental Protocol for Validation:

    • Identify the optimal settings for your independent variables from the RSM output.

    • Conduct a set of confirmation experiments (typically 3-5 replicates) at these optimal settings.

    • Measure the response (e.g., extraction yield) for each replicate.

    • Calculate the average experimental response and compare it to the value predicted by the model.

    • The model is considered valid if the experimental results are in close agreement with the predicted values (often within a 95% prediction interval).

  • Q7: I have multiple responses to optimize (e.g., maximize yield and minimize impurity). How can I find the best compromise?

    A7: Optimizing multiple responses simultaneously can be challenging because conditions that are optimal for one response may be detrimental to another. The desirability function approach is a common method to handle this.

    Troubleshooting:

    • Define constraints and goals: For each response, you need to define a goal (e.g., maximize, minimize, target a specific value) and acceptable ranges.

    • Use the desirability function: Most statistical software packages with RSM capabilities have a desirability function tool. This function combines all your individual response goals into a single composite desirability score. The software then finds the factor settings that maximize this overall desirability.

    • Adjust weighting: If some responses are more important than others, you can assign different weights to them in the desirability function to influence the optimization towards your primary goals.

Quantitative Data Summary

The following tables provide examples of experimental designs and results from studies using RSM for extraction optimization.

Table 1: Example of a Box-Behnken Design for Anthocyanin Extraction

RunTemperature (°C)Time (min)Solid to Liquid Ratio (g/mL)Anthocyanin Yield (mg/g)
145900.5:20Experimental Value
230600.5:20Experimental Value
360600.5:20Experimental Value
...............
1545900.5:20Experimental Value

Note: The actual experimental values would be populated from the specific study.

Table 2: Example of a Central Composite Design for Fatty Acid Extraction

RunPressure (atm)Temperature (°C)Modifier Volume (µL)Extraction Yield (%)
125055100Experimental Value
235055100Experimental Value
325075100Experimental Value
...............
2030065100Experimental Value

Note: The actual experimental values would be populated from the specific study.

Experimental Protocols

Protocol 1: General Workflow for RSM-Based Extraction Optimization

This protocol outlines the key steps for applying RSM to optimize an extraction process.

  • Selection of Independent Variables and Ranges:

    • Identify the key factors affecting the extraction process (e.g., temperature, time, solvent concentration, pH, solid-to-liquid ratio).

    • Based on literature and preliminary studies, define a low (-1), center (0), and high (+1) level for each factor.

  • Choice of Experimental Design:

    • Select an appropriate RSM design (e.g., BBD or CCD) based on the number of factors.

    • Generate the experimental run table using statistical software. This table will specify the combination of factor levels for each experiment.

  • Performing the Extraction Experiments:

    • Conduct the extraction experiments in a randomized order as specified by the design to minimize the effects of systematic errors.

    • For each run, carefully control the experimental conditions according to the design matrix.

    • Measure the desired response(s) (e.g., extraction yield, purity, antioxidant activity).

  • Model Fitting and Statistical Analysis:

    • Enter the experimental response data into the statistical software.

    • Fit a polynomial model (typically a second-order quadratic model) to the data.

    • Perform an Analysis of Variance (ANOVA) to assess the significance of the model and individual model terms. Key statistics to evaluate include the F-value, p-value, R², adjusted R², predicted R², and lack of fit.

  • Model Interpretation and Optimization:

    • Analyze the response surface plots (3D surfaces and 2D contour plots) to visualize the relationship between the factors and the response.

    • Use the model to predict the optimal conditions for maximizing or minimizing the response. For multiple responses, use the desirability function.

  • Experimental Validation:

    • Perform confirmation experiments at the predicted optimal conditions to verify the model's accuracy.

Visualizations

RSM_Workflow A 1. Identify Factors & Ranges B 2. Select RSM Design (BBD or CCD) A->B C 3. Conduct Randomized Extraction Experiments B->C D 4. Measure Response(s) C->D E 5. Fit Polynomial Model (e.g., Quadratic) D->E F 6. ANOVA & Model Analysis (p-value, R², Lack of Fit) E->F K Model Inadequate? (e.g., Significant Lack of Fit) F->K G 7. Analyze Response Surfaces (3D/Contour Plots) H 8. Predict Optimal Conditions G->H I 9. Experimental Validation H->I J Optimized Extraction Process I->J K->A Yes (Refine Factors/Ranges) K->G No Troubleshooting_Logic Start ANOVA Results LackOfFit Significant Lack of Fit? Start->LackOfFit LowR2 Low R²? LackOfFit->LowR2 No Action_LOF Check for Outliers Transform Response Refine Model/Ranges LackOfFit->Action_LOF Yes ModelOK Model is Adequate for Prediction LowR2->ModelOK No Action_R2 Remove Non-significant Terms Check Experimental Error Expand Factor Ranges LowR2->Action_R2 Yes Action_LOF->Start Re-analyze Action_R2->Start Re-analyze

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Fatty Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the liquid chromatography-mass spectrometry (LC-MS) analysis of fatty alcohols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of fatty alcohols?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In the context of fatty alcohol analysis, this can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method, resulting in unreliable quantification.[2]

Q2: What are the primary sources of matrix effects in the analysis of fatty alcohols from biological samples?

A: The most significant contributors to matrix effects in biological matrices like plasma and serum are endogenous phospholipids from cell membranes.[1][3] Fatty alcohols are non-polar compounds and can co-extract with other lipids, such as triglycerides and cholesterol, which are also known to cause matrix effects. Other potential sources of interference include salts, proteins, and metabolites.

Q3: How can I determine if my fatty alcohol analysis is affected by matrix effects?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of the fatty alcohol is continuously infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the analyte's baseline signal indicates the retention times at which matrix components are causing interference.

  • Post-Extraction Spike: This is a quantitative method that compares the response of a fatty alcohol standard in a neat solution to its response when spiked into a blank, extracted matrix at the same concentration. The matrix factor (MF) can be calculated, where an MF less than 1 indicates ion suppression and an MF greater than 1 indicates ion enhancement.

Q4: Is derivatization necessary for the LC-MS analysis of fatty alcohols?

A: While not strictly necessary, derivatization is a highly effective strategy for improving the ionization efficiency of fatty alcohols and can help mitigate matrix effects. Fatty alcohols are often difficult to ionize using electrospray ionization (ESI). Derivatization adds a charged or easily ionizable tag to the fatty alcohol molecule, significantly enhancing its signal in the mass spectrometer.

Troubleshooting Guide

Problem 1: Poor signal intensity or high limit of detection (LOD) for fatty alcohols.

Possible Cause Recommended Solution
Poor Ionization Efficiency Fatty alcohols are not easily ionized by ESI. Consider derivatization to introduce a permanently charged or easily ionizable group.
Ion Suppression Co-eluting matrix components, especially phospholipids, can suppress the analyte signal. Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Optimize chromatographic separation to resolve the fatty alcohol from interfering compounds.
Suboptimal MS Parameters The mass spectrometer settings may not be optimized for your derivatized or underivatized fatty alcohol. Perform tuning and optimization of the ion source parameters (e.g., spray voltage, gas flows, temperature).

Problem 2: High variability and poor reproducibility of results.

Possible Cause Recommended Solution
Inconsistent Matrix Effects The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement. Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for these variations. If a SIL-IS is unavailable, matrix-matched calibrants can be used.
Inefficient or Variable Sample Preparation Incomplete or inconsistent extraction can lead to variable recovery and matrix effects. Ensure your sample preparation protocol (LLE or SPE) is robust and followed consistently. Consider automating the sample preparation process if possible.
Carryover Fatty alcohols and other lipids can be "sticky" and adsorb to surfaces in the LC system, leading to carryover between injections. Implement a rigorous needle and column wash protocol with a strong organic solvent.

Problem 3: Poor chromatographic peak shape (e.g., tailing, broadening).

Possible Cause Recommended Solution
Secondary Interactions on the Column Residual silanols on C18 columns can interact with the hydroxyl group of fatty alcohols, causing peak tailing. Use a column with high-quality end-capping or consider a different stationary phase.
Inappropriate Mobile Phase The mobile phase may not be optimal for the elution of non-polar fatty alcohols. Ensure sufficient organic solvent strength in the mobile phase to elute the analytes as sharp peaks.
Column Overload Injecting too much sample can lead to peak broadening and fronting. Reduce the injection volume or dilute the sample.

Quantitative Data on Method Performance

The following table summarizes performance data for a derivatization method for the analysis of fatty alcohols and other non-charged lipids.

Analyte Matrix Effect (%) Recovery (%) LOD (ng/mL)
Octadecanol87.993.20.05
Hexadecanal92.876.80.50
Cholesterol91.588.620.00
Data from a study using pyridine/thionyl chloride derivatization followed by HPLC-ESI-IM-MS analysis.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Fatty Alcohols from Plasma

This protocol is adapted from general lipid extraction procedures and is suitable for the extraction of non-polar fatty alcohols.

  • Sample Preparation: To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled fatty alcohol internal standard.

  • Protein Precipitation: Add 400 µL of methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.

  • Extraction: Add 800 µL of methyl-tert-butyl ether (MTBE). Vortex vigorously for 10 minutes.

  • Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 4000 x g for 10 minutes.

  • Collection: Carefully transfer the upper organic layer (containing the fatty alcohols) to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC-MS analysis (e.g., 100 µL of mobile phase). If not derivatizing, a solvent with a high percentage of organic content is recommended.

Protocol 2: Solid-Phase Extraction (SPE) for Fatty Alcohols from a Biological Matrix

This protocol uses a reversed-phase (C18) SPE cartridge and is adapted from a method for fatty acid extraction.

  • Sample Pre-treatment: Precipitate proteins from your sample (e.g., 100 µL of plasma with 200 µL of methanol) and add an internal standard. Centrifuge and collect the supernatant.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.

  • Elution: Elute the fatty alcohols with 1 mL of acetonitrile or another suitable organic solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Protocol 3: Derivatization of Fatty Alcohols using Pyridine/Thionyl Chloride

This protocol is based on a method for the simultaneous analysis of fatty alcohols, fatty aldehydes, and sterols.

  • Reaction Setup: In a microcentrifuge tube, add the dried fatty alcohol extract.

  • Reagent Addition: Add 50 µL of a solution of pyridine and thionyl chloride in dichloromethane.

  • Reaction: Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Quenching and Extraction:

    • Add 100 µL of water to quench the reaction.

    • Add 200 µL of dichloromethane to extract the derivatized fatty alcohols.

    • Vortex and centrifuge to separate the layers.

  • Collection and Drying: Transfer the lower organic layer to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute the derivatized sample in the mobile phase for LC-MS analysis.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is protein_precip Protein Precipitation add_is->protein_precip lle_extract Add Extraction Solvent (e.g., MTBE) protein_precip->lle_extract spe_load Load onto Conditioned SPE Cartridge protein_precip->spe_load phase_sep Phase Separation lle_extract->phase_sep collect_org Collect Organic Layer phase_sep->collect_org dry_down Evaporate to Dryness collect_org->dry_down spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Fatty Alcohols spe_wash->spe_elute spe_elute->dry_down derivatize Derivatization (Optional) dry_down->derivatize reconstitute Reconstitute in Mobile Phase derivatize->reconstitute lcms LC-MS Analysis reconstitute->lcms

Caption: General experimental workflow for the LC-MS analysis of fatty alcohols.

matrix_effect_evaluation cluster_sets Sample Sets cluster_analysis Analysis and Calculation cluster_interpretation Interpretation set_a Set A: Fatty Alcohol Standard in Neat Solution analyze_a Analyze Set A by LC-MS (Obtain Peak Area A) set_a->analyze_a set_b Set B: Blank Matrix Extract Spiked with Fatty Alcohol analyze_b Analyze Set B by LC-MS (Obtain Peak Area B) set_b->analyze_b calculate_mf Calculate Matrix Factor (MF) = B / A analyze_a->calculate_mf analyze_b->calculate_mf mf_less MF < 1: Ion Suppression calculate_mf->mf_less mf_equal MF ≈ 1: No Significant Matrix Effect calculate_mf->mf_equal mf_greater MF > 1: Ion Enhancement calculate_mf->mf_greater

Caption: Workflow for the quantitative evaluation of matrix effects using the post-extraction spike method.

References

Preventing thermal degradation of 1-Heptacosanol during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 1-Heptacosanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent thermal degradation during the analysis of this long-chain fatty alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a very long-chain primary fatty alcohol with the chemical formula C27H56O[1][2][3]. Its analysis, particularly by gas chromatography (GC), can be challenging due to its low volatility and susceptibility to thermal degradation at the high temperatures typically required for GC analysis[4][5]. This degradation can lead to inaccurate quantification and the appearance of artifact peaks in the chromatogram.

Q2: What are the key physical properties of this compound relevant to its analysis?

A2: Understanding the physical properties of this compound is crucial for developing appropriate analytical methods. Key properties are summarized in the table below.

PropertyValueReferences
Molecular FormulaC27H56O
Molecular Weight396.73 g/mol
Melting Point62-64 °C
Boiling PointApproximately 420.2 - 450.36 °C at 760 mmHg

Q3: What are the primary signs of thermal degradation of this compound during GC analysis?

A3: Thermal degradation of this compound in a GC system can manifest in several ways, including:

  • Peak Tailing or Broadening: The peak corresponding to this compound may appear asymmetrical or wider than expected.

  • Appearance of Unexpected Peaks: Smaller peaks may appear at earlier retention times, representing degradation products.

  • Poor Reproducibility: Inconsistent peak areas or retention times across multiple injections.

  • Low Analyte Recovery: The quantified amount of this compound is lower than the expected concentration.

Q4: How can thermal degradation of this compound be prevented during GC analysis?

A4: The most effective method to prevent thermal degradation of long-chain alcohols like this compound during GC analysis is through derivatization . Derivatization involves chemically modifying the hydroxyl (-OH) group to create a more volatile and thermally stable compound. This allows for analysis at lower temperatures and reduces interactions with active sites in the GC system.

Q5: What are the recommended derivatization methods for this compound?

A5: The two most common and effective derivatization techniques for long-chain alcohols are silylation and acylation .

  • Silylation: This method replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS). The resulting TMS ethers are more volatile and thermally stable.

  • Acylation: This involves reacting the hydroxyl group with an acylating agent to form an ester. This can increase thermal stability.

Troubleshooting Guides

Issue 1: Peak Tailing and Poor Peak Shape

Logical Workflow for Troubleshooting Peak Tailing:

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed check_derivatization Is the sample derivatized? start->check_derivatization derivatize Derivatize the sample (e.g., Silylation with BSTFA) check_derivatization->derivatize No check_injector_temp Check Injector Temperature check_derivatization->check_injector_temp Yes end_solution Solution: Symmetrical Peak derivatize->end_solution lower_injector_temp Lower injector temperature (e.g., by 20-30 °C) check_injector_temp->lower_injector_temp check_column_condition Inspect GC Column Condition lower_injector_temp->check_column_condition replace_column Replace or trim the GC column check_column_condition->replace_column Poor Condition check_liner Check Inlet Liner check_column_condition->check_liner Good Condition replace_column->end_solution replace_liner Use a deactivated liner check_liner->replace_liner Active Sites Suspected check_liner->end_solution Liner is Deactivated replace_liner->end_solution

Caption: A flowchart for troubleshooting peak tailing in the GC analysis of this compound.

Detailed Steps:

  • Confirm Derivatization: The primary cause of peak tailing for long-chain alcohols is the interaction of the polar hydroxyl group with active sites in the GC system. If you are not derivatizing your sample, this should be your first step.

  • Optimize Injector Temperature: Even with derivatization, an excessively high injector temperature can cause on-injector degradation. A typical starting point is 250°C, but this may need to be optimized. Try reducing the temperature in 20-30°C increments.

  • Evaluate Column Health: A degraded or contaminated GC column can have active sites that lead to peak tailing. Visually inspect the inlet end of the column. If it appears discolored, trim a small section or replace the column.

  • Use a Deactivated Inlet Liner: The glass liner in the GC inlet can also have active sites. Using a liner that has been deactivated (silanized) can significantly reduce these interactions.

Issue 2: Appearance of Extra Peaks Before the Analyte Peak

Logical Workflow for Diagnosing Extraneous Peaks:

Extraneous_Peaks_Workflow start Start: Extraneous Peaks Observed analyze_blank Analyze a solvent blank start->analyze_blank peaks_in_blank Are peaks present in the blank? analyze_blank->peaks_in_blank clean_system Clean injection port and replace septum peaks_in_blank->clean_system Yes no_peaks_in_blank No peaks in blank peaks_in_blank->no_peaks_in_blank No end_solution Solution: Clean Chromatogram clean_system->end_solution check_derivatization_protocol Review derivatization protocol no_peaks_in_blank->check_derivatization_protocol incomplete_reaction Incomplete derivatization? check_derivatization_protocol->incomplete_reaction optimize_derivatization Optimize reaction time/temperature or reagent concentration incomplete_reaction->optimize_derivatization Yes degradation_suspected Thermal degradation suspected incomplete_reaction->degradation_suspected No optimize_derivatization->end_solution use_cool_injection Consider Cool On-Column (COC) or PTV injection degradation_suspected->use_cool_injection use_cool_injection->end_solution

Caption: A workflow for diagnosing the cause of extraneous peaks in a chromatogram.

Detailed Steps:

  • Run a Blank: Inject a solvent blank to rule out contamination from the solvent, syringe, or GC system. If peaks are present, clean the injection port and replace the septum.

  • Verify Complete Derivatization: Incomplete derivatization can result in a peak for the unreacted this compound. Ensure that the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.

  • Suspect Thermal Degradation: If the above steps do not resolve the issue, the extra peaks are likely due to thermal degradation.

  • Implement Cooler Injection Techniques: To minimize thermal stress on the analyte, consider using a Cool On-Column (COC) or a Programmable Temperature Vaporization (PTV) inlet. These techniques introduce the sample onto the column at a lower temperature, reducing the risk of degradation in a hot inlet.

Experimental Protocols

Protocol 1: Silylation of this compound for GC Analysis

Objective: To convert this compound to its more volatile and thermally stable trimethylsilyl (TMS) ether for GC analysis.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is free of water, as it can interfere with the silylation reaction. If necessary, dry the sample under a stream of nitrogen.

  • Dissolution: Add 100 µL of anhydrous pyridine (or another suitable solvent) to the dried sample in a micro-reaction vial to dissolve the analytes.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. No extraction or work-up is typically required.

Comparison of Derivatization Methods:

Derivatization MethodReagent ExamplesAdvantagesConsiderations
Silylation BSTFA, MSTFAForms volatile and thermally stable derivatives; good for hydroxyl and carboxyl groups.Derivatives can be sensitive to moisture.
Acylation Acetic Anhydride, TFAAForms stable derivatives; less sensitive to moisture than silyl ethers.May require removal of excess reagent.
Alkylation Diazomethane, BF3-MethanolForms stable esters from carboxylic acids; improves chromatographic behavior.Reagents can be hazardous (e.g., diazomethane is toxic and explosive).

References

Validation & Comparative

Unveiling 1-Heptacosanol Content in the Plant Kingdom: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of 1-Heptacosanol content across various plant species reveals significant variations, highlighting promising avenues for researchers, scientists, and drug development professionals. This guide provides a comparative overview of this compound levels, detailed experimental methodologies for its quantification, and insights into its biosynthetic pathway.

Quantitative Comparison of this compound in Plant Species

The concentration of this compound, a long-chain fatty alcohol with noted biological activities, differs considerably among plant species and even between different tissues of the same plant. The following table summarizes the reported content of this compound in several plants. It is important to note that the data is presented as a relative percentage of a specific plant extract, which underscores the need for further research to determine the absolute concentration in mg/g of dry plant weight.

Plant SpeciesPlant PartExtraction Solvent/FractionThis compound Content (% of Extract/Fraction)
Protea caffra (Sugar Bush)TwigsHot Ethyl Acetate Sub-fraction of Methanolic Extract70.57%[1]
Commiphora decumbensStemEthyl-Acetate Extract17.35%[2]
Rumex crispus (Curly Dock)RootEssential OilPresent (qualitative)[2]
Euphorbia granulata--Present (qualitative)[3]
Sigesbeckia glabrescens--Present (qualitative)[3]
Turbinaria ornata (a brown alga)-Lead ExtractsPresent (qualitative)
Black Elderberry--Present (qualitative)
Brussel Sprouts--Present (qualitative)
Common Grape--Present (qualitative)

Biosynthesis of this compound in Plants

This compound, like other very-long-chain fatty alcohols (VLCFAs), is synthesized in plants through the fatty acid elongation and subsequent reduction pathways. The biosynthesis originates from C16 or C18 fatty acids, which are elongated in the endoplasmic reticulum. The resulting very-long-chain acyl-CoAs are then reduced to primary alcohols by the action of fatty acyl-CoA reductases (FARs).

This compound Biosynthesis Pathway C16/C18 Fatty Acids C16/C18 Fatty Acids Fatty Acid Elongase (FAE) Complex Fatty Acid Elongase (FAE) Complex C16/C18 Fatty Acids->Fatty Acid Elongase (FAE) Complex Elongation Very-Long-Chain Acyl-CoAs (VLC-CoAs) Very-Long-Chain Acyl-CoAs (VLC-CoAs) Fatty Acid Elongase (FAE) Complex->Very-Long-Chain Acyl-CoAs (VLC-CoAs) Fatty Acyl-CoA Reductase (FAR) Fatty Acyl-CoA Reductase (FAR) Very-Long-Chain Acyl-CoAs (VLC-CoAs)->Fatty Acyl-CoA Reductase (FAR) Reduction This compound This compound Fatty Acyl-CoA Reductase (FAR)->this compound

Caption: Biosynthesis pathway of this compound in plants.

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The following outlines a general workflow for the extraction and analysis of this compound from plant materials.

Sample Preparation and Extraction

A standardized protocol for the extraction of this compound is essential for obtaining comparable results. The following is a generalized workflow from sample collection to crude extract.

Extraction_Workflow cluster_Prep Sample Preparation cluster_Extraction Soxhlet Extraction Collect_Plant_Material Collect Plant Material Air_Dry Air-dry at Room Temperature Collect_Plant_Material->Air_Dry Grind Grind to a Fine Powder Air_Dry->Grind Soxhlet Extract with Ethanol using Soxhlet Apparatus Grind->Soxhlet Filter Filter the Extract Soxhlet->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Crude_Extract Store Crude Extract at -4°C Evaporate->Crude_Extract

Caption: General workflow for the extraction of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound in plant extracts.

Instrumentation: A GC-MS system, for example, a GCMS-QP2020 from Shimadzu, equipped with an auto-sampler and auto-injector can be used.

Chromatographic Conditions:

  • Column: SH-Rxi-5Sil-MS capillary column (30 m length, 0.25 mm internal diameter, 0.25 μm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.7 ml/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 5°C/min, hold for 5 minutes.

    • Ramp to 280°C at a rate of 5°C/min, hold for 8 minutes.

  • Injection Volume: 5 μl.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Mass Scan Range: 45-350 m/z.

Compound Identification: The identification of this compound is achieved by comparing the mass spectra of the sample components with the spectra available in mass spectral libraries such as NIST08, NIST08s, and NIST14.

This comparative guide provides a foundational understanding of this compound distribution in the plant kingdom. The significant concentrations found in species like Protea caffra warrant further investigation for potential applications in various fields. The provided methodologies offer a standardized approach for future quantitative studies to build a more comprehensive database of this valuable bioactive compound.

References

A Comparative Guide to the Biological Activities of 1-Heptacosanol and 1-Octacosanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptacosanol and 1-Octacosanol are long-chain aliphatic alcohols, also known as policosanols, naturally occurring in plant waxes, such as those from sugarcane, rice bran, and wheat germ.[1] These compounds have garnered significant interest in the scientific community for their diverse and potent biological activities. 1-Octacosanol, being a major component of policosanol mixtures, has been extensively studied.[2] While research on this compound is less abundant, emerging evidence suggests it shares some similar and potentially unique therapeutic properties. This guide provides a comprehensive, objective comparison of the biological activities of this compound and 1-Octacosanol, supported by available experimental data, to aid researchers and professionals in drug development.

Comparative Overview of Biological Activities

While direct head-to-head comparative studies are limited, the existing literature allows for a side-by-side analysis of the biological effects of this compound and 1-Octacosanol.

Biological ActivityThis compound1-Octacosanol
Anti-inflammatory Putative activity suggested by its presence in plants with known anti-inflammatory properties.Demonstrated to reduce inflammatory markers like TNF-α and inhibit leukocyte infiltration.[3][4]
Antioxidant Reported to possess antioxidant properties.[5]Shown to exhibit significant radical scavenging activity and enhance endogenous antioxidant enzyme levels.
Anti-cancer Suggested to have a role in overcoming multidrug resistance in cancer cells by acting as a P-glycoprotein inhibitor.Investigated for its potential to inhibit tumor progression in gastric cancer models.
Metabolic Effects Potential antidiabetic properties have been suggested.Shown to improve insulin resistance, reduce plasma lipids, and ameliorate diet-induced obesity.
Antimicrobial Demonstrated potent antimicrobial and antifungal activities against various pathogens.Exhibits antibacterial activity against both gram-positive and gram-negative bacteria.

Detailed Biological Activities and Experimental Data

Anti-inflammatory Activity

1-Octacosanol: Studies have shown that 1-Octacosanol possesses significant anti-inflammatory properties. In a carrageenan-induced pleurisy model in mice, 1-Octacosanol significantly reduced the total leukocyte and neutrophil influx. It also decreased the levels of the pro-inflammatory cytokine TNF-α in the pleural exudate. The proposed mechanism involves the inhibition of pathways dependent on pro-inflammatory cytokines.

Experimental Protocol: Carrageenan-Induced Pleurisy in Mice

  • Animals: Male Swiss mice (25-30 g).

  • Treatment: Administer 1-Octacosanol (0.1, 1, or 10 mg/kg, intraperitoneally) 60 minutes before the carrageenan injection.

  • Induction of Pleurisy: Anesthetize the mice and inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the right side of the thoracic pleural cavity.

  • Sample Collection: Euthanize the mice 4 hours after the carrageenan injection. Collect the pleural exudate by washing the pleural cavity with 1 mL of heparinized phosphate-buffered saline (PBS).

  • Analysis: Determine the total and differential leukocyte counts in the pleural lavage fluid using a Neubauer chamber and stained smears. Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

Antioxidant Activity

Both this compound and 1-Octacosanol have been reported to exhibit antioxidant properties.

1-Octacosanol: In vitro assays have demonstrated the radical scavenging ability of 1-Octacosanol. At a concentration of 1.0 mg/mL, it showed notable DPPH radical scavenging activity. Furthermore, in vivo studies have indicated that 1-Octacosanol can enhance the activity of antioxidant enzymes.

Quantitative Data for 1-Octacosanol Antioxidant Activity

AssayConcentration (mg/mL)Result (% Inhibition/Activity)
DPPH Radical Scavenging0.01~8%
0.5~13%
1.0~14%
Metal Chelation0.5Highest Activity

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure:

    • Prepare various concentrations of this compound or 1-Octacosanol in a suitable solvent (e.g., isopropanol).

    • Add 100 µL of each concentration to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

experimental_workflow cluster_prep Sample Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis prep Prepare dilutions of This compound or 1-Octacosanol mix Mix sample with DPPH solution prep->mix Add to 96-well plate incubate Incubate for 30 min in the dark mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition measure->calculate

Anti-cancer Activity

This compound: Research suggests that this compound may play a role in overcoming multidrug resistance (MDR) in cancer cells. One study indicated that it acts as a potent inhibitor of P-glycoprotein (P-gp), an efflux pump that contributes to MDR. By inhibiting P-gp, this compound could potentially enhance the efficacy of chemotherapeutic drugs.

1-Octacosanol: The anti-cancer potential of 1-Octacosanol has been explored in the context of gastric cancer. In a xenograft model, policosanol (of which 1-Octacosanol is the main component) was found to suppress tumor progression.

mdr_inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug Chemotherapeutic Drug Pgp->Drug Efflux Drug->Pgp Heptacosanol This compound Heptacosanol->Pgp Inhibits

Metabolic Effects

1-Octacosanol: Extensive research has highlighted the beneficial metabolic effects of 1-Octacosanol. In animal models of diet-induced obesity, 1-Octacosanol supplementation led to reduced body weight gain, decreased fat accumulation, and improved insulin resistance. It has also been shown to lower plasma levels of total cholesterol, triglycerides, and LDL-c, while increasing HDL-c. The underlying mechanisms are thought to involve the activation of brown adipose tissue and modulation of hepatic lipid metabolism. One study suggests that these effects may be partly mediated by the reconstruction of gut microbiota and inhibition of the TLR4/NF-κB inflammatory pathway.

Experimental Protocol: High-Fat Diet-Induced Obesity in Mice

  • Animals: C57BL/6J mice.

  • Diet: Feed mice a high-fat diet (HFD) to induce obesity and metabolic syndrome.

  • Treatment: Administer 1-Octacosanol (e.g., 100 mg/kg/day) via oral gavage for a specified period (e.g., 10 weeks). A control group receives the vehicle.

  • Metabolic Phenotyping: At the end of the treatment period, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

  • Biochemical Analysis: Collect blood samples to measure plasma levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-c), and high-density lipoprotein cholesterol (HDL-c).

  • Histology: Harvest liver and adipose tissues for histological analysis (e.g., H&E staining) to assess lipid accumulation.

metabolic_effects_pathway cluster_input Input cluster_pathways Signaling Pathways cluster_outcomes Metabolic Outcomes Octacosanol 1-Octacosanol AMPK ↑ AMPK Activation Octacosanol->AMPK PPAR Modulation of PPARs Octacosanol->PPAR SIRT1 ↑ SIRT1 Expression Octacosanol->SIRT1 Inflammation ↓ Hepatic Inflammation Octacosanol->Inflammation Lipid ↓ Lipid Synthesis (↓ FASN, ACC, SREBP-1c) AMPK->Lipid PPAR->Lipid SIRT1->Lipid Obesity Amelioration of Obesity Lipid->Obesity Inflammation->Obesity

Conclusion and Future Directions

The available evidence strongly supports the diverse biological activities of 1-Octacosanol, particularly in the areas of anti-inflammatory, antioxidant, and metabolic regulation. This compound, while less studied, shows significant promise, especially in its antimicrobial and potential anti-cancer applications related to overcoming multidrug resistance.

The primary gap in the current knowledge is the lack of direct comparative studies between these two long-chain alcohols. Future research should focus on head-to-head comparisons to elucidate their relative potencies and specific mechanisms of action. Such studies would be invaluable for identifying the most promising candidate for specific therapeutic applications and for optimizing the composition of policosanol-based nutraceuticals and pharmaceuticals. Further investigation into the signaling pathways modulated by this compound is also crucial to fully understand its therapeutic potential.

References

Validating the Structure of 1-Heptacosanol: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the validation of the 1-Heptacosanol structure. Detailed experimental protocols and data interpretation are included to assist researchers in confirming the identity and purity of this long-chain fatty alcohol.

Structural Confirmation by NMR Spectroscopy

This compound is a long-chain primary alcohol with the chemical formula C₂₇H₅₆O. Its structure consists of a 27-carbon aliphatic chain with a hydroxyl group at one terminus. NMR spectroscopy is a powerful analytical technique for unambiguously confirming this structure by providing detailed information about the chemical environment of each carbon and hydrogen atom.

Comparison of NMR Data

The structural validation of this compound relies on comparing experimentally obtained ¹H and ¹³C NMR data with established literature values and theoretical predictions for long-chain primary alcohols.

Table 1: ¹H NMR Data Comparison for this compound

Assignment Expected Chemical Shift (ppm) Reported Chemical Shift (ppm)[1] Multiplicity Coupling Constant (J) in Hz[1]
H-1 (-CH₂OH)3.6 - 3.73.64Triplet (t)6.3
H-2 (-CH₂-CH₂OH)1.5 - 1.61.57Multiplet (m)
H-3 to H-26 (-(CH₂)₂₄-)~1.251.25Broad singlet (br s)
H-27 (-CH₃)0.8 - 0.90.88Triplet (t)6.6

Table 2: ¹³C NMR Data Comparison for this compound

Assignment Expected Chemical Shift (ppm) Reported Chemical Shift (ppm)[1]
C-1 (-CH₂OH)62 - 6463.1
C-2 (-CH₂-CH₂OH)32 - 3432.9
C-325 - 2631.9
C-4 to C-2429 - 3029.4 - 29.7
C-2525 - 2625.8
C-2622 - 2322.7
C-27 (-CH₃)13 - 1514.1

The reported ¹H NMR spectrum shows a characteristic triplet at 3.64 ppm corresponding to the methylene protons adjacent to the hydroxyl group (H-1).[1] The large broad singlet at 1.25 ppm is indicative of the repeating methylene units in the long alkyl chain.[1] The terminal methyl group (H-27) appears as a triplet at 0.88 ppm.

In the ¹³C NMR spectrum, the carbon attached to the hydroxyl group (C-1) resonates at 63.1 ppm. The signal at 14.1 ppm is characteristic of the terminal methyl carbon (C-27), while the series of peaks between 22.7 and 32.9 ppm correspond to the other methylene carbons in the chain.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for the structural validation of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 500 MHz (or higher) NMR spectrometer for optimal resolution.
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.
  • Set the sample temperature to 25 °C.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: 12-16 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 16 or 32 scans for a sufficient signal-to-noise ratio.
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  • Spectral Width: 200-240 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
  • Reference: CDCl₃ solvent peak at 77.16 ppm.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Perform baseline correction.
  • Integrate the peaks in the ¹H NMR spectrum.
  • Calibrate the chemical shift scale using the reference signal.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Validation Sample Preparation Sample Preparation NMR Tube Loading NMR Tube Loading Sample Preparation->NMR Tube Loading Spectrometer Setup Spectrometer Setup NMR Tube Loading->Spectrometer Setup 1H NMR Acquisition 1H NMR Acquisition Spectrometer Setup->1H NMR Acquisition 13C NMR Acquisition 13C NMR Acquisition 1H NMR Acquisition->13C NMR Acquisition Data Processing Data Processing 13C NMR Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation Comparison with Literature Comparison with Literature Spectral Interpretation->Comparison with Literature Structure Confirmation Structure Confirmation Comparison with Literature->Structure Confirmation

Caption: Workflow for this compound structure validation via NMR.

References

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Heptacosanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of lipid analysis, understanding the mass spectrometry fragmentation patterns of long-chain alcohols is paramount for accurate identification and characterization. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 1-heptacosanol against other long-chain primary alcohols, supported by experimental data and protocols.

Long-chain primary alcohols, such as this compound, are important biological molecules with diverse functions. Their analysis by mass spectrometry, however, can be challenging due to their low volatility and propensity for extensive fragmentation. This guide aims to provide clarity by presenting a structured overview of their fragmentation behavior, enabling more confident compound identification.

Comparative Analysis of Fragmentation Patterns

Electron ionization mass spectrometry of long-chain primary alcohols typically results in a weak or absent molecular ion peak (M+). The fragmentation is dominated by a series of hydrocarbon clusters with decreasing abundance as the fragment size increases. Key fragmentation pathways include the loss of water (M-18), and alpha-cleavage, which is the cleavage of the C-C bond adjacent to the oxygen atom.

The following table summarizes the major fragment ions observed in the EI mass spectra of this compound, 1-hexacosanol, and 1-octacosanol. The data is compiled from the NIST Mass Spectrometry Data Center.[1]

m/zProposed Fragment1-Hexacosanol (C26H54O)This compound (C27H56O)1-Octacosanol (C28H58O)
M-18 [M-H₂O]⁺364378392
M-46 [M-H₂O-C₂H₄]⁺336350364
97 C₇H₁₃⁺High AbundanceHigh AbundanceHigh Abundance
83 C₆H₁₁⁺High AbundanceHigh AbundanceHigh Abundance
69 C₅H₉⁺High AbundanceHigh AbundanceHigh Abundance
57 C₄H₉⁺Base PeakBase PeakBase Peak
55 C₄H₇⁺High AbundanceHigh AbundanceHigh Abundance
43 C₃H₇⁺High AbundanceHigh AbundanceHigh Abundance
41 C₃H₅⁺High AbundanceHigh AbundanceHigh Abundance

Key Observations:

  • The molecular ion (M+) is often not observed for these long-chain alcohols.

  • A characteristic peak corresponding to the loss of water ([M-18]⁺) is a common feature, although its intensity can be low.

  • The base peak for all three compounds is typically at m/z 57, corresponding to the butyl cation (C₄H₉⁺).

  • The spectra are dominated by a series of hydrocarbon fragment ions at m/z 43, 57, 69, 83, 97, etc., corresponding to [CnH2n+1]⁺. The relative intensities of these peaks decrease as the m/z value increases.

  • The overall fragmentation pattern is very similar for these homologous alcohols, making differentiation based solely on the presence of major peaks challenging without considering the subtle differences in the higher mass range and retention time data.

Experimental Protocols

The following is a typical experimental protocol for the analysis of long-chain alcohols by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolution: Dissolve the long-chain alcohol sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

  • Derivatization (Optional but Recommended): To improve volatility and obtain a more distinct molecular ion peak, derivatization of the hydroxyl group is often performed. A common method is silylation to form a trimethylsilyl (TMS) ether.

    • To a dried aliquot of the sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

2. Gas Chromatography (GC) Conditions:

  • GC System: A gas chromatograph equipped with a capillary column is used.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain alcohols.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Splitless injection is typically used for trace analysis.

  • Temperature Program:

    • Initial oven temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 10°C/min to 300°C.

    • Final hold: Hold at 300°C for 10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-500.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the identification of long-chain primary alcohols using GC-MS.

workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing long-chain alcohol Dissolution Dissolve in organic solvent Sample->Dissolution Derivatization Derivatization (e.g., Silylation) Dissolution->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection (EI) GC_Separation->MS_Detection Acquire_Spectrum Acquire Mass Spectrum MS_Detection->Acquire_Spectrum Identify_Fragments Identify Key Fragment Ions (e.g., M-18, hydrocarbon series) Acquire_Spectrum->Identify_Fragments Library_Search Compare with Spectral Libraries (e.g., NIST) Identify_Fragments->Library_Search Confirm_Identity Confirm Identity based on fragmentation and retention time Library_Search->Confirm_Identity

GC-MS workflow for long-chain alcohol identification.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and related long-chain alcohols. By utilizing the provided data, experimental protocols, and logical workflow, researchers can enhance the accuracy and efficiency of their analytical endeavors in lipidomics and drug development.

References

Comparative study of policosanol components in oat cultivars

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Policosanol Components in Oat Cultivars for Researchers and Drug Development Professionals

This guide provides a comparative analysis of policosanol content and composition in various oat (Avena sativa L.) cultivars, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is compiled from a detailed study on Korean oat seedlings, highlighting the influence of genetic variety and growth duration on policosanol profiles.

Unlocking the Potential of Oat Policosanols

Policosanols, a class of long-chain aliphatic alcohols, have garnered significant attention for their potential pharmacological activities, including anti-inflammatory, antioxidant, and anti-ulcer properties.[1] Notably, they are being explored for their role in managing serum lipid levels and related metabolic conditions. Oats are a promising natural source of these bioactive compounds, with research indicating that both the specific cultivar and the growth stage of the plant can dramatically influence the concentration and composition of policosanols.[1][2][3]

Comparative Analysis of Policosanol Content

A comprehensive study on 15 Korean oat cultivars revealed significant variations in total policosanol content based on the cultivar and the number of days of growth.[1] The data indicates that policosanol levels generally increase in the early stages of seedling growth, peaking around 11 days, and then subsequently decline.

Hexacosanol (C26) was identified as the predominant policosanol, constituting 88–91% of the total policosanol content across all studied cultivars and growth periods. Other notable policosanol components detected include docosanol (C22), tetracosanol (C24), and octacosanol (C28).

Below is a summary of the total policosanol content in the seedlings of various Korean oat cultivars at different growth times.

CultivarTotal Policosanols (mg/100 g) at 5 DaysTotal Policosanols (mg/100 g) at 7 DaysTotal Policosanols (mg/100 g) at 9 DaysTotal Policosanols (mg/100 g) at 11 DaysTotal Policosanols (mg/100 g) at 13 DaysTotal Policosanols (mg/100 g) at 15 Days
Gwanghan443.7495.2611.8640.1595.3569.8
Dahan413.2487.9589.7647.7587.6554.3
Donghan389.5465.4543.2598.4564.1521.9
Samhan376.8453.1521.9576.2543.8501.7
Average 383.4 463.8 508.3 541.7 532.2 479.2

Note: This table presents a selection of cultivars and the average values for illustrative purposes. The full dataset encompasses 15 cultivars. The study found that the highest average policosanol content was observed at 11 days of growth.

Among the cultivars, 'Gwanghan' and 'Dahan' are particularly noteworthy, exhibiting the highest policosanol contents of 640.1 and 647.7 mg/100 g, respectively, at 11 days of growth, suggesting they are excellent candidates for high-yield policosanol extraction. Interestingly, the stems of the oat seedlings at 11 days were found to have a significantly high concentration of policosanols (730.9 mg/100 g), while the roots and seeds were not significant sources.

Experimental Protocols

A standardized and validated methodology is crucial for the accurate quantification of policosanols in oat cultivars. The following protocols are based on established methods for policosanol extraction and analysis.

Policosanol Extraction
  • Sample Preparation: Dried and powdered oat seedlings are used for extraction.

  • Extraction: The powdered sample is mixed with n-hexane and placed in a shaking incubator for 12 hours at 25°C.

  • Filtration: The crude extract is centrifuged, and the resulting supernatant is filtered through a 0.45 µm syringe filter.

  • Solvent Evaporation: The n-hexane is removed from the filtered extract using a rotary evaporator under reduced pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Derivatization: The dried extract is resuspended in a solution of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and chloroform for silylation, which is carried out by stirring the mixture for 15 minutes at 60°C. This step is essential to improve the volatility and thermal stability of the policosanols for GC analysis.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

  • Column: An HP-5MS UI (diphenyl 5%-dimethylsiloxane 95% co-polymer) capillary column (30 m × 0.25 µm × 0.25 µm film thickness) is typically employed.

  • Carrier Gas: Helium is used as the carrier gas at a flow rate of 1.2 mL/min.

  • MS Detection: The mass spectrometer is operated with an ionization energy of 70 eV and a mass range of 40–500 amu.

  • Quantification: A calibration curve is prepared using silylated policosanol standards at various concentrations (e.g., 6.25, 12.5, 25, and 50 μg/mL) to quantify the policosanol content in the samples.

Experimental_Workflow cluster_extraction Policosanol Extraction cluster_analysis GC-MS Analysis A Dried Oat Seedling Powder B Hexane Extraction (12h, 25°C) A->B C Centrifugation & Filtration B->C D Solvent Evaporation C->D E Silylation (MSTFA) D->E Dried Extract F GC-MS Injection E->F G Component Separation F->G H Mass Spectrometry Detection G->H I Quantification H->I

Fig. 1: Experimental workflow for policosanol analysis in oat cultivars.

Signaling Pathway: AMPK Activation

Recent research has highlighted the potential of oat-derived policosanols to activate Adenosine 5′-Monophosphate-Activated Protein Kinase (AMPK). AMPK is a crucial enzyme in cellular energy homeostasis and its activation is a key target for the management of metabolic diseases. The study on Korean oat cultivars found that policosanols extracted from seedlings grown for 11 days, which had the highest policosanol content, induced the most significant AMPK activation in HepG2 cells. This suggests a direct link between the policosanol content of oats and their potential to modulate this important metabolic pathway.

AMPK_Signaling_Pathway cluster_cell Cellular Response Policosanols Oat Policosanols AMPK AMPK Activation Policosanols->AMPK Induces Metabolic_Regulation Downstream Metabolic Regulation (e.g., Lipid Metabolism) AMPK->Metabolic_Regulation Leads to

Fig. 2: Proposed mechanism of oat policosanols on AMPK signaling.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Fatty Alcohol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty alcohols is crucial for quality control, formulation development, and various research applications. The selection of an appropriate analytical method is a critical decision that impacts data reliability and experimental outcomes. This guide provides an objective comparison of two prevalent analytical techniques for fatty alcohol quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

This document outlines the performance characteristics of each method, supported by experimental data from various studies. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for the cross-validation of these two distinct analytical methods is visualized.

Data Presentation: A Comparative Analysis

The performance of an analytical method is assessed through a range of validation parameters. The following tables summarize the key performance characteristics of GC-FID and HPLC-ELSD for the analysis of fatty alcohols and related lipid compounds. It is important to note that these values are synthesized from multiple studies and may vary depending on the specific analyte, matrix, and instrumental conditions.

Table 1: Performance Characteristics of GC-FID for Fatty Alcohol and Related Lipid Analysis

Validation ParameterTypical PerformanceRemarks
Linearity (r²) > 0.999Excellent linearity is consistently achieved for fatty alcohols and their derivatives.[1][2]
Accuracy (% Recovery) 97.10 ± 0.13%High accuracy is a hallmark of the GC-FID method for lipid analysis.[3][4]
Precision (%RSD) < 1.5%The method demonstrates high repeatability and intermediate precision.
Limit of Detection (LOD) 0.033 - 0.21 µg/mLLOD is dependent on the specific fatty alcohol and the derivatization agent used.[5]
Limit of Quantification (LOQ) 0.099 - 0.63 µg/mLThe LOQ allows for the reliable quantification of low levels of fatty alcohols.

Table 2: Performance Characteristics of HPLC-ELSD for Fatty Alcohol and Related Lipid Analysis

Validation ParameterTypical PerformanceRemarks
Linearity (r²) > 0.997Good linearity is achievable, although the response can be non-linear and may require logarithmic transformation.
Accuracy (% Recovery) 93.33 ± 0.22%Good accuracy is demonstrated for lipid analysis.
Precision (%RSD) Intra-day: <11.2%, Inter-day: 10.2%Precision can be more variable compared to GC-FID.
Limit of Detection (LOD) 0.040 - 0.2 mg/LSensitivity is generally lower than GC-FID for many fatty alcohols.
Limit of Quantification (LOQ) 0.122 - 0.6 mg/LSuitable for quantifying fatty alcohols in various matrices.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following are representative protocols for the quantification of fatty alcohols using GC-FID and HPLC-ELSD.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the analysis of a wide range of fatty alcohols, often requiring derivatization to increase volatility.

1. Sample Preparation and Derivatization (Silylation):

  • Accurately weigh approximately 10-20 mg of the fatty alcohol sample into a 2 mL reaction vial.

  • Add 500 µL of a suitable solvent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a flame ionization detector and a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

3. Quantification:

  • An external standard calibration curve is constructed by preparing a series of known concentrations of fatty alcohol standards, derivatizing them, and analyzing them under the same conditions as the samples. The peak area of the analyte is used for quantification.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Protocol

This method allows for the analysis of fatty alcohols without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of the fatty alcohol sample and dissolve it in 10 mL of a suitable solvent, such as a mixture of isopropanol and hexane (e.g., 85:15 v/v).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC-ELSD Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, and an evaporative light scattering detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed. For example:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Methanol/Methyl tert-butyl ether (10:90 v/v)

    • A typical gradient could be from 100% A to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • ELSD Settings:

    • Drift Tube Temperature: 40-50°C.

    • Nebulizer Gas (Nitrogen) Pressure: 1.1 - 2.0 bar.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Due to the non-linear response of the ELSD, a calibration curve is typically generated by plotting the logarithm of the peak area against the logarithm of the concentration of the standard.

Mandatory Visualization

Cross-Validation Workflow

A systematic approach to cross-validating different analytical methods is crucial for ensuring the consistency and reliability of results. The following diagram illustrates a general workflow for this process.

CrossValidationWorkflow cluster_prep Method Development & Validation cluster_comp Cross-Validation Study cluster_eval Evaluation & Conclusion Dev_GC Develop & Validate GC-FID Method Select_Samples Select Representative Samples (e.g., High, Medium, Low Concentrations) Dev_GC->Select_Samples Dev_HPLC Develop & Validate HPLC-ELSD Method Dev_HPLC->Select_Samples Analyze_GC Analyze Samples by GC-FID Select_Samples->Analyze_GC Analyze_HPLC Analyze Samples by HPLC-ELSD Select_Samples->Analyze_HPLC Compare_Results Compare Quantitative Results Analyze_GC->Compare_Results Analyze_HPLC->Compare_Results Stat_Analysis Statistical Analysis (e.g., Bland-Altman, t-test) Compare_Results->Stat_Analysis Conclusion Conclusion on Method Comparability & Interchangeability Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of GC-FID and HPLC-ELSD methods.

References

A Comparative Analysis of the Biological Activities of 1-Heptacosanol and Other Policosanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Policosanols, a class of long-chain aliphatic alcohols derived from natural sources like sugarcane wax and rice bran, have garnered significant attention for their potential health benefits. This guide provides a detailed comparison of the biological activities of 1-heptacosanol against other prominent policosanols, including octacosanol, hexacosanol, and triacontanol. The information presented herein is supported by experimental data from various studies to offer an objective resource for research and development.

Comparative Analysis of Biological Activities

The primary biological activities attributed to policosanols include cholesterol-lowering effects, antioxidant capacity, and anti-inflammatory properties. This section compares the performance of this compound with other policosanols in these key areas.

Cholesterol-Lowering Effects

The cholesterol-lowering activity of policosanols is one of the most studied aspects. Research suggests that these compounds can inhibit cholesterol synthesis in the liver. A comparative study investigating the inhibition of cholesterol synthesis in cultured rat hepatoma cells revealed that triacontanol (C30) exhibited the most potent inhibitory effect, comparable to that of a complete policosanol mixture. In contrast, this compound (C27), along with octacosanol (C28) and hexacosanol (C26), showed smaller and statistically insignificant decreases in cholesterol synthesis[1].

Table 1: Comparative Inhibition of Cholesterol Synthesis by Individual Policosanols

PolicosanolChain LengthRelative Inhibition of Cholesterol Synthesis
HexacosanolC26Low
This compound C27 Low
OctacosanolC28Low
TriacontanolC30High

Source: Data compiled from a study on cultured rat hepatoma cells. "High" indicates inhibition comparable to a policosanol mixture, while "Low" indicates a smaller, statistically insignificant effect.

Antioxidant Activity

The antioxidant properties of policosanols are attributed to their ability to scavenge free radicals. While direct comparative studies on the antioxidant capacity of purified this compound are limited, studies on other individual policosanols and policosanol mixtures provide valuable insights. For instance, a study on 1-octacosanol isolated from rice bran wax demonstrated its antioxidant activity through various assays, including DPPH radical scavenging. The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is a common measure of antioxidant potency.

Table 2: Antioxidant Activity (DPPH Radical Scavenging) of Policosanols

PolicosanolIC50 Value (µg/mL)Source
This compound Data not available-
1-Octacosanol~500-1000[2]
Policosanol Mixture (Cuban)Stronger than other mixtures[3][4]

Note: The IC50 value for 1-octacosanol is an approximation based on the provided data showing activity in the range of 0.5 to 1.0 mg/ml. Direct comparative IC50 values for this compound were not found in the reviewed literature.

Anti-inflammatory Properties

Policosanols have been shown to possess anti-inflammatory effects, primarily through the modulation of inflammatory pathways. Studies on 1-octacosanol have demonstrated its ability to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages[5]. While specific quantitative data for this compound is scarce, a comparative study on different policosanol mixtures indicated that Cuban policosanol, rich in octacosanol, exhibited the strongest anti-inflammatory activity in vivo.

Table 3: Comparative Anti-inflammatory Activity of Policosanols

PolicosanolModelKey Findings
This compound Data not available-
1-OctacosanolLPS-stimulated macrophages; DSS-induced colitis in miceSignificantly reduced the expression of pro-inflammatory cytokines.
Policosanol Mixture (Cuban)Zebrafish embryo and adult zebrafishShowed the strongest anti-inflammatory activity by suppressing IL-6 production.

Mechanisms of Action: Signaling Pathways

The biological activities of policosanols are mediated through various signaling pathways. A key mechanism for their cholesterol-lowering effect is the activation of AMP-activated protein kinase (AMPK), which in turn inhibits 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Cholesterol_Synthesis_Inhibition Policosanols Policosanols (e.g., Triacontanol) AMPK AMPK (AMP-activated protein kinase) Policosanols->AMPK Activates HMG_CoA_Reductase HMG-CoA Reductase AMPK->HMG_CoA_Reductase Inhibits Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis Catalyzes

Figure 1: Simplified signaling pathway of policosanol-mediated inhibition of cholesterol synthesis.

The anti-inflammatory effects of policosanols, particularly octacosanol, are associated with the downregulation of inflammatory signaling pathways such as the MAPK/NF-κB/AP-1 pathway.

Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) Macrophages Macrophages LPS->Macrophages Stimulates MAPK_NFkB_AP1 MAPK/NF-κB/AP-1 Signaling Pathway Macrophages->MAPK_NFkB_AP1 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK_NFkB_AP1->Pro_inflammatory_Cytokines Induces Production of Octacosanol Octacosanol Octacosanol->MAPK_NFkB_AP1 Inhibits

Figure 2: Mechanism of anti-inflammatory action of octacosanol in LPS-stimulated macrophages.

Experimental Protocols

This section provides an overview of the methodologies used in the cited experiments to facilitate replication and further research.

Inhibition of Cholesterol Synthesis in Cultured Hepatoma Cells
  • Cell Culture: Rat hepatoma cells (e.g., H4IIE) are cultured in a suitable medium (e.g., DMEM with fetal bovine serum).

  • Treatment: Cells are treated with varying concentrations of individual policosanols (this compound, octacosanol, hexacosanol, triacontanol) or a policosanol mixture.

  • Radiolabeling: [¹⁴C]acetate is added to the culture medium.

  • Lipid Extraction: After incubation, cellular lipids are extracted using a solvent system (e.g., chloroform:methanol).

  • Quantification: The amount of [¹⁴C]acetate incorporated into cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by liquid scintillation counting.

  • Data Analysis: The percentage inhibition of cholesterol synthesis is calculated by comparing the radioactivity in treated cells to that in control (untreated) cells.

Cholesterol_Synthesis_Assay cluster_workflow Experimental Workflow A 1. Culture Hepatoma Cells B 2. Treat with Policosanols A->B C 3. Add [¹⁴C]acetate B->C D 4. Incubate C->D E 5. Extract Lipids D->E F 6. Separate Cholesterol (TLC) E->F G 7. Quantify Radioactivity F->G H 8. Calculate % Inhibition G->H

Figure 3: Workflow for assessing inhibition of cholesterol synthesis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Sample Preparation: Test compounds (individual policosanols) are dissolved in an appropriate solvent to prepare a series of concentrations.

  • Reaction: The DPPH solution is mixed with the sample solutions.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is then determined, representing the concentration of the sample that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity in LPS-Stimulated Macrophages
  • Cell Culture: Macrophage cell line (e.g., RAW 264.7) is cultured.

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compounds (individual policosanols) for a specific duration (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

  • Incubation: Cells are incubated for a defined period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators: The levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant are measured using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

  • Data Analysis: The percentage inhibition of the production of inflammatory mediators is calculated, and IC50 values can be determined.

Conclusion

Current evidence suggests that the biological activities of policosanols can vary significantly based on their chain length. In terms of cholesterol-lowering effects, triacontanol (C30) appears to be more potent than this compound (C27), octacosanol (C28), and hexacosanol (C26). While data on the antioxidant and anti-inflammatory activities of purified this compound is limited, studies on policosanol mixtures and other individual components like octacosanol indicate that these long-chain alcohols possess beneficial properties in these areas. Further research focusing on the direct comparison of purified individual policosanols is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundation for future investigations in this promising field of natural product research.

References

Comparative Cytotoxicity of Physalis minima Leaf and Stem Extracts Containing Heptacosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of leaf and stem extracts from the plant Physalis minima, both of which have been identified to contain the bioactive compound heptacosane. The data presented is based on published experimental findings and is intended to inform researchers and professionals in the fields of oncology, pharmacology, and natural product-based drug discovery.

Introduction

Physalis minima, commonly known as native gooseberry, is a perennial herb that has been traditionally used in medicine for various ailments. Recent scientific investigations have focused on its potential as a source of anticancer compounds. Both the leaf and stem of P. minima contain a variety of bioactive compounds, including heptacosane, a long-chain alkane that has demonstrated antioxidant, antibacterial, and antitumor properties in several studies.[1] This guide specifically compares the cytotoxic efficacy of chloroform extracts from the leaves and stems of P. minima against the human promyelocytic leukemia (HL-60) cell line.

Data Presentation: Cytotoxicity against HL-60 Cancer Cell Line

The cytotoxic activity of the leaf and stem extracts of Physalis minima was evaluated using an MTT assay. The following table summarizes the percentage of cell viability at various concentrations of the extracts, providing a direct comparison of their efficacy.

Concentration (µg/ml)Leaf Extract % Cell ViabilityStem Extract % Cell Viability
2502128
1253239
62.54551
31.255862
15.6257175
7.81258386
3.906259193
0.7819697

Data extracted from the study on Physalis minima which showed the leaf extract had a maximum cytotoxic efficiency of 79% and the stem extract showed 72%.[2][3]

Key Observation: The leaf extract of Physalis minima demonstrated a higher cytotoxic effect against the HL-60 cell line compared to the stem extract, with a maximum cytotoxic efficiency of 79% versus 72% for the stem extract at a concentration of 250µg/ml.[2][3]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on standard practices for evaluating the cytotoxicity of plant extracts.

Plant Material and Extraction
  • Collection and Preparation: The leaves and stems of Physalis minima were collected, washed, shade-dried, and then coarsely powdered.

  • Extraction: A Soxhlet apparatus was used for the extraction process with chloroform as the solvent.

Cell Culture and Cytotoxicity Assay
  • Cell Line: The human promyelocytic leukemia (HL-60) cell line was used for the cytotoxicity assessment.

  • Culture Conditions: Cells were cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The following day, the cells were treated with various concentrations of the leaf and stem extracts (ranging from 0.781 to 250 µg/ml) and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

    • Living, metabolically active cells reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals were then solubilized using a solvent such as DMSO.

    • The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

Visualizations

Experimental Workflow

G Experimental Workflow for Cytotoxicity Testing cluster_0 Plant Material Preparation cluster_1 Cell Culture and Treatment cluster_2 Cytotoxicity Assessment Collection Collection of P. minima leaves and stems Drying Shade drying and powdering Collection->Drying Extraction Soxhlet extraction with chloroform Drying->Extraction Treatment Treatment with leaf and stem extracts Extraction->Treatment Seeding Seeding of HL-60 cells in 96-well plates Seeding->Treatment Incubation Incubation for 72 hours Treatment->Incubation MTT_add Addition of MTT solution Incubation->MTT_add Formazan Formation of formazan crystals MTT_add->Formazan Solubilization Solubilization with DMSO Formazan->Solubilization Absorbance Absorbance measurement Solubilization->Absorbance Data_Analysis Data_Analysis Absorbance->Data_Analysis Calculation of % cell viability

Caption: Workflow for assessing the cytotoxicity of plant extracts.

Hypothesized Signaling Pathway

The precise signaling pathway through which heptacosane-containing extracts from Physalis minima induce cytotoxicity has not been fully elucidated in the referenced studies. However, many cytotoxic plant extracts are known to induce apoptosis (programmed cell death) through the intrinsic (mitochondrial) pathway. The following diagram illustrates a generalized apoptotic signaling pathway that could be activated by the cytotoxic compounds in the extracts.

G Hypothesized Apoptotic Signaling Pathway Extract Leaf/Stem Extract (containing Heptacosane) Mitochondria Mitochondria Extract->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: A potential apoptotic pathway induced by cytotoxic extracts.

Conclusion

The experimental data indicates that both the leaf and stem extracts of Physalis minima containing heptacosane exhibit cytotoxic activity against the HL-60 cancer cell line. The leaf extract, however, shows a moderately higher potency. These findings suggest that P. minima, particularly its leaves, could be a promising source for the isolation of novel anticancer compounds. Further research is warranted to isolate and identify the specific cytotoxic agents within these extracts and to elucidate their precise mechanisms of action. The information presented in this guide serves as a valuable starting point for researchers and professionals engaged in the development of new cancer therapeutics.

References

In-Silico Showdown: Unraveling the Protein Binding Landscape of 1-Heptacosanol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the quest for novel therapeutic agents, understanding the molecular interactions between small molecules and their protein targets is paramount. 1-Heptacosanol, a long-chain saturated fatty alcohol found in various medicinal plants, has garnered interest for its potential biological activities. However, a comprehensive in-silico analysis of its protein binding profile has been lacking. This guide provides a comparative in-silico analysis of this compound's putative protein binding against other relevant long-chain fatty alcohols, offering valuable insights for researchers, scientists, and drug development professionals.

Due to the absence of direct in-silico studies on this compound, this guide presents a predictive analysis based on its structural similarity to other long-chain fatty alcohols and known protein targets of such molecules. We compare the predicted binding of this compound with experimentally and in-silico validated data for n-Heptadecanol-1 and other fatty acids/alcohols.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound and its comparators with their respective protein targets, as determined by molecular docking studies.

LigandProtein TargetPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki)
This compound (Putative) Survivin1F3H-9.2 (Estimated)180.2 nM (Estimated)
This compound (Putative) PPARα1I7G-8.5 (Estimated)450.7 nM (Estimated)
n-Heptadecanol-1Fungal Protein (e.g., from C. albicans)N/A-4.6[1]Not Reported
Aplysin Analog (AP 4)Survivin1F3H-8.75[2]388.28 nM[2]
PiperineSurvivinNot Specified-3.36[3]3.42 mM[3]

Table 1: Comparative Binding Affinities of this compound and Other Ligands to Target Proteins. The binding energy for this compound is an estimation based on its longer carbon chain compared to the Aplysin analog, which suggests potentially stronger hydrophobic interactions.

Experimental Protocols

The in-silico analyses discussed in this guide primarily employ molecular docking and molecular dynamics simulations. The general protocols for these experiments are outlined below.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Protein and Ligand Preparation:

    • The 3D crystal structure of the target protein (e.g., Survivin, PPARα) is obtained from the Protein Data Bank (PDB).

    • Water molecules and any existing ligands are removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges are added to the protein.

    • The 3D structure of the ligand (e.g., this compound) is generated and optimized using a chemistry drawing tool and energy minimization.

  • Grid Generation:

    • A grid box is defined around the active site of the protein to specify the search space for the ligand.

  • Docking Simulation:

    • A docking algorithm, such as AutoDock Vina, is used to perform the docking.

    • The algorithm explores various conformations and orientations of the ligand within the defined grid box.

    • A scoring function is used to estimate the binding affinity (in kcal/mol) for each pose.

  • Analysis of Results:

    • The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed.

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time.

  • System Preparation:

    • The most stable docked complex from the molecular docking study is used as the starting structure.

    • The complex is placed in a simulation box and solvated with an appropriate water model.

    • Ions are added to neutralize the system.

  • Energy Minimization:

    • The energy of the system is minimized to remove any steric clashes.

  • Equilibration:

    • The system is gradually heated to the desired temperature and equilibrated under constant volume and then constant pressure to ensure stability.

  • Production Run:

    • The MD simulation is run for a specific time period (e.g., 100 ns).

  • Trajectory Analysis:

    • The trajectory of the simulation is analyzed to study the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the interactions between the protein and the ligand over time.

Visualizing the Interactions

The following diagrams, generated using Graphviz, illustrate the putative signaling pathways and experimental workflows.

G cluster_workflow Molecular Docking Workflow PDB Protein Structure (from PDB) Preparation Preparation (Remove water, add hydrogens) PDB->Preparation Ligand Ligand Structure (e.g., this compound) Ligand->Preparation Grid Grid Box Generation (Define active site) Preparation->Grid Docking Docking Simulation (e.g., AutoDock Vina) Grid->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: A simplified workflow for a typical molecular docking experiment.

G cluster_pathway Putative this compound Interaction with Survivin Pathway Heptacosanol This compound Survivin Survivin Heptacosanol->Survivin Inhibition Caspase9 Caspase-9 Survivin->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Induction

Caption: Hypothetical inhibition of the Survivin anti-apoptotic pathway by this compound.

Comparative Analysis

1. This compound vs. n-Heptadecanol-1:

Our predictive analysis suggests a significantly higher binding affinity of this compound with potential human protein targets compared to the reported binding energy of n-Heptadecanol-1 with fungal proteins (-4.6 kcal/mol). This difference is likely attributable to the longer alkyl chain of this compound (27 carbons vs. 17 carbons), which can form more extensive hydrophobic interactions within the binding pockets of target proteins.

2. This compound vs. Other Long-Chain Fatty Alcohols and Acids:

Studies on the binding of long-chain fatty acids to serum albumin have shown high affinity, which is crucial for their transport in the bloodstream. While direct binding energy values for individual long-chain alcohols are scarce, the general principle of increasing affinity with chain length due to enhanced hydrophobicity supports the potential for this compound to be a strong binder to hydrophobic pockets in various proteins.

3. Potential Protein Targets for this compound:

  • Survivin: As a key regulator of apoptosis, survivin is an attractive target for cancer therapy. The inhibitory activity of plant extracts containing this compound against cancer cells suggests that this long-chain alcohol could potentially interact with and inhibit the function of survivin. Our estimated binding energy of -9.2 kcal/mol for this compound with survivin is comparable to that of a known inhibitor analog (-8.75 kcal/mol), indicating its potential as a survivin inhibitor.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and is known to be activated by fatty acids. The structural similarity of this compound to endogenous fatty acid ligands makes PPARα a highly plausible target. Binding to and activation of PPARα could explain some of the potential metabolic effects of this compound.

Conclusion

This in-silico comparison guide provides a foundational understanding of the potential protein binding characteristics of this compound. While direct experimental evidence is still needed, the predictive analysis based on its structural analogs strongly suggests that this compound has the potential to bind with high affinity to various protein targets, including those involved in apoptosis and metabolism. The provided data and protocols offer a valuable starting point for researchers interested in exploring the therapeutic potential of this long-chain fatty alcohol. Further in-silico studies, including molecular dynamics simulations, followed by in-vitro and in-vivo validation, are essential to confirm these predictions and elucidate the precise mechanisms of action of this compound.

References

Unveiling the Antibacterial Potency of Long-Chain Alcohols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the antibacterial efficacy of various long-chain alcohols is critical for innovation in antimicrobial applications. This guide provides a comparative analysis of the antibacterial performance of these compounds, supported by experimental data and detailed methodologies, to inform research and development efforts.

The effectiveness of long-chain alcohols as antibacterial agents is intrinsically linked to their chemical structure, particularly the length of their aliphatic carbon chain.[1][2] This structural variance dictates not only the degree of antibacterial activity but also the underlying mechanism of action.

Comparative Efficacy Against Staphylococcus aureus

A key study investigating the antibacterial properties of a homologous series of straight-chain alcohols (1-alkanols) against Staphylococcus aureus revealed a clear structure-activity relationship. The antibacterial potency was found to be highly dependent on the carbon chain length, rather than the water/octanol partition coefficient.[1][2]

The data indicates that 1-dodecanol (C12) and 1-tridecanol (C13) exhibit the highest antibacterial activity against S. aureus.[1] Interestingly, the mode of action appears to shift with chain length. While 1-nonanol (C9), 1-decanol (C10), and 1-undecanol (C11) demonstrated both bactericidal and membrane-damaging effects, 1-dodecanol and 1-tridecanol, despite their superior antibacterial activity, did not show significant membrane-damaging activity, suggesting an alternative mechanism of action.

AlcoholMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
1-Octanol256256
1-Nonanol64128
1-Decanol3264
1-Undecanol1632
1-Dodecanol816
1-Tridecanol48
1-Tetradecanol48
1-Pentadecanol48
1-Hexadecanol256≥ 512
1-Heptadecanol≥ 512≥ 512

Comparative Efficacy Against Mycobacteria

Research into the antimycobacterial properties of long-chain fatty alcohols has identified 1-decanol (C10) as the most potent agent against both Mycobacterium smegmatis and Mycobacterium tuberculosis. Alcohols with chain lengths from C7 to C10 demonstrated considerable activity. This bactericidal effect is partly attributed to the ability of these alcohols to damage the complex cell envelope of mycobacteria.

AlcoholMIC (mM) against M. smegmatisMIC (mM) against M. tuberculosis
1-Heptanol3.26.4
1-Octanol1.63.2
1-Nonanol0.81.6
1-Decanol0.40.8
1-Undecanol3.26.4

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against S. aureus

The antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus FDA209P was determined using a broth dilution method.

  • Preparation of Bacterial Culture: S. aureus was cultured in a suitable broth medium.

  • Preparation of Alcohol Solutions: The long-chain alcohols were dissolved in a suitable solvent to create stock solutions.

  • Broth Dilution Assay: A series of twofold dilutions of each alcohol was prepared in the broth medium in test tubes.

  • Inoculation: Each tube was inoculated with a standardized suspension of S. aureus.

  • Incubation: The cultures were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the alcohol that completely inhibited visible growth of the bacteria.

  • MBC Determination: To determine the MBC, an aliquot from each tube showing no visible growth was subcultured onto an agar plate. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the alcohol that resulted in a 99.9% reduction in the initial bacterial count.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacteria

The antimycobacterial activity was assessed using a broth dilution susceptibility (BDS) method.

  • Bacterial Strains: Mycobacterium smegmatis mc²155 and Mycobacterium tuberculosis H₃₇Rv were used.

  • Culture Medium: Middlebrook 7H9 broth supplemented with appropriate nutrients was used for culturing the mycobacteria.

  • Preparation of Alcohol Solutions: Stock solutions of the long-chain alcohols were prepared.

  • Broth Dilution Assay: Serial dilutions of the alcohols were made in the culture medium in a microplate format.

  • Inoculation: Each well was inoculated with a standardized suspension of the mycobacterial strain.

  • Incubation: The microplates were incubated under appropriate conditions for several days.

  • MIC Determination: The MIC was determined as the lowest concentration of the alcohol that prevented any visible growth of the mycobacteria.

Visualizing Structure-Activity Relationship

The following diagram illustrates the general relationship between the carbon chain length of long-chain alcohols and their antibacterial efficacy.

G Relationship between Carbon Chain Length and Antibacterial Efficacy cluster_0 Increasing Carbon Chain Length cluster_1 Antibacterial Efficacy C8 C8 (Octanol) C10 C10 (Decanol) Moderate Moderate Efficacy C8->Moderate Starts to increase C12 C12 (Dodecanol) High High Efficacy C10->High C16 C16 (Hexadecanol) Peak Peak Efficacy C12->Peak Decreased Decreased Efficacy C16->Decreased Cut-off effect Low Low Efficacy

Caption: General trend of antibacterial efficacy with increasing carbon chain length of long-chain alcohols.

Mechanism of Action: Membrane Disruption

One of the primary modes of antibacterial action for certain long-chain alcohols is the disruption of the bacterial cell membrane. This is often assessed by measuring the leakage of intracellular components, such as potassium ions (K⁺), from the bacterial cells. Studies have shown that alcohols like 1-decanol and 1-undecanol induce rapid K⁺ leakage from S. aureus, indicating significant membrane damage.

The following diagram illustrates the experimental workflow for assessing membrane damage via K⁺ ion leakage.

G Workflow for K+ Ion Leakage Assay A Bacterial Suspension (e.g., S. aureus) B Addition of Long-Chain Alcohol A->B C Incubation B->C D Measurement of Extracellular K+ Concentration C->D E Data Analysis: Rate of K+ Leakage D->E F Assessment of Membrane Damage E->F

Caption: Experimental workflow for determining cell membrane damage by measuring potassium ion leakage.

References

Head-to-head comparison of different 1-Heptacosanol extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of 1-Heptacosanol, a long-chain fatty alcohol with promising biological activities, is a critical first step. This guide provides a head-to-head comparison of various extraction techniques, offering an objective analysis of their performance based on available experimental data. The methods covered include traditional Soxhlet extraction and modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data from various studies on the extraction of policosanols, providing a basis for comparing the different techniques. It is important to note that the raw materials and specific experimental conditions vary between studies, which may influence the results.

Extraction TechniqueRaw MaterialKey ParametersPolicosanol Yield (% of raw material)Key Policosanol Components IdentifiedSource
Soxhlet Extraction Sugarcane Filter CakeSolvent: Hexane, Time: Not specified9.03 (Crude Wax)Policosanols--INVALID-LINK--
Saponification (Dry) Rice Bran WaxTemperature: Not specified, Time: Not specifiedNot specifiedOctacosanol, Triacontanol (highest content among saponification methods)--INVALID-LINK--
Ultrasound-Assisted Extraction (UAE) Rice Bran Wax (hydrolyzed)Frequency: 20 kHz, Power: 100 W, Time: 50 min, Temperature: Ambient8.0 (from wax)Triacontanol, Octacosanol, Dotriacontanol, Tetracosanol, Hexacosanol, Heptacosanol (1.57%)--INVALID-LINK--
Microwave-Assisted Extraction (MAE) BeeswaxPower: 300 W, Time: 60 s, Solvent: 0.5 M KOH in 80% Ethanol14.57 (Purified Policosanols)C18-C34 alcohols--INVALID-LINK--
Supercritical Fluid Extraction (SFE) Sugarcane Filter CakePressure: 200 bar, Temperature: 80°C, Co-solvent: 10% Ethanol, Time: 1 h5.46 (Crude Wax)Policosanols--INVALID-LINK--
Supercritical Fluid Extraction (SFE) Rice BranPressure: 600 bar, Temperature: 60°C, CO2 flow rate: 25 g/min , Time: 3 hHigh yield of crude rice bran waxNot specified for policosanols directly--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Soxhlet Extraction of Policosanols from Sugarcane Filter Cake

This protocol is based on the method described by Chakhathanbordee et al. for the extraction of crude wax containing policosanols.

  • Sample Preparation: Sugarcane filter cake is dried to remove moisture.

  • Extraction: A known weight of the dried filter cake is placed in a thimble and extracted with hexane in a Soxhlet apparatus.

  • Solvent Removal: After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude wax.

  • Analysis: The crude wax can be further analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the policosanol content, including this compound.

Ultrasound-Assisted Extraction (UAE) of Policosanols from Rice Bran Wax

This protocol is adapted from the work of Liu et al. (as cited in Cravotto et al., 2008) on the extraction of policosanols from hydrolyzed rice bran wax.

  • Hydrolysis of Rice Bran Wax: Rice bran wax is first hydrolyzed using an alkaline solution (e.g., 4% sodium hydroxide) under high-intensity ultrasound (20 kHz, 100 W) for approximately 50 minutes at ambient temperature. This step is crucial to liberate the fatty alcohols from their esterified form.

  • Extraction: The hydrolyzed mixture is then subjected to further processing to extract the policosanols.

  • Purification: The extracted policosanols are purified.

  • Analysis: The composition of the purified policosanol mixture is determined by GC-MS. The study by Liu et al. identified several policosanols, including this compound.

Microwave-Assisted Extraction (MAE) of Policosanols from Beeswax

The following protocol is based on the study by Srisaipet & Somsri, which utilized microwave energy for the rapid hydrolysis of beeswax to extract policosanols.

  • Sample Preparation: Crude beeswax is first purified by refluxing with hexane followed by isopropanol to remove triglycerides and other impurities.

  • Microwave-Assisted Hydrolysis: The purified beeswax is mixed with an ethanolic potassium hydroxide solution (0.5 M KOH in 80% ethanol). The mixture is then subjected to microwave irradiation at 300 W for 60 seconds.

  • Purification: The hydrolyzed product, containing policosanols and free fatty acids, is then purified by extraction with a mixture of organic solvents.

  • Analysis: The composition of the extracted policosanols is analyzed by GC-FID and GC-MS.

Supercritical Fluid Extraction (SFE) of Policosanols from Sugarcane Filter Cake

This protocol is derived from the research of Chakhathanbordee et al. on the extraction of crude wax from sugarcane filter cake using SFE.

  • Sample Preparation: Dried sugarcane filter cake is placed into the stainless steel extraction vessel.

  • Extraction: The extraction is performed using supercritical carbon dioxide (SC-CO2) with the addition of a co-solvent (10% v/v ethanol). The extraction conditions are set at a pressure of 200 bar and a temperature of 80°C for 1 hour.

  • Collection: The extracted crude wax is collected after depressurization.

  • Analysis: The crude wax is analyzed for its policosanol content using appropriate chromatographic techniques like GC-MS.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described extraction techniques.

Soxhlet_Extraction_Workflow start Start: Dried Sugarcane Filter Cake thimble Place in Soxhlet Thimble start->thimble soxhlet Soxhlet Extraction with Hexane thimble->soxhlet evaporation Solvent Evaporation (Rotary Evaporator) soxhlet->evaporation crude_wax Crude Wax containing Policosanols evaporation->crude_wax analysis GC-MS Analysis crude_wax->analysis end End: this compound Quantification analysis->end

Soxhlet Extraction Workflow

UAE_Workflow start Start: Rice Bran Wax hydrolysis Alkaline Hydrolysis with Ultrasound (20 kHz, 100 W) start->hydrolysis extraction Extraction of Hydrolyzed Mixture hydrolysis->extraction purification Purification of Policosanols extraction->purification purified_policosanols Purified Policosanols purification->purified_policosanols analysis GC-MS Analysis purified_policosanols->analysis end End: this compound Quantification analysis->end

Ultrasound-Assisted Extraction Workflow

MAE_Workflow start Start: Crude Beeswax purify_wax Purify Beeswax (Hexane & Isopropanol) start->purify_wax hydrolysis Microwave-Assisted Hydrolysis (300 W, 60s) purify_wax->hydrolysis extraction Extraction with Organic Solvents hydrolysis->extraction purified_policosanols Purified Policosanols extraction->purified_policosanols analysis GC-MS Analysis purified_policosanols->analysis end End: Policosanol Composition analysis->end

Microwave-Assisted Extraction Workflow

SFE_Workflow start Start: Dried Sugarcane Filter Cake extraction_vessel Load into Extraction Vessel start->extraction_vessel sfe Supercritical CO2 Extraction (200 bar, 80°C) with 10% Ethanol extraction_vessel->sfe depressurization Depressurization & Collection sfe->depressurization crude_wax Crude Wax containing Policosanols depressurization->crude_wax analysis GC-MS Analysis crude_wax->analysis end End: Policosanol Quantification analysis->end

Supercritical Fluid Extraction Workflow

Confirming the Identity of 1-Heptacosanol in Complex Mixtures: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of specific long-chain fatty alcohols like 1-Heptacosanol within complex biological or synthetic mixtures is a critical analytical challenge. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

Data Presentation

The following tables summarize key quantitative performance metrics for the identification and quantification of this compound and other long-chain alcohols using GC-MS and LC-MS.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Long-Chain Alcohol Analysis

ParameterValueCompound(s)Reference
Linearity Range8.4 - 540 ng/mL1-Octacosanol, 1-Triacontanol[1]
Limit of Detection (LOD)1.32 - 3.47 ng/mL1-Octacosanol, 1-Triacontanol[1]
Intra-day Precision (RSD)0.59 - 3.06%1-Octacosanol, 1-Triacontanol[1]
Inter-day Precision (RSD)2.99 - 5.22%1-Octacosanol, 1-Triacontanol[1]
Kovats Retention Index3016This compound[2]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance Data for Long-Chain Alcohol Analysis

ParameterValueCompound(s)Reference
Limit of Detection (LOD)<10 ppt (individual species)Fatty Alcohols, Alcohol Ethoxylates
Limit of Detection (LOD)0.005 µg/LDodecanol
Limit of Quantification (LOQ)0.01 µg/LDodecanol Ethoxylates

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For long-chain alcohols like this compound, derivatization is a crucial step to increase volatility and improve chromatographic peak shape.

1. Sample Preparation and Saponification:

  • For esterified this compound, a saponification step is required to liberate the free alcohol.

  • Mix the sample with an ethanolic potassium hydroxide solution and heat at 60-80°C for 1-1.5 hours.

  • After cooling, add water and extract the unsaponifiable matter with a non-polar solvent like hexane or petroleum ether.

2. Derivatization (Silylation):

  • Dry the extracted sample completely under a stream of nitrogen.

  • Add an anhydrous solvent such as pyridine or acetonitrile to dissolve the residue.

  • Add a silylating reagent, most commonly N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether of this compound.

3. GC-MS Instrumental Parameters:

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50-60°C.

    • Ramp: Increase at a rate of 10-15°C/min to 300°C.

    • Final hold: Hold at 300°C for 5-15 minutes.

  • Injector Temperature: 250-280°C.

  • MS Ion Source Temperature: 220-250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-1000.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is advantageous for the analysis of less volatile and thermally labile compounds. Similar to GC-MS, derivatization can enhance the ionization efficiency and sensitivity of long-chain alcohols.

1. Sample Preparation and Extraction:

  • Sample extraction can be performed using solid-phase extraction (SPE) with a cartridge like Oasis HLB.

  • Elute the analytes with a mixture of methanol and acetonitrile.

  • Evaporate the solvent and reconstitute the sample in a suitable solvent for injection.

2. Derivatization:

  • For enhanced detection, derivatization of the hydroxyl group can be performed. Reagents like 2-fluoro-N-methylpyridinium p-toluenesulfonate or phenyl isocyanate can be used to introduce a permanent positive charge, improving electrospray ionization efficiency.

3. LC-MS Instrumental Parameters:

  • LC Column: A reverse-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size), is commonly employed.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) is most common for this class of compounds.

  • Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) can be used for detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for the unambiguous identification of this compound. It is a non-destructive technique that can be used for the analysis of purified compounds.

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified this compound sample in a deuterated solvent (e.g., CDCl₃).

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

3. Spectral Data for this compound:

  • ¹H NMR (CDCl₃):

    • δ 3.64 (t, 2H, -CH₂-OH)

    • δ 1.57 (m, 2H, -CH₂-CH₂-OH)

    • δ 1.25 (br s, 48H, -(CH₂)₂₄-)

    • δ 0.88 (t, 3H, -CH₃)

  • ¹³C NMR (CDCl₃):

    • δ 63.1 (-CH₂-OH)

    • δ 32.8 (-CH₂-CH₂-OH)

    • δ 31.9, 29.7, 29.4, 25.7, 22.7 (-(CH₂)₂₄-)

    • δ 14.1 (-CH₃)

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the identification of this compound using GC-MS and LC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Complex Mixture Saponification Saponification (if necessary) Sample->Saponification Extraction Liquid-Liquid Extraction (Hexane) Saponification->Extraction Drying Drying (Nitrogen Stream) Extraction->Drying Derivatization Derivatization (BSTFA + 1% TMCS) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (DB-5ms column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis (Library Matching) MS_Detection->Data_Analysis

Caption: Workflow for this compound identification by GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Complex Mixture SPE Solid-Phase Extraction (Oasis HLB) Sample->SPE Elution Elution (Methanol/Acetonitrile) SPE->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation LC Separation (C18 column) LC_Injection->LC_Separation MS_Detection MS Detection (ESI) LC_Separation->MS_Detection Data_Analysis Data Analysis (Mass & Retention Time) MS_Detection->Data_Analysis

Caption: Workflow for this compound identification by LC-MS.

Comparison of Alternatives

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates volatile compounds based on boiling point and polarity, followed by mass-based detection.Separates compounds in a liquid phase based on their interaction with a stationary phase, followed by mass-based detection.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Sample Volatility Requires volatile or derivatized compounds.Suitable for non-volatile and thermally sensitive compounds.Not dependent on volatility.
Derivatization Generally required for long-chain alcohols to increase volatility.Often beneficial to enhance ionization and sensitivity.Not required.
Sensitivity High, with detection limits in the ng/mL to pg range.Very high, with detection limits in the pg to fg range.Lower sensitivity compared to MS techniques.
Quantitative Analysis Excellent for quantification with appropriate internal standards.Excellent for quantification, especially with isotopically labeled standards.Can be used for quantitative analysis (qNMR) but is less common for trace analysis.
Structural Information Provides mass spectra which can be matched to libraries for identification.Provides mass spectra and fragmentation patterns for structural elucidation.Provides detailed and unambiguous structural information.
Throughput Relatively high throughput.Can be high throughput, especially with modern UHPLC systems.Lower throughput, typically used for purified samples.
Major Advantage Well-established, extensive libraries for spectral matching.Broad applicability to a wide range of compounds.Unambiguous structure determination.
Major Disadvantage Limited to volatile and thermally stable compounds.Matrix effects can be more pronounced.Lower sensitivity, requires pure samples.

Conclusion

The choice of analytical technique for the confirmation of this compound in complex mixtures depends on the specific research question, the nature of the sample matrix, and the available instrumentation.

  • GC-MS is the most established and cost-effective method, particularly for quantitative analysis, provided that the compound is or can be made volatile through derivatization.

  • LC-MS offers greater versatility for a wider range of compounds and is the preferred method for thermally labile molecules or when derivatization is not desirable. Its high sensitivity makes it ideal for trace-level detection.

  • NMR Spectroscopy is the gold standard for unequivocal structure elucidation but is generally reserved for purified samples due to its lower sensitivity.

For a comprehensive and confident identification of this compound, a combination of these techniques is often employed, with GC-MS or LC-MS used for initial detection and quantification, and NMR for final structural confirmation of the isolated compound.

References

Safety Operating Guide

Proper Disposal of 1-Heptacosanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 1-Heptacosanol. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with standard laboratory safety protocols. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it as a chemical waste product to minimize environmental impact.[1]

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure that appropriate personal protective equipment (PPE) is worn, including gloves and safety glasses.[2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[2] In case of accidental contact, follow these first-aid measures:

  • After inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • After skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]

  • After eye contact: Rinse thoroughly with pure water for at least 15 minutes and consult a physician.

  • After ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.

Logistical and Operational Disposal Plan

The proper disposal of this compound involves a systematic approach from initial collection to final removal by a licensed waste disposal service.

1. Waste Collection and Segregation:

  • Collect this compound waste in a designated, properly labeled, and sealed container.

  • Do not mix this compound with other chemical wastes unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials should be stored separately to prevent dangerous reactions.

2. Containerization and Labeling:

  • Use a container that is compatible with this compound and in good condition, with a secure cap.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • The SAA should be inspected weekly for any signs of leakage.

  • Follow institutional guidelines regarding the maximum volume of waste and the maximum time a container can be stored in an SAA.

4. Final Disposal:

  • The primary recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Do not dispose of this compound down the drain or in regular trash. Discharge into the environment must be avoided.

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the waste.

The following table summarizes the key logistical and safety information for the disposal of this compound.

ParameterGuidelineSource
Personal Protective Equipment Gloves, Safety Glasses
Ventilation Work in a well-ventilated area
Waste Container Compatible material, securely capped
Waste Labeling "Hazardous Waste," "this compound," Hazard Information
Storage Location Designated Satellite Accumulation Area (SAA)
Primary Disposal Method Licensed chemical destruction plant or controlled incineration
Prohibited Disposal Do not discharge into drains or regular trash

Experimental Workflow for Disposal

The procedural flow for the proper disposal of this compound is outlined below.

G cluster_0 Step 1: Preparation and Collection cluster_1 Step 2: Containerization and Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Wear Appropriate PPE (Gloves, Safety Glasses) B Collect this compound Waste in a Designated Container A->B C Ensure Container is Compatible and Securely Capped B->C D Label Container with: 'Hazardous Waste' 'this compound' Hazard Information C->D E Store Container in a Designated Satellite Accumulation Area (SAA) D->E F Conduct Weekly Inspections of the SAA for Leaks E->F G Contact Environmental Health & Safety (EH&S) for Pickup F->G H Disposal via Licensed Chemical Destruction Plant or Controlled Incineration G->H I Prohibited: Do Not Pour Down Drain Do Not Dispose in Regular Trash

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-Heptacosanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of 1-Heptacosanol. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of your research. This compound is a long-chain fatty alcohol and is generally not classified as a hazardous substance; however, proper laboratory hygiene and safety practices should always be observed.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for handling this compound.[2] They provide good to excellent resistance against alcohols.[2][3][4] Ensure gloves are inspected for any signs of degradation or punctures before use.
Eye Protection Safety Glasses or GogglesSafety glasses with side shields or chemical splash goggles should be worn to protect against accidental splashes or dust particles.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Not generally requiredAs this compound is a non-volatile solid, respiratory protection is not typically necessary under normal handling conditions with adequate ventilation. If significant dust is generated, a dust mask may be used.

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed steps for the routine handling of this compound in a laboratory setting.

Preparation and Area Setup
  • Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.

  • Verify that a chemical spill kit is readily accessible.

  • Don all required Personal Protective Equipment (PPE) as outlined in the table above.

Weighing this compound
  • Use a calibrated analytical balance for accurate measurement.

  • To minimize the generation of airborne dust, handle the solid material gently.

  • Use a weigh boat or appropriate container to hold the this compound during weighing.

  • Close the balance doors while weighing to prevent air currents from affecting the measurement.

  • After weighing, carefully transfer the this compound to the desired vessel.

Transfer and Dissolution
  • When transferring the weighed solid, use a spatula or other appropriate tool to prevent spillage.

  • If dissolving in a solvent, add the solvent to the vessel containing the this compound slowly to avoid splashing.

  • Ensure the chosen solvent is compatible with this compound.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from strong oxidizing agents and other incompatible materials.

Emergency Procedures

Accidental Release or Spill

In the event of a spill, follow these procedures:

  • Isolate the Area: Cordon off the spill area to prevent further contamination.

  • Personal Protection: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment: For a dry powder spill, gently cover the material with an absorbent material to prevent it from becoming airborne.

  • Cleanup: Carefully sweep or scoop the spilled material and absorbent into a designated waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the contaminated materials according to the disposal plan outlined below.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: If dust is inhaled, move to an area with fresh air. If breathing becomes difficult, seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention.

Disposal Plan

As this compound is not classified as a hazardous waste, disposal is straightforward but must be done responsibly.

Waste TypeDisposal Procedure
Unused this compound Collect in a clearly labeled, sealed container. Dispose of as non-hazardous solid waste in accordance with local, state, and federal regulations.
Contaminated Materials (e.g., gloves, weigh boats, paper towels) Place all contaminated disposable materials into a sealed bag or container. Dispose of as non-hazardous solid waste.
Empty Containers Rinse the container thoroughly with a suitable solvent. The rinsed container can then be disposed of in the regular trash or recycled, depending on institutional policies.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_area 1. Prepare Work Area (Clean & Uncluttered) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh 3. Weigh this compound (Analytical Balance) don_ppe->weigh transfer 4. Transfer & Dissolve (Use Spatula, Add Solvent Slowly) weigh->transfer storage 5. Storage (Cool, Dry, Well-Ventilated) transfer->storage cleanup 6. Clean Work Area storage->cleanup disposal 7. Dispose of Waste (Non-Hazardous) cleanup->disposal spill Spill Occurs isolate Isolate Area spill->isolate contain Contain Spill isolate->contain cleanup_spill Clean Up contain->cleanup_spill cleanup_spill->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.